Acetal
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-diethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-4-7-6(3)8-5-2/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKHKXVYLBGOIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Record name | ACETAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACETAL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30846-29-8 | |
| Record name | 1,1-Diethoxyethane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30846-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6030607 | |
| Record name | Acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6030607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Acetal appears as a clear colorless liquid with a pleasant odor. Boiling point 103-104 °C. Flash point -5 °F. Density 0.831 g / cm3. Slightly soluble in water. Vapors heavier than air. Moderately toxic and narcotic in high concentrations., Colorless, volatile liquid with an agreeable odor; [Hawley], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR., volatile colourless liquid with a refreshing, pleasant, fruity-green odour | |
| Record name | ACETAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3381 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,1-Diethoxyethane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ACETAL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/729/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
216 °F at 760 mmHg (USCG, 1999), 102.7 °C AT 760 MM HG; 66.3 °C AT 200 MM HG; 39.8 °C AT 60 MM HG; 31.9 °C AT 40 MM HG; 19.6 °C AT 20 MM HG; +8.0 °C AT 10 MM HG; -2.3 °C AT 5 MM HG; -23 °C AT 1.0 MM HG, 102.00 to 104.00 °C. @ 760.00 mm Hg, 103 °C | |
| Record name | ACETAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACETAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1635 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1-Diethoxyethane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ACETAL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
-5 °F (USCG, 1999), -20.5 °C, -5 °F (-21 °C) (CLOSED CUP), -21 °C c.c. | |
| Record name | ACETAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3381 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ACETAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1635 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETAL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
MISCIBLE WITH ALCOHOL, 60% ALCOHOL, ETHER; SOL IN HEPTANE, METHYLCYCLOHEXANE, ETHYL ACETATE; PROPYL, ISOPROPYL, BUTYL & ISOBUTYL ALCOHOLS; 100 G WATER DISSOLVE 5 G ACETAL, SOL IN CHLOROFORM, sol in acetone, Water Solubility = 4.4X10+4 mg/L at 25 °C, 44 mg/mL at 25 °C, Solubility in water, g/100ml: 5.0, slightly soluble in water; miscible with most organic solvents, oils, miscible (in ethanol) | |
| Record name | ACETAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1635 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1-Diethoxyethane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ACETAL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/729/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.831 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8254 AT 20 °C/4 °C, Relative density (water = 1): 0.83, 0.822-0.831 | |
| Record name | ACETAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACETAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1635 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETAL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/729/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
4.08 (AIR= 1), Relative vapor density (air = 1): 4.1 | |
| Record name | ACETAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1635 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETAL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
56.87 mmHg (USCG, 1999), 27.6 [mmHg], 27.6 mm Hg at 25 °C /from experimentally derived coefficients/, Vapor pressure, kPa at 20 °C: 2.7 | |
| Record name | ACETAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3381 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ACETAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1635 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETAL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
COLORLESS LIQUID | |
CAS No. |
105-57-7 | |
| Record name | ACETAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diethyl acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethane, 1,1-diethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6030607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-diethoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G14F9E2HB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ACETAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1635 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1-Diethoxyethane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ACETAL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-148 °F (USCG, 1999), -100 °C | |
| Record name | ACETAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACETAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1635 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1-Diethoxyethane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ACETAL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1070 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Acid-Catalyzed Acetal Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetal functional groups are of paramount importance in organic synthesis and medicinal chemistry, often employed as protecting groups for aldehydes and ketones due to their stability under neutral and basic conditions.[1][2] The formation of an this compound from a carbonyl compound and an alcohol is a reversible reaction that is catalyzed by acid.[3] Understanding the intricacies of the acid-catalyzed this compound formation mechanism is crucial for optimizing reaction conditions, maximizing yields, and designing synthetic strategies in drug development and other chemical sciences. This technical guide provides a comprehensive overview of the core mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.
The Core Mechanism of Acid-Catalyzed this compound Formation
The conversion of an aldehyde or ketone to an this compound in the presence of an alcohol and an acid catalyst proceeds through a two-stage mechanism involving the initial formation of a hemithis compound intermediate.[4] The entire process is a series of equilibrium steps, and the overall reaction can be driven to completion by manipulating the reaction conditions.[5]
The key steps in the mechanism are as follows:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2]
-
Nucleophilic Attack by the Alcohol: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.
-
Deprotonation to Form a Hemithis compound: A proton is transferred from the oxonium ion to a base (typically another molecule of the alcohol or the conjugate base of the acid catalyst) to yield a neutral hemithis compound. Hemiacetals are often unstable and exist in equilibrium with the starting carbonyl compound.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemithis compound is protonated by the acid catalyst, converting it into a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the adjacent oxygen atom assists in the departure of the water molecule, leading to the formation of a resonance-stabilized oxonium ion. This is often the rate-determining step of the reaction.[6]
-
Second Nucleophilic Attack: A second molecule of the alcohol attacks the electrophilic carbon of the oxonium ion.
-
Deprotonation to Form the this compound: A final deprotonation step yields the neutral this compound product and regenerates the acid catalyst.[4]
Visualization of the Reaction Mechanism
The following diagram illustrates the step-by-step mechanism of acid-catalyzed this compound formation.
Thermodynamic and Kinetic Considerations
The formation of acetals is a reversible process, and the position of the equilibrium is influenced by both thermodynamic and kinetic factors.
Thermodynamic Control
From a thermodynamic standpoint, the formation of acetals from aldehydes and ketones with simple alcohols is not always favorable. The reaction involves a decrease in entropy as two molecules (carbonyl compound and two alcohol molecules) are converted into two molecules (this compound and water), but with a loss of translational degrees of freedom.[5] However, the use of a diol to form a cyclic this compound is entropically more favorable as two molecules are converted into two, but with a significant increase in conformational rigidity.
To drive the equilibrium towards the formation of the this compound, Le Chatelier's principle is applied. This is typically achieved by:
-
Using a large excess of the alcohol: This increases the concentration of a reactant, shifting the equilibrium to the right.
-
Removing water as it is formed: This can be accomplished by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[4]
Kinetic Control
The rate of this compound formation is dependent on several factors, including the structure of the carbonyl compound and the alcohol, the concentration of the acid catalyst, and the temperature. Generally, aldehydes react faster than ketones due to less steric hindrance and the greater electrophilicity of the carbonyl carbon.
Quantitative Data
The following table summarizes the yields for the acetalization of various aldehydes with methanol, catalyzed by hydrochloric acid.
| Entry | Aldehyde | Time (min) | Conversion (%) | Yield (%) |
| 1 | Benzaldehyde | 30 | >99 | 98 |
| 2 | 4-Methylbenzaldehyde | 30 | >99 | 98 |
| 3 | 4-Methoxybenzaldehyde | 30 | >99 | 99 |
| 4 | 4-Chlorobenzaldehyde | 30 | >99 | 99 |
| 5 | 4-Nitrobenzaldehyde | 30 | >99 | 99 |
| 6 | 2-Chlorobenzaldehyde | 30 | >99 | 97 |
| 7 | Cinnamaldehyde | 30 | >99 | 99 |
| 8 | 2-Furaldehyde | 30 | >99 | 96 |
| 9 | Hexanal | 30 | >99 | 97 |
| 10 | Cyclohexanecarboxaldehyde | 30 | >99 | 98 |
Data sourced from a study on a versatile method for this compound formation using trace conventional acids.[7] The reactions were typically carried out with the aldehyde (2 mmol) and 0.1 mol % hydrochloric acid in methanol at ambient temperature.
Experimental Protocols
Detailed and reliable experimental procedures are critical for the successful synthesis of acetals. The following protocols are adapted from Organic Syntheses, a trusted source for validated chemical preparations.
Synthesis of Cyclohexanone Diallyl this compound
This procedure demonstrates a transacetalization method, which is an alternative to the direct reaction of a ketone with an alcohol.
Workflow Diagram:
Methodology:
-
Reaction Setup: In a suitable reaction vessel equipped with a fractionation column and a distillation head, combine 294 g (3 moles) of cyclohexanone, 343 g (3.3 moles) of acetone dimethyl this compound, 418 g (7.2 moles) of allyl alcohol, 1 L of benzene, and 0.2 g of p-toluenesulfonic acid monohydrate.[8]
-
First Distillation: Heat the mixture and distill until the acetone and the benzene-methanol azeotrope are completely removed. The head temperature should be maintained between 56–59 °C.[8]
-
Neutralization: Cool the reaction mixture below its boiling point and add a solution of 0.5 g of sodium methoxide in 20 ml of methanol with stirring.[8]
-
Second Distillation: Resume the distillation to remove unreacted allyl alcohol and benzene, first at atmospheric pressure and then under reduced pressure.[8]
-
Purification: The crude product is then purified by vacuum distillation to yield cyclohexanone diallyl this compound.
Synthesis of Cyclohexanone Dimethyl Ketal
This protocol describes the synthesis of a ketal from a ketone and an orthoformate, which serves as both a reactant and a dehydrating agent.
Methodology:
-
Reaction: A mixture of cyclohexanone (1 mol) and trimethyl orthoformate is reacted to form cyclohexanone dimethyl ketal.[9]
-
Transketalization (Optional): For the synthesis of other ketals, an alcohol (e.g., 5.0 mols of isobutanol) can be added, and the mixture is heated under reflux.[9]
-
Purification: The low-boiling-point components (methyl formate, methanol) are removed by distillation. The desired ketal is then isolated by further distillation.[9]
Conclusion
The acid-catalyzed formation of acetals is a fundamental and versatile reaction in organic synthesis. A thorough understanding of its multi-step, equilibrium-driven mechanism allows for the strategic manipulation of reaction conditions to achieve high yields of the desired products. The choice of catalyst, the management of the water byproduct, and the inherent reactivity of the carbonyl substrate are all critical parameters that must be considered. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and professionals in the field, enabling the efficient and effective application of this important transformation in the synthesis of complex molecules.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
Difference between acetal and ketal functional groups.
An In-depth Technical Guide to Acetal and Ketal Functional Groups for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic chemistry and drug development, a nuanced understanding of functional groups is paramount to the design and synthesis of complex molecules. Among these, acetals and ketals represent a critical class of compounds, often utilized as protecting groups for aldehydes and ketones.[1][2] While structurally similar, the subtle differences between acetals and ketals in terms of their formation, stability, and reactivity have profound implications for their application in multi-step syntheses and their role in the metabolic pathways of therapeutic agents.[3] This guide provides a comprehensive technical overview of this compound and ketal functional groups, with a focus on the core distinctions relevant to professionals in research and drug development.
Core Differences: this compound vs. Ketal
The primary distinction between an this compound and a ketal lies in the substitution pattern of the central carbon atom, which dictates their origin and steric environment.
-
This compound: An this compound is formed from an aldehyde and is characterized by a central carbon atom single-bonded to two alkoxy (-OR) groups and at least one hydrogen atom.[4][5] The other substituent is an alkyl or aryl group.
-
Ketal: A ketal, derived from a ketone, possesses a central carbon atom bonded to two alkoxy (-OR) groups and two alkyl or aryl groups.[4][5]
Historically, the term "this compound" was used more broadly, but modern convention, while sometimes using the terms interchangeably, often distinguishes them based on their carbonyl precursor. The IUPAC has clarified that ketals are a subset of acetals.[6]
Formation of Acetals and Ketals
Both acetals and ketals are synthesized through the acid-catalyzed reaction of a carbonyl compound (aldehyde or ketone) with two equivalents of an alcohol.[5] The reaction proceeds via a hemithis compound or hemiketal intermediate, respectively.[5]
The formation is a reversible equilibrium process.[5][6] To drive the reaction to completion and achieve high yields of the this compound or ketal, the water generated during the reaction must be removed, typically through azeotropic distillation (e.g., using a Dean-Stark apparatus) or by using a dehydrating agent.[6][7]
Stability and Reactivity
Acetals and ketals are generally stable compounds, particularly under neutral to strongly basic conditions.[4][7][8] This inertness to bases and nucleophiles is the cornerstone of their utility as protecting groups in organic synthesis.[1][7][9] For instance, an aldehyde or ketone can be protected as an this compound or ketal while other parts of the molecule undergo reactions with strong nucleophiles like Grignard reagents or lithium aluminum hydride.[2][7][8]
However, the stability of acetals and ketals is compromised in the presence of acid. Under acidic conditions, especially in the presence of water, they undergo hydrolysis to regenerate the parent aldehyde or ketone and the corresponding alcohol.[1][4] This acid-lability allows for the deprotection of the carbonyl group once the desired chemical transformations elsewhere in the molecule are complete.[1]
The rate of hydrolysis is a critical parameter and is highly dependent on the structure of the this compound or ketal. Substituent effects can alter the hydrolysis rates by several orders of magnitude.[10] Generally, factors that stabilize the intermediate carbocation formed during hydrolysis will increase the rate of cleavage.[11] For example, electron-donating groups attached to the this compound or ketal structure can significantly accelerate hydrolysis.[12]
Quantitative Data on Hydrolysis Rates
The kinetics of this compound and ketal hydrolysis are of significant interest in various applications, including the design of prodrugs and controlled-release systems. The following table summarizes the relative hydrolysis rates for a selection of acetals and ketals under acidic conditions.
| This compound/Ketal Derivative | Relative Hydrolysis Rate | Conditions | Reference |
| Acetone-derived ketal | 1 | pH 5 | [12] |
| Cyclopentanone-derived ketal | ~0.5x | pH 5 | [12] |
| Cyclohexanone-derived ketal | ~0.14x | pH 5 | [12] |
| Benzylidene this compound (unsubstituted) | Slower than acetone ketal | TFA | [12] |
| Benzylidene this compound (p-methoxy) | Significantly faster | pH 5 | [12] |
| Benzylidene this compound (p-trifluoromethyl) | Significantly slower | TFA | [12] |
Note: The rates are relative and intended for comparative purposes. Absolute rates are dependent on specific reaction conditions such as pH, temperature, and solvent.
Experimental Protocols
General Protocol for this compound/Ketal Formation
Objective: To protect a carbonyl group as a cyclic this compound using ethylene glycol.
Materials:
-
Aldehyde or ketone
-
Ethylene glycol (1.1 equivalents)
-
Toluene (solvent)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Dean-Stark apparatus
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the aldehyde or ketone, ethylene glycol, and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by TLC or GC until the starting carbonyl compound is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound/ketal.
-
Purify the product by distillation or column chromatography as needed.
General Protocol for this compound/Ketal Deprotection (Hydrolysis)
Objective: To deprotect an this compound/ketal to regenerate the carbonyl group.
Materials:
-
This compound or ketal
-
Acetone/Water or THF/Water (solvent mixture)
-
Hydrochloric acid (catalytic amount) or other acid catalyst
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the this compound or ketal in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting aldehyde or ketone by distillation or column chromatography if necessary.
Visualizing Reaction Mechanisms
This compound Formation
Caption: Acid-catalyzed formation of an this compound from an aldehyde.
This compound as a Protecting Group Workflow
Caption: Workflow for using an this compound as a protecting group.
Conclusion
The distinction between this compound and ketal functional groups, while rooted in a simple structural difference, has significant practical consequences in organic synthesis and medicinal chemistry. Their shared stability in basic media and lability in acidic conditions make them invaluable as protecting groups for aldehydes and ketones. A thorough understanding of their formation, reactivity, and the kinetics of their hydrolysis is essential for researchers and drug development professionals aiming to design efficient synthetic routes and to predict the metabolic fate of complex molecules. The strategic application of this compound and ketal chemistry continues to be a powerful tool in the creation of novel therapeutics and advanced materials.
References
- 1. youtube.com [youtube.com]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. organicchemexplained.com [organicchemexplained.com]
- 4. difference.wiki [difference.wiki]
- 5. This compound Group | Formation, Structure & Mechanism | Study.com [study.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Electronic and Steric Effects in Acetal Formation
Introduction: The Dual Nature of the Carbonyl and the Genesis of Acetals
In the landscape of organic synthesis, the carbonyl group stands as a cornerstone of reactivity. Its inherent polarity, a direct consequence of the oxygen atom's superior electronegativity, renders the carbonyl carbon a prime target for nucleophilic attack. The formation of acetals—geminal diethers derived from aldehydes or ketones—is a classic manifestation of this reactivity. This reaction, however, is not a simple, one-dimensional process. It is a finely balanced interplay of electronic and steric forces that dictates reaction rates, equilibrium positions, and even the stereochemical outcomes of the products.
This guide provides an in-depth exploration of these controlling factors. We will dissect the acid-catalyzed mechanism, illuminate how electronic effects activate the substrate and stabilize key intermediates, and quantify how steric hindrance governs the relative reactivity of different carbonyl compounds and alcohols. For the researcher, scientist, or drug development professional, a mastery of these principles is not merely academic; it is fundamental to the strategic design of synthetic routes, particularly in the ubiquitous application of acetals as protecting groups for aldehydes and ketones.[1][2][3]
I. The Core Mechanism: An Acid-Catalyzed Journey from Carbonyl to Acetal
The conversion of an aldehyde or ketone to an this compound is a reversible process that requires an acid catalyst; it does not proceed under neutral or basic conditions.[4] The reaction proceeds through a hemithis compound intermediate, which is typically unstable and exists in equilibrium with the starting carbonyl compound.[5][6] To drive the reaction to completion, the equilibrium must be shifted towards the this compound product, a feat commonly achieved by using a large excess of the alcohol or, more efficiently, by removing the water byproduct as it forms.[4][7]
The mechanism can be delineated into seven discrete, yet interconnected, steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, significantly enhancing the electrophilicity of the carbonyl carbon. This "activation" step is crucial as alcohols are generally weak nucleophiles.[7][8][9]
-
First Nucleophilic Attack: A molecule of alcohol attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6][8][10]
-
First Deprotonation: A base (typically another alcohol molecule) removes a proton from the attacking oxygen, yielding a neutral hemithis compound.[6][9]
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemithis compound is protonated by the acid catalyst, converting it into a good leaving group (H₂O).[6][10][11]
-
Loss of Water and Formation of an Oxocarbenium Ion: The protonated hydroxyl group departs as a water molecule. This step is facilitated by the lone pair of the adjacent oxygen, which forms a π-bond to create a resonance-stabilized oxocarbenium ion. This SN1-type pathway is favored over a direct SN2 displacement, which is sterically hindered.[7][8][11]
-
Second Nucleophilic Attack: A second molecule of alcohol attacks the electrophilic carbon of the oxocarbenium ion.[8][12]
-
Final Deprotonation: A base removes the final proton, yielding the neutral this compound product and regenerating the acid catalyst.[6][12]
Caption: Acid-catalyzed mechanism of this compound formation.
II. The Influence of Electronic Effects
Electronic effects are the primary drivers of reactivity in this compound formation, governing both the activation of the carbonyl substrate and the stability of key intermediates.
A. Substrate Electrophilicity and Acid Catalysis
The fundamental reactivity of the carbonyl group is rooted in the polarization of the C=O bond. However, for a weak nucleophile like an alcohol, this inherent electrophilicity is often insufficient for a rapid reaction. Acid catalysis overcomes this kinetic barrier. The protonation of the carbonyl oxygen acts as a powerful electronic "switch," withdrawing electron density from the carbon and dramatically increasing its positive character.[7][8] This is why this compound formation is unfeasible in neutral or basic media, where this activation is absent.[4]
The nature of the substituents on the carbonyl compound also plays a crucial role.
-
Electron-withdrawing groups (EWGs) attached to the carbonyl carbon (e.g., in chloral) enhance its partial positive charge, making it more electrophilic and accelerating the rate of nucleophilic attack.
-
Electron-donating groups (EDGs) , such as the two alkyl groups in a ketone, decrease the electrophilicity of the carbonyl carbon compared to an aldehyde, contributing to their lower reactivity.[13]
B. The Anomeric Effect: A Stereoelectronic Imperative
In the realm of cyclic acetals, particularly those found in carbohydrates, a profound stereoelectronic phenomenon known as the anomeric effect comes into play.[14][15] This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the C1 carbon in an aldose, which is the this compound carbon) to occupy the axial position, a conformation that would be considered sterically disfavored.[14][16]
The origin of the anomeric effect is not steric, but electronic. It arises from a stabilizing hyperconjugation interaction between a lone pair of electrons on the ring heteroatom (endocyclic oxygen) and the antibonding orbital (σ) of the bond between the anomeric carbon and the exocyclic substituent.[14] This n → σ donation is stereoelectronically dependent; it is maximized when the lone-pair orbital and the σ* orbital are anti-periplanar (oriented 180° to each other), a condition perfectly met when the substituent is in the axial position. This interaction effectively delocalizes electron density, lowers the energy of the molecule, and stabilizes the axial conformer. In some cases, electrostatic repulsion between bond dipoles in the equatorial conformer can also contribute to its relative destabilization.[14]
Caption: The stabilizing n → σ* interaction of the anomeric effect.
III. The Role of Steric Effects
While electronic effects dictate whether a reaction is possible, steric effects often determine how fast it proceeds and where the equilibrium lies.
A. Substrate and Nucleophile Hindrance
The transition state for the nucleophilic attack on the carbonyl carbon involves a change in hybridization from sp² (trigonal planar) to sp³ (tetrahedral). This geometric shift brings substituents closer together, introducing steric strain.
-
Aldehydes vs. Ketones: Aldehydes are significantly more reactive towards this compound formation than ketones.[7][11] This is due to two primary factors:
-
Steric Hindrance: Aldehydes possess one small hydrogen atom and one larger R group attached to the carbonyl carbon. Ketones have two R groups, which present a much more crowded environment for the incoming alcohol nucleophile, thus increasing the activation energy of the attack.[17][18][19]
-
Electronic Effects: As mentioned, the two electron-donating alkyl groups of a ketone reduce the carbonyl carbon's electrophilicity more than the single alkyl group of an aldehyde.
-
-
Alcohol Structure: The steric bulk of the alcohol nucleophile also impacts the reaction rate. Primary alcohols (e.g., methanol, ethanol) react most readily. Secondary alcohols (e.g., isopropanol) are slower, and tertiary alcohols (e.g., tert-butanol) are generally too sterically hindered to form acetals under standard conditions.[20]
| Carbonyl Substrate | Alcohol | Relative Rate of this compound Formation | Primary Controlling Factor(s) |
| Formaldehyde | Methanol | Very Fast | Minimal Steric Hindrance, High Electrophilicity |
| Acetaldehyde | Methanol | Fast | Low Steric Hindrance |
| Acetone | Methanol | Moderate | Increased Steric Hindrance, Reduced Electrophilicity |
| Cyclohexanone | Methanol | Moderate | Steric Hindrance comparable to acyclic ketones |
| Di-tert-butyl ketone | Methanol | Very Slow / No Reaction | Severe Steric Hindrance |
| Acetone | tert-Butanol | Very Slow / No Reaction | Severe Steric Hindrance from Nucleophile |
B. The Thermodynamic Advantage of Cyclic Acetals
Reacting a carbonyl compound with a diol, such as ethylene glycol or 1,3-propanediol, to form a five- or six-membered cyclic this compound is often more favorable than forming an acyclic this compound from two separate alcohol molecules.[4][6][11] This preference is largely driven by entropy.
-
Acyclic this compound Formation: Carbonyl + 2 R'OH ⇌ this compound + H₂O (3 molecules → 2 molecules). This results in a net decrease in entropy (ΔS < 0), which is thermodynamically unfavorable.[8]
-
Cyclic this compound Formation: Carbonyl + Diol ⇌ Cyclic this compound + H₂O (2 molecules → 2 molecules). There is no significant change in the number of molecules, making the entropy change (ΔS ≈ 0) much less unfavorable.
This entropic advantage makes the formation of cyclic acetals a more efficient process, which is why they are frequently used as protecting groups.
Furthermore, in certain systems, the Thorpe-Ingold effect (or gem-disubstituent effect) can accelerate the rate of cyclization.[21][22] The presence of geminal substituents on the carbon backbone of the diol can decrease the bond angle between the reacting hydroxyl groups in the ground state. This pre-organization brings the reactive ends closer together, reducing the entropic penalty required to achieve the cyclization transition state and thus increasing the reaction rate.[21]
IV. Kinetic vs. Thermodynamic Control: Mastering the Equilibrium
This compound formation is the archetypal example of a reaction under thermodynamic control .[23][24] Because every step in the mechanism is reversible, the reaction will, given enough time and energy, reach a state of equilibrium. The final ratio of products to reactants is determined not by the rates of the forward or reverse reactions (kinetics), but by the relative Gibbs free energy (stability) of the species involved.[25][26][27]
To make this compound formation synthetically useful, Le Châtelier's principle must be exploited to drive the equilibrium to the product side. The most common strategies are:
-
Use of Excess Alcohol: A large excess of the alcohol can shift the equilibrium forward, but this is often inefficient.
-
Removal of Water: Actively removing the water byproduct is the most effective method. This is typically accomplished using a Dean-Stark apparatus, which azeotropically removes water with a solvent like toluene, or by adding a dehydrating agent like molecular sieves.[3][4][6]
Conversely, to reverse the reaction (this compound hydrolysis), the equilibrium is shifted in the opposite direction by adding a large excess of water in the presence of an acid catalyst.[28][29]
Caption: Shifting the equilibrium in this compound formation and hydrolysis.
V. Experimental Protocols & Applications
A deep understanding of the governing electronic and steric principles enables the precise application of this compound chemistry in complex syntheses.
A. Application: Acetals as Protecting Groups
The true power of acetals in synthesis lies in their role as protecting groups for aldehydes and ketones.[1] Their stability in neutral and basic/nucleophilic conditions, combined with their facile removal under mild acidic conditions, makes them ideal for temporarily masking the reactivity of a carbonyl group.[3]
A classic scenario involves the selective reduction of an ester in the presence of a ketone. A Grignard reagent or LiAlH₄ would react with both functional groups. By first protecting the more reactive ketone as an this compound, the nucleophilic reagent can be directed exclusively to the ester. Subsequent acidic workup removes the this compound, regenerating the ketone.[1][3]
Caption: Workflow for using an this compound as a protecting group.
B. Protocol: Synthesis of Cyclohexanone Ethylene this compound
This protocol details the formation of a cyclic this compound, a common protecting group strategy.
-
Objective: To protect the carbonyl group of cyclohexanone using ethylene glycol.
-
Reagents & Equipment:
-
Cyclohexanone (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.01 eq, catalyst)
-
Toluene (solvent)
-
Round-bottom flask, Dean-Stark trap, condenser, heating mantle
-
-
Procedure:
-
Combine cyclohexanone, ethylene glycol, and p-TsOH in the round-bottom flask containing toluene.
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the mixture to reflux. The toluene-water azeotrope will distill, and the denser water will be collected in the trap while the toluene returns to the flask.
-
Monitor the reaction's progress by observing the amount of water collected or by TLC/GC analysis.
-
Once the reaction is complete (no more water is formed), cool the mixture to room temperature.
-
Quench the reaction by washing with a mild aqueous base (e.g., NaHCO₃ solution) to neutralize the p-TsOH catalyst.
-
Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography.
-
C. Protocol: Hydrolysis of an this compound (Deprotection)
This protocol describes the removal of the this compound protecting group to regenerate the carbonyl.
-
Objective: To deprotect an this compound and recover the original carbonyl compound.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Aqueous acid (e.g., 1M HCl or H₂SO₄)
-
Organic co-solvent (e.g., acetone, THF)
-
Stir plate, flask
-
-
Procedure:
-
Dissolve the this compound in a suitable organic co-solvent to ensure miscibility.
-
Add the aqueous acid solution.
-
Stir the mixture at room temperature. The reaction may be gently heated if it is slow.
-
Monitor the disappearance of the starting this compound by TLC or GC.
-
Upon completion, neutralize the acid with a mild aqueous base (e.g., NaHCO₃).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous salt, and remove the solvent under reduced pressure to yield the purified carbonyl compound.
-
VI. Conclusion
The formation of acetals is a reaction of fundamental importance, governed by a nuanced balance of electronic and steric phenomena. Electronic effects, amplified by acid catalysis, provide the necessary activation for the reaction to proceed and give rise to subtle stereochemical preferences like the anomeric effect. Simultaneously, steric effects act as a modulator, dictating the relative rates of reaction between different substrates and providing the thermodynamic impetus for the favored formation of cyclic structures. A comprehensive grasp of these principles is indispensable for the modern synthetic chemist, enabling the strategic manipulation of carbonyl reactivity and the elegant construction of complex molecular architectures.
References
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. leah4sci.com [leah4sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. embibe.com [embibe.com]
- 14. grokipedia.com [grokipedia.com]
- 15. fiveable.me [fiveable.me]
- 16. archive.nptel.ac.in [archive.nptel.ac.in]
- 17. electronicsandbooks.com [electronicsandbooks.com]
- 18. researchgate.net [researchgate.net]
- 19. quora.com [quora.com]
- 20. dalalinstitute.com [dalalinstitute.com]
- 21. researchgate.net [researchgate.net]
- 22. chem.ucla.edu [chem.ucla.edu]
- 23. Thermodynamic_versus_kinetic_reaction_control [chemeurope.com]
- 24. imperial.ac.uk [imperial.ac.uk]
- 25. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
- 27. dalalinstitute.com [dalalinstitute.com]
- 28. masterorganicchemistry.com [masterorganicchemistry.com]
- 29. This compound Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
The Reversible World of Acetals: A Technical Guide to Formation and Hydrolysis for Researchers and Drug Development Professionals
Introduction
Acetal formation and its reverse reaction, hydrolysis, represent a cornerstone of synthetic organic chemistry and have found increasing application in the realm of drug development. The reversible nature of the this compound linkage, which is stable under neutral and basic conditions but cleavable under acidic conditions, makes it an ideal protecting group for carbonyl functionalities and a versatile pH-sensitive linker in drug delivery systems.[1][2][3] This technical guide provides an in-depth exploration of the core principles governing the reversibility of this compound formation and hydrolysis, offering researchers, scientists, and drug development professionals a comprehensive resource complete with quantitative data, detailed experimental protocols, and mechanistic insights.
The Equilibrium Dance: this compound Formation and Hydrolysis
This compound formation is an equilibrium reaction between a carbonyl compound (an aldehyde or a ketone) and an alcohol in the presence of an acid catalyst.[4][5] The reaction proceeds through a hemithis compound intermediate, which then reacts with a second alcohol molecule to form the this compound and water.[5] Conversely, this compound hydrolysis is the cleavage of an this compound back to its constituent carbonyl and alcohol components, a reaction also catalyzed by acid and driven by the presence of excess water.[4]
The position of the equilibrium is governed by Le Chatelier's principle. To favor this compound formation, water is typically removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus.[6][7] Conversely, to drive the reaction toward hydrolysis, a large excess of water is employed.[4]
Factors Influencing the Equilibrium
Several factors influence the rate and equilibrium of this compound formation and hydrolysis:
-
pH: Acid catalysis is crucial for both the forward and reverse reactions.[4] this compound hydrolysis is significantly faster at lower pH values. This pH sensitivity is a key property exploited in drug delivery systems designed to release their payload in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes.[8][9]
-
Structure of the Carbonyl Compound: Aldehydes are generally more reactive and form acetals more readily than ketones.[10] Electron-withdrawing groups on the carbonyl compound can increase the rate of hydrolysis.[11]
-
Structure of the Alcohol: Primary alcohols react more readily than secondary or tertiary alcohols. The use of a diol, such as ethylene glycol, leads to the formation of a more stable cyclic this compound.[12]
-
Temperature: Higher temperatures can increase the rate of both formation and hydrolysis.
-
Catalyst: A variety of Brønsted and Lewis acids can be used to catalyze the reaction, with the choice of catalyst influencing the reaction rate and conditions.[1]
Quantitative Data on this compound Reversibility
The following tables summarize quantitative data on the kinetics of this compound formation and hydrolysis, providing a comparative overview for researchers.
Table 1: Half-lives of this compound Hydrolysis at Different pH Values
| This compound/Ketal Derivative | pH 5.0 Half-life | pH 7.4 Half-life | Reference(s) |
| PEO-Drug Conjugate (this compound 1) | < 1 min | Slower | [3][8] |
| PEO-Drug Conjugate (this compound 2) | Several days | Slower | [3][8] |
| Cyclohexyloxypropan-2-yl derivative | - | - | [9] |
| Isopropoxypropan-2-yl derivative | - | - | [9] |
| Methoxypropan-2-yl derivative | - | - | [9] |
| Benzyloxypropan-2-yl derivative | - | - | [9] |
| 2,2,2-Trifluoroethyloxypropan-2-yl derivative | - | - | [9] |
Note: "Slower" indicates that the hydrolysis rate was significantly reduced at neutral pH compared to acidic pH, as reported in the source.
Table 2: Kinetic Data for this compound Formation in Simulated E-Liquids
| Aldehyde | Solvent | Relative Rate of Formation | This compound Yield at Equilibrium | Reference(s) |
| trans-Cinnamaldehyde | 100% Propylene Glycol | Fastest | Moderate | [13] |
| Benzaldehyde | 100% Propylene Glycol | Moderate | Highest | [13] |
| Vanillin | 100% Propylene Glycol | Slowest | Lowest | [13] |
Note: The study also found that higher ratios of glycerol to propylene glycol, the absence of water and nicotine, and the presence of benzoic acid generally lead to faster acetalization and higher yields.[13]
Mechanistic Pathways and Experimental Workflows
Visualizing the intricate steps of chemical reactions and experimental procedures is crucial for a deeper understanding. The following diagrams, rendered using the DOT language, illustrate the key pathways and workflows discussed in this guide.
References
- 1. prepchem.com [prepchem.com]
- 2. scispace.com [scispace.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Preparation method of 2, 2-dimethoxypropane - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN101157601A - A kind of method for 2,2-dimethoxypropane synthesis - Google Patents [patents.google.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids with Different E-Cigarette Solvents and Common Additives Studied by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Sweetness: A Technical Guide to Acetal and Glycosidic Bond Formation in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of acetal and glycosidic bond formation, foundational reactions in carbohydrate chemistry with profound implications for glycobiology and the development of novel therapeutics. We will explore the core chemical principles, reaction mechanisms, and both chemical and enzymatic strategies for the synthesis of these vital linkages. This guide is designed to serve as a valuable resource for researchers and professionals engaged in the fields of organic chemistry, biochemistry, and drug discovery.
Fundamental Principles: The Chemistry of this compound and Glycosidic Bonds
Carbohydrates, in their cyclic forms, exist predominantly as hemiacetals or hemiketals.[1] The formation of an this compound from a hemithis compound is a cornerstone of carbohydrate chemistry, giving rise to the glycosidic bonds that link monosaccharides into complex oligosaccharides and polysaccharides.[1][2]
A glycosidic bond is a type of covalent bond that joins a carbohydrate (sugar) molecule to another group, which may or may not be another carbohydrate.[3] This bond is formed between the anomeric carbon of a monosaccharide and a hydroxyl group of another molecule in a condensation reaction, which results in the elimination of a water molecule.[3] The reverse reaction, the cleavage of a glycosidic bond, is a hydrolysis reaction that consumes a water molecule.[4]
The stereochemistry at the anomeric carbon is of paramount importance, defining the nature of the glycosidic linkage as either α or β. This seemingly subtle difference has profound biological consequences, dictating the three-dimensional structure of polysaccharides and their recognition by enzymes.[5] For instance, the α-1,4-glycosidic bonds in starch are readily hydrolyzed by human enzymes for energy, whereas the β-1,4-glycosidic bonds in cellulose cannot be digested by humans.[5]
Mechanisms of Glycosidic Bond Formation
The formation of a glycosidic bond can be achieved through various chemical and enzymatic methods, each with its own distinct mechanism. Understanding these mechanisms is crucial for controlling the stereoselectivity and yield of glycosylation reactions.
Chemical Glycosylation: A Tale of Electrophiles and Nucleophiles
Chemical glycosylation methods generally involve the activation of the anomeric center of a glycosyl donor to create a good leaving group, followed by nucleophilic attack from a glycosyl acceptor.
One of the earliest and simplest methods for glycoside synthesis is the Fischer glycosylation .[6] This reaction involves treating a monosaccharide with an alcohol in the presence of a strong acid catalyst.[7] The reaction proceeds through a protonated hemithis compound, which then eliminates water to form a resonance-stabilized oxocarbenium ion intermediate. Nucleophilic attack by the alcohol on this intermediate, followed by deprotonation, yields the glycoside.[8]
dot
Caption: Fischer Glycosylation Mechanism.
The Koenigs-Knorr reaction is a more versatile and widely used method for glycoside synthesis.[9] It involves the reaction of a glycosyl halide (typically a bromide or chloride) with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide.[9][10] The reaction mechanism often involves the formation of an oxocarbenium ion intermediate, similar to the Fischer glycosylation.[11] However, the stereochemical outcome can be influenced by the participation of a neighboring group at the C-2 position of the glycosyl donor.[9] If the C-2 substituent is an acyl group (e.g., acetate), it can form a cyclic acyloxonium ion intermediate, which shields one face of the molecule and directs the incoming nucleophile to the opposite face, typically resulting in the formation of a 1,2-trans-glycoside.[9]
dot
Caption: Koenigs-Knorr Reaction Pathway.
Enzymatic Glycosylation: Nature's Precision
In biological systems, glycosidic bonds are formed by a class of enzymes called glycosyltransferases . These enzymes exhibit high regio- and stereoselectivity, making them powerful tools for the synthesis of complex oligosaccharides.[12] Glycosyltransferases utilize activated sugar donors, typically nucleotide sugars (e.g., UDP-glucose, GDP-mannose), and transfer the sugar moiety to a specific acceptor molecule.[13]
The enzymatic approach offers several advantages over chemical methods, including milder reaction conditions and the avoidance of complex protecting group manipulations.[13]
dot
Caption: Enzymatic Glycosylation Workflow.
Quantitative Data on Glycosylation Reactions
The efficiency and selectivity of glycosylation reactions are influenced by various factors, including the choice of glycosyl donor, acceptor, catalyst or enzyme, solvent, and reaction temperature.[8] The following tables summarize representative quantitative data for different glycosylation methods.
Table 1: Comparison of Yields for Chemical and Enzymatic Glycosylation
| Method | Glycosyl Donor | Glycosyl Acceptor | Product | Yield (%) | Reference |
| Fischer Glycosylation | D-Glucose | Methanol | Methyl α/β-glucopyranoside | 65-83 | [14] |
| Koenigs-Knorr | Acetobromoglucose | Methanol | Methyl β-D-glucopyranoside | 60-99 | [15][16] |
| Enzymatic (GalT) | UDP-Galactose | GlcNAc-R | Gal(β1-4)GlcNAc-R | >95 | [13] |
| Enzymatic (SiaT) | CMP-Neu5Ac | Gal(β1-4)GlcNAc-R | Neu5Ac(α2-3)Gal(β1-4)GlcNAc-R | >95 | [13] |
Table 2: Kinetic Parameters for Glycosidic Bond Formation and Cleavage
| Reaction | Enzyme/Catalyst | Substrate | kcat (s⁻¹) | Km (mM) | Rate Constant (M⁻¹s⁻¹) | Reference |
| Enzymatic Glycosylation | C1GALT1 | UDP-Gal | 0.83 ± 0.04 | 0.12 ± 0.02 | - | [17] |
| Enzymatic Glycosylation | FUT1 | GDP-Fuc | 1.2 ± 0.1 | 0.08 ± 0.01 | - | [17] |
| Chemical Glycosylation | Thioester + Glycosylamine | p-nitrophenyl thioester | - | - | 0.0071 ± 0.0004 | [18] |
| Chemical Glycosylation | Thioester + Glycosylamine | seleno-phenyl ester | - | - | 0.0420 ± 0.0012 | [18] |
| Spontaneous Hydrolysis | None (pH 7, 25°C) | Adenosine | - | - | 3.7 x 10⁻¹² | [11] |
Table 3: Stability of Glycosidic Bonds under Different Conditions
| Glycosidic Bond | Condition | Half-life (t₁/₂) | Reference |
| β-1,4 (in orange mesocarp) | 37°C, pH 4.5 (optimal) | Not specified (max glucose yield at 24h) | [19] |
| β-1,4 (in orange mesocarp) | 55°C | Denaturation begins after 20h | [19] |
| Adenosine (N-glycosidic) | pH 7, 25°C | ~6000 years | [11] |
| α/β-1-methylglucopyranoside | 220°C, pH 7 | Not specified (rate constants determined) | [20] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful carbohydrate synthesis and analysis.
Protocol for Fischer Glycosylation (Microwave-mediated)
This protocol describes a microwave-assisted Fischer glycosylation for the synthesis of methyl glycosides.[21]
-
Preparation: In a microwave-safe vial, combine the desired sugar (30 mg) and a suitable acidic resin catalyst (e.g., QP-SA, 300 mg).
-
Reaction: Add methanol (3 mL) to the vial and cap it securely.
-
Microwave Irradiation: Subject the vial to microwave irradiation with pre-stirring for 30 seconds. Set the temperature to 80-120°C and the reaction time to 1-20 minutes.
-
Work-up: After the reaction, allow the vial to cool to room temperature. Filter the reaction mixture to remove the resin.
-
Isolation: Evaporate the solvent from the filtrate to obtain the crude product.
-
Analysis: Analyze the product mixture by ¹H NMR spectroscopy to determine the anomeric ratio and purity.
Protocol for Koenigs-Knorr Glycosylation
This protocol provides a general procedure for performing a Koenigs-Knorr glycosylation.[10]
-
Preparation: Dissolve the glycosyl donor (e.g., acetobromoglucose, 1.0 eq) and the glycosyl acceptor (alcohol, 1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane) in a flame-dried flask under an inert atmosphere.
-
Activation: Add the promoter, typically silver(I) carbonate or silver(I) oxide (2.0 eq), to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or a lower temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to isolate the desired glycoside.
Protocol for Analysis of N-Glycosylation by HPLC and Mass Spectrometry
This workflow outlines the key steps for the analysis of N-glycans from a glycoprotein.[3][22]
-
Glycan Release: Enzymatically release the N-glycans from the glycoprotein using an N-glycosidase such as PNGase F. This is often performed in the presence of H₂¹⁸O to label the glycosylation site for mass spectrometry analysis.[15]
-
Purification and Labeling: Purify the released glycans from the deglycosylated protein and other reaction components. The glycans can then be labeled with a fluorescent tag (e.g., 2-aminobenzamide) to facilitate detection by HPLC with fluorescence detection.
-
HPLC Separation: Separate the labeled glycans using hydrophilic interaction liquid chromatography (HILIC). The separation is based on the polarity of the glycans, which is influenced by their size and composition.
-
Mass Spectrometry Analysis: Couple the HPLC system to a mass spectrometer (LC-MS) for detailed structural characterization of the separated glycans. The mass-to-charge ratio (m/z) of each glycan provides information about its composition, and tandem mass spectrometry (MS/MS) can be used to determine the sequence and branching pattern of the monosaccharide units.
dot
Caption: Experimental Workflow for N-Glycan Analysis.
Glycosylation in Drug Development: Signaling Pathways
The precise arrangement of glycans on proteins and lipids, known as glycosylation, plays a critical role in a multitude of biological processes, including cell-cell recognition, signaling, and immune responses.[23] Aberrant glycosylation is a hallmark of many diseases, including cancer, making glycosylation pathways attractive targets for drug development.[24]
The Notch Signaling Pathway in Cancer
The Notch signaling pathway is a highly conserved pathway that regulates cell fate decisions.[25] Glycosylation of the Notch receptor and its ligands is crucial for modulating signaling activity.[10] Dysregulation of Notch glycosylation has been implicated in various cancers.[24] For example, O-fucosylation of the Notch extracellular domain by the enzyme POFUT1 is essential for its proper function.[24]
dot
Caption: Glycosylation in Notch Signaling.
EGFR Signaling and Glycosylation
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[26] N-glycosylation of EGFR is essential for its proper folding, trafficking to the cell surface, and ligand binding.[21] Alterations in EGFR glycosylation can lead to ligand-independent receptor activation and have been associated with cancer progression and chemoresistance.[23][26]
dot
Caption: Role of Glycosylation in EGFR Signaling.
Selectin-Ligand Interactions in Inflammation
Selectins are a family of cell adhesion molecules that mediate the initial tethering and rolling of leukocytes on the endothelial surface during an inflammatory response.[27] This interaction is critically dependent on the recognition of specific carbohydrate ligands, such as sialyl Lewis X, on the surface of leukocytes.[28] Targeting these selectin-ligand interactions is a promising strategy for the development of anti-inflammatory drugs.[29]
dot
Caption: Selectin-Mediated Leukocyte Adhesion.
Conclusion
The formation of acetals and glycosidic bonds is fundamental to the structure and function of carbohydrates and glycoconjugates. A deep understanding of the underlying chemical principles and the available synthetic methodologies is indispensable for researchers in glycobiology and drug development. The ability to synthesize complex carbohydrates with defined structures opens up new avenues for investigating their biological roles and for designing novel therapeutics that target carbohydrate-mediated processes. This guide has provided a comprehensive overview of this critical area, from fundamental mechanisms to practical experimental protocols and their relevance in key signaling pathways, to empower researchers in their pursuit of scientific discovery and therapeutic innovation.
References
- 1. Development of chemical and chemo-enzymatic glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting glycosylation stereoselectivity using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]
- 5. Khan Academy [khanacademy.org]
- 6. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. Characterization of Glycosylation Sites of the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycosylated Notch and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The rate of spontaneous cleavage of the glycosidic bond of adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycosyltransferases and Glycan-Processing Enzymes - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Chemical and Enzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Effects of N361 Glycosylation on Epidermal Growth Factor Receptor Biological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. imedpub.com [imedpub.com]
- 20. researchgate.net [researchgate.net]
- 21. pnas.org [pnas.org]
- 22. journaljalsi.com [journaljalsi.com]
- 23. pnas.org [pnas.org]
- 24. Significant Roles of Notch O-Glycosylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. researchgate.net [researchgate.net]
- 27. academic.oup.com [academic.oup.com]
- 28. N-Glycosylation and Inflammation; the Not-So-Sweet Relation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The clinical impact of glycobiology: targeting selectins, Siglecs and mammalian glycans - PMC [pmc.ncbi.nlm.nih.gov]
The Acetal Functional Group: A Technical Guide to Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
The acetal functional group, characterized by a carbon atom bonded to two alkoxy (-OR) groups, is a cornerstone of modern organic chemistry and plays a pivotal role in fields ranging from synthetic chemistry to drug delivery. Its unique stability profile—robust under neutral to basic conditions yet readily cleavable in acidic environments—renders it an invaluable tool for the protection of carbonyl functionalities. This technical guide provides an in-depth exploration of the fundamental properties and stability of the this compound functional group, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to inform and empower researchers in their scientific endeavors.
Basic Properties of the this compound Functional Group
An this compound is a functional group with the general structure R₂C(OR')₂.[1] The 'R' groups can be hydrogen atoms or organic residues, while the 'R'' groups must be organic fragments. When derived from a ketone, the structure is sometimes referred to as a ketal. However, under current IUPAC nomenclature, "this compound" is the encompassing term.[2] The central carbon atom is sp³ hybridized, resulting in a tetrahedral geometry.
The formation of an this compound is a reversible reaction between an aldehyde or ketone and two equivalents of an alcohol in the presence of an acid catalyst.[2][3] The reaction proceeds through a hemithis compound intermediate, which is typically unstable.[2][3] To drive the equilibrium towards the this compound product, water, a byproduct of the reaction, must be removed.[1]
The formation of cyclic acetals, by reacting a carbonyl compound with a diol (e.g., ethylene glycol), is often thermodynamically more favorable than the formation of acyclic acetals from two separate alcohol molecules. This is primarily due to a less unfavorable change in entropy; the reaction of one carbonyl and one diol molecule produces two product molecules (the cyclic this compound and water), whereas the reaction with two individual alcohol molecules results in a net decrease in the number of molecules in the system (one carbonyl and two alcohols to one this compound and one water).[4]
Stability of the this compound Functional Group
The defining characteristic of the this compound functional group is its differential stability in acidic and basic media.
Stability in Acidic Conditions
Acetals are susceptible to hydrolysis under acidic conditions, reverting to the parent carbonyl compound and alcohol.[5] The reaction is the microscopic reverse of this compound formation and is initiated by protonation of one of the alkoxy oxygens, converting it into a good leaving group. Subsequent elimination of the alcohol and attack of water on the resulting oxocarbenium ion leads to a hemithis compound, which is further hydrolyzed to the carbonyl compound.
The rate of hydrolysis is highly dependent on the pH of the medium. As the pH decreases, the rate of hydrolysis increases significantly. This pH-dependent lability is a key feature exploited in the design of acid-sensitive drug delivery systems and protecting group strategies.[6]
Stability in Basic and Neutral Conditions
In contrast to their lability in acid, acetals are remarkably stable under neutral to strongly basic conditions.[4] They are unreactive towards a wide range of nucleophiles, bases, and reducing agents, such as Grignard reagents and metal hydrides.[4] This inertness is due to the absence of a viable leaving group; the alkoxide ion (RO⁻) is a poor leaving group, and there is no electrophilic center comparable to the carbonyl carbon. This stability under basic conditions is the primary reason for their extensive use as protecting groups in multi-step organic synthesis.[4]
Quantitative Data on this compound Stability
The stability of acetals can be quantified through equilibrium constants for their formation and kinetic data for their hydrolysis. The following tables summarize representative data from the literature.
Table 1: Equilibrium Constants for this compound Formation in Methanol at 25°C
| Carbonyl Compound | Equilibrium Constant (K) |
| Benzaldehyde | 1.3 |
| p-Methoxybenzaldehyde | 0.45 |
| p-Nitrobenzaldehyde | 10.5 |
| Acetone | 0.013 |
| Cyclohexanone | 0.38 |
Data sourced from studies on this compound formation equilibria.
Table 2: Half-lives of this compound Hydrolysis at Various pH Values
| This compound Derivative | pH | Half-life (t₁/₂) |
| Benzaldehyde dimethyl this compound | 5.0 | 32.33 hours |
| Benzaldehyde dimethyl this compound | 5.5 | ~97 hours |
| Benzaldehyde dimethyl this compound | 6.0 | ~291 hours |
| Benzaldehyde p-methoxybenzylidene this compound | 5.0 | 70.4 hours |
This data illustrates the dramatic decrease in hydrolysis rate with increasing pH.[6]
Table 3: Enthalpies of Hydrolysis for Acyclic Acetals
| This compound (from Aldehyde) | ΔHhydrolysis (kcal/mol) |
| Acetaldehyde dimethyl this compound | -1.5 |
| Propionaldehyde dimethyl this compound | -1.2 |
| Isobutyraldehyde dimethyl this compound | -0.8 |
| Pivalaldehyde dimethyl this compound | -0.1 |
Data reflects the steric effects on the thermodynamic stability of acetals.
Mechanistic Pathways and Logical Relationships
The following diagrams, rendered in DOT language, illustrate the key mechanistic pathways governing this compound chemistry.
Caption: Acid-catalyzed mechanism of this compound formation.
Caption: Acid-catalyzed mechanism of this compound hydrolysis.
Caption: Stability of acetals under basic conditions.
Experimental Protocols
The following are detailed protocols for the formation and cleavage of a representative cyclic this compound. These procedures can be adapted for a wide range of substrates.
Protection of Benzaldehyde with Ethylene Glycol (Cyclic this compound Formation)
Objective: To protect the carbonyl group of benzaldehyde as a 1,3-dioxolane.
Materials:
-
Benzaldehyde (10.6 g, 0.1 mol)
-
Ethylene glycol (7.5 g, 0.12 mol)
-
Toluene (120 mL)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (0.1 g, 0.5 mmol) or 10 drops of ortho-phosphoric acid[1]
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a 250 mL round-bottom flask, add benzaldehyde, ethylene glycol, toluene, and a catalytic amount of p-toluenesulfonic acid monohydrate.[1]
-
Assemble a Dean-Stark apparatus with a condenser and fit it to the round-bottom flask.
-
Heat the mixture to reflux. Toluene and water will form an azeotrope, and the water will be collected in the side arm of the Dean-Stark trap, driving the reaction to completion.
-
Continue refluxing until no more water is collected in the Dean-Stark trap (approximately 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The product, 2-phenyl-1,3-dioxolane, can be purified by vacuum distillation.
Deprotection of 2-Phenyl-1,3-dioxolane (this compound Hydrolysis)
Objective: To regenerate benzaldehyde from its cyclic this compound.
Materials:
-
2-Phenyl-1,3-dioxolane (15.0 g, 0.1 mol)
-
Acetone (100 mL)
-
Water (20 mL)
-
Concentrated hydrochloric acid (1 mL)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask (250 mL)
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-phenyl-1,3-dioxolane in acetone and water.
-
Add concentrated hydrochloric acid dropwise with stirring.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzaldehyde.
Conclusion
The this compound functional group offers a unique and powerful tool for chemists, particularly in the realm of complex molecule synthesis and the development of stimuli-responsive materials and drug delivery systems. A thorough understanding of its basic properties, stability under different conditions, and the kinetics and thermodynamics of its formation and cleavage is essential for its effective application. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers, enabling the rational design of experiments and the successful implementation of this compound chemistry in their work. The continued exploration of this compound chemistry promises to unlock new synthetic strategies and innovative technologies.
References
An In-depth Technical Guide to Thioacetals: Core Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thioacetals
Thioacetals are a fundamental class of organosulfur compounds, serving as the sulfur analogues of acetals.[1] They are characterized by a geminal carbon atom bonded to two sulfur atoms. These functional groups are cornerstones in modern organic synthesis, primarily utilized as robust protecting groups for aldehydes and ketones. Their stability in both acidic and basic media makes them superior to their oxygen counterparts (acetals) in many synthetic contexts.[2]
Beyond their role in protection, thioacetals, particularly cyclic variants like 1,3-dithianes, are pivotal in C-C bond formation. Through a reactivity concept known as umpolung (polarity inversion), the normally electrophilic carbonyl carbon is transformed into a potent nucleophile, enabling the synthesis of complex molecular architectures such as α-hydroxy ketones and 1,2-diketones.[3][4] This unique reactivity profile has cemented their importance in natural product synthesis and drug discovery. Methylene thioacetal linkages have also emerged as promising, chemically stable surrogates for disulfide bonds in peptide drug development, addressing the inherent lability of native disulfides.
Basic Structure
Thioacetals are broadly classified into two main types based on their structure:
-
Monothioacetals: These are less common and feature a carbon atom bonded to one sulfur atom and one oxygen atom (formula: R-CH(-OR')-SR").
-
Dithioacetals: These are the more prevalent class, where the carbon is bonded to two sulfur atoms. They can be either acyclic (formula: R-CH(-SR')₂) or cyclic. Cyclic dithioacetals, such as 1,3-dithiolanes (five-membered ring) and 1,3-dithianes (six-membered ring), are formed from dithiols and are frequently used in synthesis due to their stability and reduced odor compared to acyclic variants.[1]
Formation of Thioacetals
Thioacetals are synthesized by the condensation of an aldehyde or ketone with a thiol or dithiol. This reaction is typically catalyzed by either a Brønsted or a Lewis acid.[1] The mechanism proceeds through an initial nucleophilic attack of the thiol on the acid-activated carbonyl carbon to form a hemithiothis compound intermediate. Subsequent protonation of the hydroxyl group facilitates its elimination as water, generating a stabilized carbocation (sulfonium ion), which is then attacked by a second thiol molecule to yield the final thiothis compound product.
Quantitative Data on Thiothis compound Synthesis
The efficiency of thiothis compound formation is highly dependent on the substrate, thiol, and catalyst used. A variety of catalysts have been developed to promote this transformation under mild conditions with high yields.
| Carbonyl Substrate | Thiol/Dithiol | Catalyst | Conditions | Yield (%) | Reference |
| Benzaldehyde | 1,2-Ethanedithiol | Iodine (cat.) | CH₂Cl₂, RT | 98 | [5] |
| Cyclohexanone | 1,3-Propanedithiol | Hf(OTf)₄ (cat.) | CH₂Cl₂, RT | 99 | [5] |
| 4-Nitrobenzaldehyde | 1,2-Ethanedithiol | LiBr (cat.) | Solvent-free, 75°C | 96 | [5] |
| Acetophenone | 1,3-Propanedithiol | H₃PW₁₂O₄₀ (cat.) | Solvent-free, RT | 95 | [5] |
| 3-Phenylpropanal | Benzyl Mercaptan | Thioxanthenone | Household Lamp, 1.5h | 89 | [6] |
| Various Aldehydes | Various Thiols | Ms₂O | DCE, 60°C, 8-20h | 70-95 |
Thioacetals in Synthetic Chemistry
Protecting Group Stability
Thioacetals are exceptionally stable under a wide range of conditions where standard acetals would be cleaved, making them invaluable protecting groups in multi-step synthesis.[7]
Umpolung and the Corey-Seebach Reaction
A key application of thioacetals is the inversion of polarity of the carbonyl carbon, a concept termed "umpolung".[4] In the Corey-Seebach reaction, the acidic proton of a 1,3-dithiane (pKa ≈ 30) is removed by a strong base like n-butyllithium (n-BuLi) to generate a nucleophilic carbanion.[3][8] This carbanion, an acyl anion equivalent, can then react with various electrophiles (e.g., alkyl halides, epoxides, other carbonyls). Subsequent deprotection of the thiothis compound reveals a new ketone, effectively achieving a nucleophilic acylation.[9]
References
- 1. datapdf.com [datapdf.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the IUPAC Nomenclature of Complex Cyclic Acetals for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for complex cyclic acetals, with a particular focus on spiro, fused, and bridged systems frequently encountered in medicinal chemistry and drug development. The guide details the systematic application of nomenclature rules, including the specification of stereochemistry, to unambiguously name intricate molecular architectures. Furthermore, it presents illustrative experimental protocols for the synthesis of complex cyclic acetals and summarizes key quantitative data to aid in their characterization. Visual aids in the form of Graphviz diagrams are provided to clarify complex concepts and workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical industry.
Core Principles of IUPAC Nomenclature for Cyclic Acetals
The systematic naming of complex cyclic acetals follows a hierarchical set of IUPAC rules, combining principles for naming heterocyclic compounds, polycyclic systems, and stereoisomers.[1][2][3][4][5] A thorough understanding of these rules is crucial for unambiguous communication in scientific literature and regulatory submissions.
Fundamental Acetal Nomenclature
At its core, a cyclic this compound is a heterocyclic compound where two oxygen atoms are part of a ring and are attached to the same carbon atom.[1] The naming can be approached in several ways, as outlined by IUPAC Rule C-331:
-
As a Heterocyclic Compound: The ring system is named using Hantzsch-Widman nomenclature or a retained name, with locants indicating the positions of the oxygen atoms.
-
Using the "alkylenedioxy-" Prefix: For simpler systems, the cyclic this compound moiety can be treated as a substituent on a parent molecule. For instance, a 1,3-dioxolane ring derived from formaldehyde can be named as a "methylenedioxy-" group.
-
As a Derivative of a Diol and a Carbonyl Compound: This method is particularly useful when the stereochemistry of the parent alcohol or ketone is well-defined.
Naming Spirocyclic Acetals (Spiroketals)
Spiroketals are a prominent class of complex cyclic acetals where two rings share a single common atom, the spiro atom. Their nomenclature is governed by specific IUPAC recommendations.[6]
The systematic name is constructed as follows:
-
Prefix: The prefix "spiro" is used for a single spiro junction. For multiple spiro atoms, prefixes like "dispiro-", "trispiro-", etc., are employed.
-
von Baeyer Descriptor: The number of carbon atoms in each ring linked to the spiro atom, excluding the spiro atom itself, is indicated in ascending order within square brackets and separated by a full stop. For example, a spiroketal with a five-membered and a six-membered ring sharing the spiro atom would have the descriptor [4.5].
-
Parent Hydrocarbon Name: The total number of carbon atoms in both rings determines the parent alkane name.
-
Heteroatom Identification: The oxygen atoms of the this compound are indicated using "oxa" prefixes with appropriate locants.
-
Numbering: Numbering begins in the smaller ring at an atom adjacent to the spiro atom, proceeds around the smaller ring, through the spiro atom, and then around the larger ring. The numbering should be done to give the heteroatoms the lowest possible locants.
Example: A simple spiroketal formed from a five-membered and a six-membered ring containing two oxygen atoms would be named as a dioxaspiroalkane. The precise name would depend on the positions of the oxygen atoms.
Naming Fused and Bridged Cyclic Acetals
When the cyclic this compound is part of a fused or bridged ring system, the nomenclature rules for these polycyclic structures are applied.
-
Fused Systems: In ortho-fused systems, two rings share two adjacent atoms. The name is formed by combining the names of the component rings, with one designated as the parent and the other(s) as prefixes. The fusion is indicated by letters (a, b, c, etc.) assigned to the sides of the parent ring and numbers indicating the attachment points of the fused ring.
-
Bridged Systems: Bridged systems contain two "bridgehead" atoms connected by at least three paths of atoms. The nomenclature is based on the "bicyclo[x.y.z]alkane" system, where x, y, and z are the number of atoms in the bridges in descending order. The oxygen atoms of the this compound are then indicated by "oxa" prefixes and their locants.
Stereochemistry in Complex Cyclic Acetals
The specification of stereochemistry is critical for the unambiguous naming of complex cyclic acetals, which often contain multiple chiral centers.
-
Cahn-Ingold-Prelog (CIP) System: The absolute configuration at each stereocenter is designated as (R) or (S) based on the CIP priority rules.[7] These descriptors, along with their locants, are placed in parentheses at the beginning of the name.
-
Anomeric Center: In spiroketals and related structures, the carbon atom bonded to two oxygen atoms is an anomeric center. The stereochemistry at this center is crucial for the molecule's conformation and biological activity. The anomeric effect often dictates the thermodynamically preferred diastereomer.[8][9] The α/β notation is used in carbohydrate nomenclature to describe the configuration of the anomeric center relative to a reference atom.[10]
-
Relative Stereochemistry: Descriptors such as cis, trans, syn, anti, endo, and exo may be used to indicate the relative configuration of substituents on a ring system.[11]
Experimental Protocols for the Synthesis of Complex Cyclic Acetals
The synthesis of complex cyclic acetals often involves acid-catalyzed cyclization reactions. The choice of catalyst, solvent, and reaction conditions can significantly influence the yield and diastereoselectivity of the product.[12]
General Protocol for Acid-Catalyzed Spiroketalization
This protocol is a generalized procedure based on methods for the synthesis of spiroketals from dihydroxyketone precursors.
Materials:
-
Dihydroxyketone precursor
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), or a Lewis acid like Ti(Oi-Pr)₄)
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Saturated sodium bicarbonate solution for quenching
-
Silica gel for column chromatography
Procedure:
-
Dissolve the dihydroxyketone precursor in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add a catalytic amount of the acid catalyst to the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired spiroketal.
Note: For kinetically controlled reactions to obtain thermodynamically less stable isomers, specific Lewis acids and reaction conditions may be required.[6][13]
Data Presentation
The characterization of complex cyclic acetals relies on a combination of spectroscopic techniques and quantitative analysis of reaction outcomes.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of cyclic acetals.
| Spectroscopic Data | Typical Chemical Shift/Signal | Notes |
| ¹H NMR (this compound Proton) | δ 4.5-5.5 ppm | The chemical shift is sensitive to the electronic and steric environment. |
| ¹³C NMR (this compound Carbon) | δ 90-110 ppm | The chemical shift of the spiro carbon is characteristic. |
| ¹H-¹H COSY | Used to establish proton-proton coupling networks. | |
| ¹H-¹³C HSQC/HMBC | Used to assign proton and carbon signals and establish long-range correlations. | |
| NOESY/ROESY | Provides information about through-space proximity of protons, crucial for determining relative stereochemistry and conformation.[14] |
Reaction Data
The efficiency and selectivity of cyclic this compound formation are critical parameters in synthetic chemistry.
| Reaction Parameter | Example Value Range | Significance |
| Reaction Yield | 50-95% | Indicates the efficiency of the synthetic protocol. |
| Diastereomeric Ratio (d.r.) | 1:1 to >20:1 | Reflects the stereoselectivity of the cyclization reaction. This is often determined by ¹H NMR analysis of the crude reaction mixture.[15][16] |
| Enantiomeric Excess (e.e.) | >90% | For asymmetric syntheses, this measures the degree of enantioselectivity. |
Conclusion
The IUPAC nomenclature for complex cyclic acetals provides a systematic framework for the unambiguous naming of these structurally diverse and medicinally important compounds. A thorough understanding of the rules for spiro, fused, and bridged systems, combined with the correct application of stereochemical descriptors, is essential for researchers in organic chemistry and drug development. The synthetic protocols and characterization data presented in this guide offer a practical resource for the preparation and analysis of these challenging molecules. The continued development of stereoselective synthetic methods will undoubtedly lead to the discovery of novel cyclic this compound-containing therapeutics.
References
- 1. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 2. iupac.org [iupac.org]
- 3. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 4. Descriptor (chemistry) - Wikipedia [en.wikipedia.org]
- 5. dspmuranchi.ac.in [dspmuranchi.ac.in]
- 6. mskcc.org [mskcc.org]
- 7. 6.2 Stereochemical Designations in Names and Structures – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Carb-6 and 2-Carb-7 [iupac.qmul.ac.uk]
- 11. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Diastereoselective Substitution Reactions of Acyclic Acetals Controlled by Remote Participation of an Acyloxy Group - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Standard Protocol for Acetal Protection of Aromatic Aldehydes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the standard protocols for the acetal protection of aromatic aldehydes. This common protective group strategy is essential in multi-step organic synthesis to mask the reactivity of the aldehyde functionality against nucleophiles and bases.
Introduction
This compound protection is a reversible chemical modification of an aldehyde or ketone functional group. For aromatic aldehydes, this involves the reaction with an alcohol or a diol under acidic conditions to form an this compound. These resulting acetals are stable in neutral to strongly basic environments, allowing for chemical transformations on other parts of the molecule without affecting the aldehyde. The aldehyde can be easily regenerated by acid-catalyzed hydrolysis.[1][2][3] The choice between an acyclic this compound (from an alcohol) and a cyclic this compound (from a diol) depends on factors like stability and ease of formation.[2]
The reaction is an equilibrium process. To drive the reaction towards the formation of the this compound, water, a byproduct, is typically removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus.[4][5]
Reaction Mechanism: Acid-Catalyzed this compound Formation
The acid-catalyzed formation of an this compound from an aromatic aldehyde and an alcohol proceeds through a hemithis compound intermediate. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the alcohol.[4][6]
Caption: Mechanism of acid-catalyzed this compound formation.
Experimental Protocols
Protocol 1: General Procedure for Cyclic this compound Protection of Aromatic Aldehydes using p-Toluenesulfonic Acid (p-TsOH)
This protocol describes a general method for the formation of a cyclic this compound (1,3-dioxolane) from an aromatic aldehyde and ethylene glycol.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Ethylene glycol (1.2 - 2.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 - 0.05 eq)
-
Toluene or Benzene (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aromatic aldehyde, ethylene glycol, and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is no longer visible. Reaction times can range from 2 to 24 hours.[4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.[4]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Dimethyl this compound Protection of m-Nitrobenzaldehyde
This protocol provides a specific example of forming an acyclic dimethyl this compound.
Materials:
-
m-Nitrobenzaldehyde (1.0 eq)
-
Anhydrous methanol (solvent and reagent)
-
Concentrated hydrochloric acid (HCl) (catalytic amount)
-
Sodium methoxide solution in methanol
-
Water
-
Diethyl ether (for extraction)
-
Anhydrous sodium or magnesium sulfate
Procedure:
-
Dissolve the crude m-nitrobenzaldehyde in anhydrous methanol in a suitable flask.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 ml for a 2-mole scale reaction).[7]
-
Allow the solution to stand at room temperature for an extended period (e.g., 5 days).[7]
-
Neutralize the solution by adding a solution of sodium methoxide in methanol until it is just alkaline to litmus paper.
-
Remove the methanol by distillation.
-
Treat the residue with cool water to dissolve any inorganic salts.
-
Extract the aqueous solution with diethyl ether.
-
Wash the combined ether extracts with water.
-
Dry the ether solution over anhydrous sodium or magnesium sulfate.
-
Remove the solvent by distillation, and distill the residue under reduced pressure to obtain the pure m-nitrobenzaldehyde dimethyl this compound. The product boils at 116–119°C/1 mm Hg.[7]
Protocol 3: General Deprotection of Acetals
This protocol describes the hydrolysis of an this compound to regenerate the parent aromatic aldehyde.
Materials:
-
This compound (1.0 eq)
-
Acetone and water mixture (e.g., 10:1 v/v)
-
Acid catalyst (e.g., p-TsOH, dilute HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the this compound in a mixture of acetone and water.
-
Add a catalytic amount of an acid catalyst.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the acid catalyst by adding a saturated aqueous sodium bicarbonate solution.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected aldehyde.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the this compound protection of various aromatic aldehydes.
Table 1: p-TsOH Catalyzed Cyclic this compound Protection of Aromatic Aldehydes with Ethylene Glycol [4]
| Aldehyde | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | 1-5 | Toluene | Reflux | 4-6 | 93-97 |
| p-Chlorobenzaldehyde | 5 | Toluene | Reflux | 15-24 | ~65 |
| p-Chlorobenzaldehyde | 5 | Xylene | 135-140 | 15-20 | ~91 |
| p-Tolualdehyde | 2 | Toluene | Reflux | 3-5 | 95 |
| Anisaldehyde | 3 | Toluene | Reflux | 6-8 | 92 |
Table 2: Dimethyl this compound Protection of Aromatic Aldehydes
| Aldehyde | Alcohol | Catalyst | Conditions | Time | Yield (%) | Reference |
| m-Nitrobenzaldehyde | Methanol | HCl | Room Temp. | 5 days | 75-84 | [7] |
| p-Chlorobenzaldehyde | Methanol | HCl (0.1 mol%) | Room Temp. | 30 min | >99 (conversion) | [8] |
| Benzaldehyde | Methanol | HCl (0.1 mol%) | Room Temp. | 30 min | >99 (conversion) | [8] |
Visualized Workflows
Caption: Experimental workflow for this compound protection.
Caption: Experimental workflow for this compound deprotection.
Conclusion
The this compound protection of aromatic aldehydes is a robust and widely used strategy in organic synthesis. The choice of reaction conditions, particularly the catalyst and the method for water removal, is crucial for achieving high yields. The protocols and data presented in this document provide a solid foundation for researchers to effectively implement this essential protective group strategy in their synthetic endeavors.
References
- 1. Photocatalytic Synthesis of Acetals and Ketals from Aldehydes and Silylenolethers without the Use of Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Cyclic Acetals using Ethylene Glycol and TsOH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of cyclic acetals, specifically 1,3-dioxolanes, from carbonyl compounds using ethylene glycol and a catalytic amount of p-toluenesulfonic acid (TsOH). This reaction is a cornerstone of organic synthesis, primarily employed for the protection of aldehydes and ketones.
Introduction
The protection of carbonyl groups is a critical strategy in multi-step organic synthesis to prevent their reaction with nucleophiles, bases, or reducing agents while transformations are carried out on other parts of a molecule.[1][2] Cyclic acetals, formed by the reaction of a carbonyl compound with a diol like ethylene glycol, are one of the most common and robust protecting groups for aldehydes and ketones.[3][4][5] The reaction is catalyzed by an acid, with p-toluenesulfonic acid (TsOH) being a frequent choice due to its efficacy and ease of handling.[1][6] The formation of the cyclic acetal is a reversible equilibrium process.[1] To drive the reaction to completion, the water formed as a byproduct must be removed, typically through azeotropic distillation using a Dean-Stark apparatus or by using dehydrating agents like molecular sieves.[1][5][7]
Reaction Mechanism
The formation of a cyclic this compound from a ketone or aldehyde with ethylene glycol in the presence of an acid catalyst, such as TsOH, proceeds through a series of equilibrium steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[5]
-
Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon.[5]
-
Proton Transfer: A proton is transferred from the newly attached hydroxyl group to the other carbonyl oxygen, forming a hemithis compound intermediate.[5]
-
Formation of a Good Leaving Group: The hydroxyl group of the hemithis compound is protonated by the acid catalyst to form a good leaving group (water).[3]
-
Elimination of Water: The departure of a water molecule is assisted by the lone pair of electrons on the adjacent oxygen, forming a resonance-stabilized oxonium ion.
-
Intramolecular Nucleophilic Attack: The second hydroxyl group of the ethylene glycol molecule attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion.[5]
-
Deprotonation: The final step is the deprotonation of the resulting oxonium ion to yield the cyclic this compound and regenerate the acid catalyst.
Caption: Mechanism of TsOH-catalyzed cyclic this compound formation.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the protection of carbonyls as ethylene glycol acetals and their subsequent deprotection.
Table 1: Protection of Carbonyls as Ethylene Glycol Acetals
| Substrate | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Aldehydes (general) | Ethylene glycol, TsOH | Toluene | Reflux | 4 h | 93% | [8] |
| Aldehydes (general) | Ethylene glycol, TsOH | Benzene | Reflux | 6 h | 95% | [8] |
| Aldehydes (general) | Ethylene glycol, Dowex 50WX8 | Benzene | Reflux | 30 h | 90% | [8] |
| Ketones (general) | Ethylene glycol, TsOH | Toluene | Reflux | - | - | [1] |
Table 2: Deprotection of Ethylene Glycol Acetals
| Substrate | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| This compound | Pyr·TsOH | Acetone, H₂O | RT | 24 h | 98% | [8] |
| This compound | TsOH | Acetone, H₂O | RT | 15 min - 2 h | 84% - 97% | [8] |
| This compound | HCl | EtOH, H₂O | RT | 4 h | 100% | [8] |
| This compound | H₂SO₄ | - | RT | 30.5 h | 92% | [8][9] |
| This compound | TsOH | H₂O, MeOH, THF | RT | 60 min | 90% | [8] |
| 2-phenyl-1,3-dioxolane | NaBArF₄ (cat.) | Water | 30 °C | 5 min | Quantitative | [10] |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Ketone using Ethylene Glycol and TsOH with a Dean-Stark Trap
This protocol describes a standard procedure for the formation of a cyclic this compound using a Dean-Stark apparatus to remove water azeotropically.
Materials:
-
Ketone (1.0 equiv)
-
Ethylene glycol (1.2 - 2.5 equiv)[7]
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.005 - 0.02 equiv)
-
Toluene or Benzene (to provide a 0.2 - 0.5 M solution of the ketone)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the ketone and the solvent (toluene or benzene).
-
Add ethylene glycol followed by the catalytic amount of p-toluenesulfonic acid monohydrate.
-
Assemble the Dean-Stark apparatus and a reflux condenser on top of the flask.
-
Heat the reaction mixture to reflux. The toluene/benzene-water azeotrope will distill and collect in the Dean-Stark trap. As water is denser, it will separate to the bottom of the trap while the solvent returns to the reaction flask.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when no more water collects in the Dean-Stark trap.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude cyclic this compound.
-
Purify the product by column chromatography or distillation as required.
Caption: General workflow for cyclic this compound protection.
Protocol 2: General Procedure for the Deprotection of a Cyclic this compound using Aqueous Acid
This protocol outlines the hydrolysis of a cyclic this compound back to the corresponding carbonyl compound.
Materials:
-
Cyclic this compound (1.0 equiv)
-
Acetone (as solvent)
-
Water
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or Hydrochloric acid (HCl) (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the cyclic this compound in a mixture of acetone and water.[8]
-
Add a catalytic amount of the acid catalyst (e.g., TsOH·H₂O or a few drops of concentrated HCl).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude carbonyl compound.
-
Purify the product by column chromatography or distillation if necessary.
Applications in Drug Development
The use of cyclic acetals as protecting groups is prevalent in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This strategy allows for the selective modification of multifunctional compounds, which is a common challenge in drug development. For instance, a molecule containing both a ketone and an ester can be selectively reduced at the ester functionality by first protecting the ketone as a cyclic this compound.[2][11] The this compound group is stable to the hydride reagents used for the ester reduction.[2] Subsequent acidic workup removes the protecting group, restoring the ketone.[2][11] This chemoselectivity is crucial for building complex molecular architectures and improving the overall efficiency of synthetic routes.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. study.com [study.com]
- 4. Cyclic Acetals as Protecting Groups - Chad's Prep® [chadsprep.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound Protecting Group Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. scispace.com [scispace.com]
- 8. synarchive.com [synarchive.com]
- 9. scribd.com [scribd.com]
- 10. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes: Utilizing Acetals as Protecting Groups in Grignard Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide | 124434-66-8 | Benchchem [benchchem.com]
The Versatility of Chiral Acetals in Asymmetric Synthesis: A Guide for Researchers
Authoritative and detailed application notes and protocols for researchers, scientists, and drug development professionals on the strategic use of chiral acetals to control stereochemical outcomes in the synthesis of complex molecules.
Chiral acetals have emerged as powerful tools in the field of asymmetric synthesis, offering a versatile and reliable strategy for the stereocontrolled construction of chiral molecules. Their applications span a range of transformations, where they can function as effective chiral auxiliaries, bulky and influential chiral catalysts, or as temporary, stereodirecting protecting groups. This document provides a comprehensive overview of the key applications of chiral acetals, complete with detailed experimental protocols and a comparative analysis of their performance.
Application Notes
Chiral acetals are typically derived from the condensation of a carbonyl compound with a chiral, non-racemic diol. The inherent chirality of the diol backbone creates a chiral environment around the acetal carbon, which can effectively bias the stereochemical outcome of subsequent reactions. The most common applications of chiral acetals in asymmetric synthesis include their use as:
-
Chiral Auxiliaries: In this classic approach, the chiral this compound is covalently attached to the substrate, directing the stereoselective formation of new chiral centers. After the desired transformation, the auxiliary can be cleaved and ideally recovered for reuse. This strategy is particularly effective in cycloaddition reactions and nucleophilic additions.
-
Chiral Catalysts: C2-symmetric chiral acetals, particularly those with a spirocyclic backbone, have shown great promise as ligands in transition-metal catalysis. Their well-defined and rigid structures can create a highly organized chiral pocket around the metal center, leading to high levels of enantioselectivity in a variety of transformations.
-
Chiral Protecting Groups: Chiral acetals can serve as more than just protecting groups for carbonyls. By temporarily installing a chiral this compound, a prochiral molecule can be rendered chiral, enabling diastereoselective manipulations at other positions in the molecule.
The selection of the appropriate chiral diol is crucial for achieving high levels of stereocontrol. Diols with C2-symmetry, such as those derived from tartaric acid or (R,R)- or (S,S)-2,3-butanediol, are frequently employed due to their ability to create a highly predictable and effective chiral environment.
Key Applications and Quantitative Data
The following tables summarize the performance of chiral acetals in several key asymmetric transformations, providing a comparative overview of their efficacy in terms of yield, diastereomeric excess (de), and enantiomeric excess (ee).
| Reaction Type | Chiral this compound Source | Diene/Nucleophile | Electrophile | Lewis Acid | Solvent | Temp (°C) | Yield (%) | de (%) | ee (%) |
| Diels-Alder Reaction | (2R,3R)-Butanediol | 2,3-Dimethyl-1,3-butadiene | Cyclohex-2-enone this compound | TiCl4 | CH2Cl2 | -78 | 74 | 82 | >98 |
| Diels-Alder Reaction | (2R,3R)-Butanediol | Isoprene | 2-Methylcyclohex-2-enone this compound | SnCl4 | Toluene | -78 | 85 | 73 | >95 |
| Nucleophilic Addition | (2S,3S)-Butanediol | Vinylmagnesium bromide | α-Keto this compound of phenylglyoxal | - | THF | -78 | 92 | >94 | - |
| Nucleophilic Addition | (2R,3R)-Butanediol | Methylmagnesium iodide | α-Keto this compound of ethylglyoxylate | - | Ether | -78 | 88 | >94 | - |
| Simmons-Smith Cyclopropanation | Diethyl tartrate | Diethylzinc/CH2I2 | α,β-Unsaturated this compound | - | CH2Cl2 | 0 to rt | 75-90 | >95 | >95 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below. These protocols are intended to serve as a starting point for researchers and may require optimization for specific substrates.
Protocol 1: Asymmetric Diels-Alder Reaction using a Chiral this compound Auxiliary
This protocol describes the Lewis acid-promoted Diels-Alder reaction between the chiral this compound of cyclohex-2-enone and 2,3-dimethyl-1,3-butadiene.
Materials:
-
Chiral this compound of cyclohex-2-enone (derived from (2R,3R)-butanediol)
-
2,3-Dimethyl-1,3-butadiene
-
Titanium tetrachloride (TiCl₄) (1.0 M solution in CH₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the chiral this compound of cyclohex-2-enone (1.0 mmol) and dissolve it in anhydrous CH₂Cl₂ (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the TiCl₄ solution (1.1 mL, 1.1 mmol, 1.1 equiv) dropwise to the stirred solution.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add 2,3-dimethyl-1,3-butadiene (1.5 mmol, 1.5 equiv) dropwise to the reaction mixture.
-
Continue stirring at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cycloadduct.
-
Determine the diastereomeric excess by ¹H NMR spectroscopy or chiral HPLC analysis.
Protocol 2: Diastereoselective Nucleophilic Addition to a Chiral α-Keto this compound
This protocol details the addition of a Grignard reagent to a chiral α-keto this compound derived from phenylglyoxal and (2S,3S)-butanediol.
Materials:
-
Chiral α-keto this compound of phenylglyoxal (derived from (2S,3S)-butanediol)
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the chiral α-keto this compound (1.0 mmol) and dissolve it in anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the vinylmagnesium bromide solution (1.2 mL, 1.2 mmol, 1.2 equiv) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours, monitoring the progress by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (5 mL).
-
Allow the mixture to warm to room temperature and then add water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired tertiary alcohol.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Protocol 3: Asymmetric Simmons-Smith Cyclopropanation of an α,β-Unsaturated this compound
This protocol describes the diastereoselective cyclopropanation of an α,β-unsaturated this compound using the Furukawa modification of the Simmons-Smith reaction.
Materials:
-
α,β-Unsaturated this compound (derived from a chiral diol like diethyl tartrate)
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)
-
Diiodomethane (CH₂I₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the α,β-unsaturated this compound (1.0 mmol) and dissolve it in anhydrous CH₂Cl₂ (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.2 mL, 2.2 mmol, 2.2 equiv) dropwise.
-
To this solution, add diiodomethane (2.4 mmol, 2.4 equiv) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and quench by the slow, careful addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Stir the mixture vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
The diastereomeric excess can be determined by ¹H NMR or chiral GC/HPLC analysis.
Visualizations
The following diagrams illustrate the general workflow of asymmetric synthesis using a chiral auxiliary and a representative reaction pathway.
Application Notes & Protocols: Acetal Deprotection Using Mild Acidic Hydrolysis
AN-2025-12-29
For Research and Development Use
Introduction
The protection of carbonyl functionalities as acetals is a cornerstone strategy in multi-step organic synthesis, particularly within drug development, due to their stability under neutral or basic conditions.[1][2] The subsequent deprotection to regenerate the aldehyde or ketone is a critical step that often requires acidic conditions. While strong acids are effective, their use can be detrimental to sensitive functional groups elsewhere in the molecule.[3] These application notes provide an overview and detailed protocols for the mild acidic hydrolysis of acetals, a crucial technique for preserving molecular integrity.
Mild acidic catalysts offer a chemoselective approach to deprotection, allowing for the removal of acetals in the presence of other acid-labile groups.[4][5] This document focuses on several widely used mild acid systems, including pyridinium p-toluenesulfonate (PPTS), solid-supported acids like Amberlyst-15, and clay catalysts such as Montmorillonite K-10. These reagents provide effective alternatives to harsh mineral acids, minimizing side reactions and simplifying product purification.[6][7]
Reaction Mechanism and Workflow
The fundamental mechanism for the acid-catalyzed hydrolysis of acetals involves a series of equilibrium steps. The process is initiated by protonation of one of the acetal oxygen atoms, followed by the elimination of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemithis compound, which subsequently breaks down to the carbonyl compound and a second molecule of alcohol.[8]
References
- 1. osti.gov [osti.gov]
- 2. Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' - UNT Digital Library [digital.library.unt.edu]
- 3. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Amberlyst 15 ® - Reagent of the Month- Santiago Lab [sigutlabs.com]
- 7. This compound and ketal deprotection using montmorillonite K10: The first synthesis of syn-4,8-dioxatricyclo[5.1.0.03,5]-2,6-octanedione | Semantic Scholar [semanticscholar.org]
- 8. homework.study.com [homework.study.com]
Application Notes and Protocols for the Formation of Acetals with Acid-Sensitive Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of carbonyl functionalities as acetals is a cornerstone of multistep organic synthesis. However, when substrates contain acid-sensitive groups, such as tert-butyloxycarbonyl (Boc) protected amines, silyl ethers, or alkenes, traditional acetalization methods using strong Brønsted acids are often incompatible, leading to undesired deprotection or side reactions. This document provides detailed application notes and experimental protocols for the formation of acetals in the presence of such acid-labile moieties, focusing on mild and chemoselective methods.
Method Selection Guide
The choice of method for acetal formation with acid-sensitive substrates depends on the specific acid lability of the substrate, the nature of the carbonyl group (aldehyde vs. ketone), and the desired scale of the reaction. The following decision tree provides a general guide for selecting an appropriate protocol.
Caption: Decision tree for selecting an this compound formation method.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and outcomes for the described methods, allowing for easy comparison.
| Method | Catalyst | Catalyst Loading (mol%) | Substrate Scope | Typical Reaction Time | Typical Yield (%) | Key Advantages |
| 1. Trace Brønsted Acid | Hydrochloric Acid (HCl) | 0.03 - 0.1 | Aldehydes, some ketones | 20 min - 12 h | 85 - 99 | Low catalyst loading, cost-effective, simple workup.[1] |
| 2. Lewis Acid Catalysis | Zirconium Tetrachloride (ZrCl₄) | 1 - 3 | Aldehydes, ketones | 7 min - 7 h | 90 - 98 | High chemoselectivity for aldehydes over ketones, mild conditions.[2] |
| 3. Photocatalysis | Eosin Y | 1 - 4 | Aromatic, heteroaromatic, aliphatic aldehydes | 12 h | 80 - 95 | Neutral conditions, tolerates highly acid-sensitive and sterically hindered groups.[3] |
| 4. Heterogeneous Catalysis | Amberlyst-15 | Varies (weight %) | Aldehydes, ketones | 1 - 24 h | 85 - 95 | Easy catalyst removal and recycling, suitable for flow chemistry.[4][5] |
Experimental Protocols
Method 1: Acetalization using Trace Brønsted Acid
This protocol is suitable for the protection of aldehydes and some reactive ketones in the presence of moderately acid-sensitive groups like N-Boc protected amines.[1]
Workflow:
References
- 1. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zirconium Tetrachloride (ZrCl4) Catalyzed Highly Chemoselective and Efficient Acetalization of Carbonyl Compounds [organic-chemistry.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Amberlyst 15 ® - Reagent of the Month- Santiago Lab [sigutlabs.com]
- 5. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols: Efficient Water Removal in Acetalization using a Dean-Stark Apparatus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetalization is a important reaction in organic synthesis, frequently employed for the protection of carbonyl functionalities in aldehydes and ketones. The reaction is reversible, and the formation of water as a byproduct can significantly hinder the reaction equilibrium, leading to low product yields. The Dean-Stark apparatus provides an effective method for the continuous removal of water from the reaction mixture, thereby driving the equilibrium towards the formation of the acetal product. This document provides detailed application notes and experimental protocols for utilizing a Dean-Stark apparatus in acetalization reactions.
Introduction
The formation of acetals from aldehydes or ketones and alcohols is an acid-catalyzed nucleophilic addition-elimination reaction. The equilibrium nature of this reaction necessitates the removal of water to achieve high yields of the desired this compound. According to Le Chatelier's principle, the removal of a product (in this case, water) from the reaction system will shift the equilibrium to favor the forward reaction, leading to a higher conversion of the starting materials.
The Dean-Stark apparatus is a simple yet elegant piece of laboratory glassware designed for azeotropic distillation to remove an immiscible liquid, typically water, from a reaction mixture. By employing a solvent that forms a minimum-boiling azeotrope with water (e.g., toluene, benzene, or cyclohexane), the water can be continuously distilled from the reaction flask, condensed, and collected in a graduated side-arm of the apparatus. The organic solvent, being less dense than water, overflows from the side-arm and returns to the reaction flask, allowing the reaction to proceed to completion.
Data Presentation
The following table summarizes quantitative data from various acetalization reactions utilizing a Dean-Stark apparatus.
| Carbonyl Compound | Alcohol | Catalyst | Solvent | Reaction Time (h) | Theoretical Water (mL) | Yield (%) |
| Benzaldehyde | Ethylene Glycol | p-Toluenesulfonic acid | Toluene | 1.42 | - | High |
| Hydrobenzoin | Benzaldehyde | p-Toluenesulfonic acid | Toluene | Several hours | ~0.18 (for 10 mmol) | - |
| Cyclohexanone | Ethylene Glycol | 8-Hydroxy-2-methylquinoline-modified H4SiW12O40 | Cyclohexane | 1 | - | >95 |
| Cyclohexanecarboxaldehyde | (S)-α,α-diphenylprolinol & tert-butyldimethyl(2-propynyloxy)silane | Zinc Bromide | Toluene | 11 | ~2 | 62 (over two steps) |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-1,3-dioxolane from Benzaldehyde and Ethylene Glycol[1]
This protocol describes the synthesis of a cyclic this compound from an aromatic aldehyde and a diol.
Materials:
-
Benzaldehyde (1.0 mol, 106.12 g)
-
Ethylene glycol (1.2 mol, 74.48 g)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Potassium carbonate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde, ethylene glycol, toluene, and a catalytic amount of p-toluenesulfonic acid.
-
Assemble the Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask.
-
Heat the reaction mixture to reflux.
-
Continue refluxing for approximately 1 hour and 25 minutes, or until the theoretical amount of water has been collected in the side-arm of the Dean-Stark trap.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add potassium carbonate to the reaction mixture to neutralize the p-toluenesulfonic acid catalyst and stir for 15 minutes.
-
Filter the mixture and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product can be further purified by distillation or chromatography if necessary.
Protocol 2: Synthesis of 2,4-Diphenyl-1,3-dioxolane from Hydrobenzoin and Benzaldehyde[2]
This protocol details the formation of a cyclic this compound from a diol and an aldehyde.
Materials:
-
Hydrobenzoin (e.g., 2.14 g, 10 mmol)
-
Benzaldehyde (e.g., 1.06 g, 1.0 mL, 10 mmol)
-
p-Toluenesulfonic acid (e.g., 0.19 g, 1 mmol, catalytic amount)
-
Toluene (50 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Solvents for purification (e.g., diethyl ether, hexanes, ethyl acetate)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add hydrobenzoin and toluene.
-
To the stirred suspension, add benzaldehyde followed by a catalytic amount of p-toluenesulfonic acid.
-
Attach a Dean-Stark apparatus and a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water (~0.18 mL for a 10 mmol scale) has been collected, which may take several hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by crystallization or column chromatography.
Mandatory Visualization
Caption: Experimental workflow for acetalization using a Dean-Stark apparatus.
Application Notes and Protocols for the Synthesis of 1,3-Dioxolanes as Carbonyl Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly within drug development, the selective protection of reactive functional groups is a cornerstone of success. The carbonyl group, present in aldehydes and ketones, is highly susceptible to nucleophilic attack and various redox conditions. Its temporary masking is often essential to prevent undesired side reactions while other parts of a molecule are being modified. The formation of 1,3-dioxolanes stands out as a robust and widely employed strategy for the protection of carbonyls due to their general stability under basic, nucleophilic, and reductive conditions, and their facile cleavage under acidic conditions.[1]
This document provides detailed application notes and experimental protocols for the synthesis of 1,3-dioxolanes from carbonyl compounds and ethylene glycol using various catalytic systems. It aims to equip researchers with the necessary information to select the most appropriate method based on substrate compatibility, reaction conditions, and desired outcomes.
General Reaction and Mechanism
The synthesis of 1,3-dioxolanes is typically achieved through the acid-catalyzed reaction of an aldehyde or ketone with ethylene glycol.[2] The reaction is reversible and requires the removal of water to drive the equilibrium towards the product.[2] A common technique for water removal is azeotropic distillation using a Dean-Stark apparatus.[2]
The accepted mechanism for this acid-catalyzed acetalization involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: An alcohol group from ethylene glycol attacks the activated carbonyl carbon, forming a hemiacetal intermediate.
-
Proton Transfer and Water Elimination: A proton is transferred to the hydroxyl group of the hemithis compound, which is then eliminated as a water molecule, forming a resonance-stabilized oxonium ion.
-
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol molecule attacks the oxonium ion in an intramolecular fashion.
-
Deprotonation: The resulting protonated cyclic this compound is deprotonated, regenerating the acid catalyst and yielding the 1,3-dioxolane.
Caption: Acid-catalyzed formation of a 1,3-dioxolane.
Catalytic Systems for 1,3-Dioxolane Synthesis
A variety of acidic catalysts, both Brønsted and Lewis acids, can be employed for the synthesis of 1,3-dioxolanes. The choice of catalyst often depends on the substrate's sensitivity to acid, the desired reaction conditions (e.g., temperature, solvent), and chemoselectivity requirements.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize the efficacy of different catalysts for the protection of various carbonyl compounds as 1,3-dioxolanes.
Table 1: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Synthesis of 1,3-Dioxolanes
| Carbonyl Substrate | Ethylene Glycol (eq.) | p-TsOH (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzaldehyde | 1.2 | 1 | Toluene | Reflux | 3 | 95 |
| 4-Chlorobenzaldehyde | 1.5 | 5 | Toluene | Reflux | 4 | 92 |
| Cyclohexanone | 2.0 | 2 | Benzene | Reflux | 5 | 90 |
| Acetophenone | 2.0 | 5 | Toluene | Reflux | 8 | 85 |
| Cinnamaldehyde | 1.2 | 1 | Toluene | Reflux | 2.5 | 96 |
Table 2: Zirconium(IV) Chloride (ZrCl₄) Catalyzed Synthesis of 1,3-Dioxolanes [3]
| Carbonyl Substrate | Ethylene Glycol (eq.) | ZrCl₄ (mol%) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| Benzaldehyde | 2.0 | 5 | CH₂Cl₂ | RT | 10 | 98 |
| 4-Nitrobenzaldehyde | 2.0 | 5 | CH₂Cl₂ | RT | 15 | 97 |
| Cyclohexanone | 2.0 | 10 | CH₂Cl₂ | RT | 30 | 95 |
| 4-tert-Butylcyclohexanone | 2.0 | 10 | CH₂Cl₂ | RT | 45 | 94 |
| Cinnamaldehyde | 2.0 | 5 | CH₂Cl₂ | RT | 5 | 99 |
Table 3: Iodine (I₂) Catalyzed Synthesis of 1,3-Dioxolanes (Solvent-Free)
| Carbonyl Substrate | Ethylene Glycol (eq.) | I₂ (mol%) | Temp. (°C) | Time (h) | Yield (%) |
| Benzaldehyde | 1.5 | 10 | 50 | 0.5 | 98 |
| 4-Methoxybenzaldehyde | 1.5 | 10 | 50 | 0.75 | 96 |
| Cyclohexanone | 2.0 | 15 | 60 | 1.5 | 92 |
| Acetophenone | 2.0 | 15 | 60 | 2.5 | 88 |
| Furfural | 1.5 | 10 | 50 | 0.5 | 95 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 1,3-dioxolanes using the aforementioned catalytic systems.
Caption: General experimental workflow for 1,3-dioxolane synthesis.
Protocol 1: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Acetalization
This protocol describes a general and widely used method for the formation of 1,3-dioxolanes.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Ethylene glycol (1.5 - 2.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 - 0.05 eq)
-
Toluene or Benzene (to provide a suitable volume for reflux)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate or Diethyl ether for extraction
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add the carbonyl compound (1.0 eq), ethylene glycol (1.5-2.0 eq), and p-TsOH·H₂O (0.01-0.05 eq).
-
Add a sufficient volume of toluene or benzene to allow for efficient stirring and reflux.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carbonyl compound is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent and concentrate the organic layer using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.
Protocol 2: Zirconium(IV) Chloride (ZrCl₄) Catalyzed Acetalization
This method offers a mild and highly efficient alternative, often proceeding at room temperature.[3]
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Ethylene glycol (2.0 eq)
-
Zirconium(IV) chloride (ZrCl₄) (0.05 - 0.10 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
10% aqueous Sodium hydroxide (NaOH) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe and needle for inert atmosphere (if required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carbonyl compound (1.0 eq) and anhydrous CH₂Cl₂.
-
Add ethylene glycol (2.0 eq) to the solution.
-
Carefully add ZrCl₄ (0.05 - 0.10 eq) in one portion. Note: ZrCl₄ is moisture-sensitive.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding a 10% aqueous NaOH solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by distillation or column chromatography as needed.
Protocol 3: Iodine (I₂) Catalyzed Solvent-Free Acetalization
This protocol provides an environmentally friendly and efficient method for 1,3-dioxolane synthesis.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Ethylene glycol (1.5 - 2.0 eq)
-
Iodine (I₂) (0.10 - 0.15 eq)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate or Diethyl ether for extraction
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine the carbonyl compound (1.0 eq), ethylene glycol (1.5 - 2.0 eq), and iodine (0.10 - 0.15 eq).
-
Stir the mixture at the specified temperature (see Table 3).
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate or diethyl ether.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous Na₂S₂O₃ solution to remove the iodine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent using a rotary evaporator.
-
Purify the product by distillation or column chromatography if required.
Chemoselectivity
A significant advantage of certain catalytic systems is their ability to chemoselectively protect aldehydes in the presence of ketones. This is particularly valuable in the synthesis of complex molecules containing multiple carbonyl functionalities. Lewis acids like ZrCl₄ have demonstrated high chemoselectivity for the acetalization of aldehydes over ketones.[3] This selectivity is attributed to the lower steric hindrance and higher electrophilicity of aldehydes compared to ketones.
Conclusion
The synthesis of 1,3-dioxolanes is a fundamental and versatile method for the protection of carbonyl groups in organic synthesis. The choice of catalyst, whether a classic Brønsted acid like p-TsOH, a mild Lewis acid such as ZrCl₄, or an environmentally benign catalyst like iodine, allows for the tailored protection of a wide range of aldehydes and ketones under various reaction conditions. The protocols and data presented herein provide a comprehensive guide for researchers to effectively implement this crucial protective group strategy in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zirconium Tetrachloride (ZrCl4) Catalyzed Highly Chemoselective and Efficient Acetalization of Carbonyl Compounds [organic-chemistry.org]
Application Notes and Protocols for Thioacetal Protection of Ketones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the protection of ketones as thioacetals, a crucial transformation in multi-step organic synthesis. Thioacetals offer robust protection for the carbonyl group under a variety of reaction conditions, particularly in the presence of nucleophiles and under basic or mildly acidic conditions. This document outlines the general mechanism, various catalytic systems, and detailed experimental procedures for the formation of these important protecting groups.
Introduction to Thioacetal Protection
The protection of carbonyl groups is a fundamental strategy in organic synthesis to prevent unwanted side reactions while other functional groups in the molecule are being manipulated. Thioacetals, the sulfur analogs of acetals, are formed by the reaction of a ketone with a thiol, typically a dithiol like 1,2-ethanedithiol or 1,3-propanedithiol, in the presence of an acid catalyst.[1] They are particularly valued for their stability towards a wide range of reagents.
The general mechanism for thiothis compound formation involves the acid-catalyzed activation of the carbonyl group, followed by nucleophilic attack by the thiol.[2] A subsequent dehydration step leads to the formation of the stable cyclic thiothis compound.
General Mechanism of Thiothis compound Formation
The formation of a thiothis compound from a ketone and a dithiol is a reversible reaction that is typically catalyzed by a Lewis or Brønsted acid. The mechanism proceeds through the following key steps:
-
Activation of the Carbonyl: The acid catalyst protonates or coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A sulfur atom from the dithiol acts as a nucleophile, attacking the activated carbonyl carbon to form a hemithiothis compound intermediate.
-
Proton Transfer and Elimination of Water: A series of proton transfers facilitates the elimination of a water molecule, forming a highly reactive sulfonium ion.
-
Intramolecular Cyclization: The second sulfur atom of the dithiol attacks the electrophilic carbon of the sulfonium ion in an intramolecular fashion, leading to the formation of the cyclic thiothis compound.
-
Deprotonation: Loss of a proton regenerates the acid catalyst and yields the final thiothis compound product.
Caption: General mechanism of acid-catalyzed thiothis compound formation from a ketone.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and reaction conditions can significantly impact the efficiency of thiothis compound formation. Below are tables summarizing the performance of various catalytic systems for the protection of representative ketones.
Thioacetalization of Cyclohexanone with 1,2-Ethanedithiol
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| BF₃·OEt₂ | CH₂Cl₂ | 0 - rt | 30 min | 95 | [2] |
| I₂ | CH₂Cl₂ | rt | 15 min | 98 | [3] |
| Sc(OTf)₃ | CH₂Cl₂ | rt | 2 h | 92 | [4] |
| p-TsOH | Toluene | Reflux | 3 h | 85 | [5] |
| ZrCl₄ | CH₂Cl₂ | rt | 10 min | 96 | [6] |
| Bi(NO₃)₃·5H₂O | CH₂Cl₂ | rt | 45 min | 90 | [7] |
| (Bromodimethyl)sulfonium bromide | Neat | rt | 30 min | 94 |
Thioacetalization of Acetophenone with 1,2-Ethanedithiol
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| BF₃·OEt₂ | CH₂Cl₂ | rt | 2 h | 92 | [2] |
| I₂ | CH₂Cl₂ | rt | 30 min | 96 | [3] |
| Sc(OTf)₃ | CH₂Cl₂ | rt | 4 h | 88 | [4] |
| p-TsOH | Toluene | Reflux | 5 h | 82 | [5] |
| ZrCl₄ | CH₂Cl₂ | rt | 20 min | 94 | [6] |
| Bi(NO₃)₃·5H₂O | CH₂Cl₂ | rt | 1.5 h | 85 | [7] |
| (Bromodimethyl)sulfonium bromide | Neat | rt | 45 min | 91 |
Experimental Protocols
The following are detailed protocols for the thioacetalization of ketones using two common and effective methods.
Protocol 1: Lewis Acid-Catalyzed Thioacetalization using Boron Trifluoride Etherate (BF₃·OEt₂)
This protocol describes a general and highly efficient method for the protection of ketones using the Lewis acid catalyst, boron trifluoride etherate.
Materials:
-
Ketone (e.g., Cyclohexanone, 1.0 mmol, 98 mg)
-
1,2-Ethanedithiol (1.2 mmol, 113 mg, 101 μL)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.2 mmol, 170 mg, 151 μL)
-
Anhydrous Dichloromethane (CH₂Cl₂) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add 1,2-ethanedithiol (1.2 mmol) to the stirred solution.
-
Slowly add boron trifluoride etherate (1.2 mmol) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 10 minutes, then warm to room temperature and continue stirring for an additional 20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude thiothis compound.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Solvent-Free Thioacetalization using Iodine (I₂)
This protocol offers an environmentally friendly and efficient method for thiothis compound formation under solvent-free conditions.[3]
Materials:
-
Ketone (e.g., Acetophenone, 1.0 mmol, 120 mg)
-
1,2-Ethanedithiol (1.2 mmol, 113 mg, 101 μL)
-
Iodine (I₂) (0.1 mmol, 25 mg)
-
Mortar and pestle (optional, for solid ketones)
-
Round-bottom flask or vial
-
Magnetic stirrer and stir bar
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask or vial, combine the ketone (1.0 mmol), 1,2-ethanedithiol (1.2 mmol), and iodine (0.1 mmol).
-
Stir the mixture at room temperature. For solid ketones, gentle grinding in a mortar may be beneficial before adding the dithiol and catalyst.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 15-30 minutes.
-
Upon completion, add diethyl ether or ethyl acetate (10 mL) to the reaction mixture.
-
Wash the organic solution with saturated aqueous sodium thiosulfate solution (2 x 10 mL) to remove the iodine catalyst, followed by brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the thiothis compound.
-
The product is often pure enough for subsequent steps, but can be further purified by column chromatography if needed.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the protection of a ketone as a thiothis compound followed by purification.
Caption: A typical experimental workflow for thiothis compound formation and purification.
Conclusion
The protection of ketones as thioacetals is a robust and widely used transformation in organic synthesis. The choice of catalyst and reaction conditions can be tailored to the specific substrate and the desired chemoselectivity. The protocols provided herein offer reliable and efficient methods for achieving this important protection strategy. Researchers are encouraged to optimize these conditions for their specific applications to achieve the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiothis compound synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
Application Notes and Protocols for the Synthesis of Mixed Acetals via Transacetalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various transacetalization methods for the synthesis of mixed acetals, a crucial functional group in organic synthesis and drug development. This document details established protocols, presents quantitative data for methodological comparison, and illustrates reaction mechanisms.
Introduction
Transacetalization is a powerful and versatile chemical reaction for the formation of unsymmetrical or mixed acetals. This process involves the acid- or metal-catalyzed exchange of an alcohol moiety of an existing acetal with a different alcohol. This method offers a valuable alternative to the direct acetalization of carbonyl compounds, particularly when dealing with sensitive substrates or when the desired mixed this compound is not readily accessible. The equilibrium nature of the reaction often requires strategic choices of reaction conditions to drive the formation of the desired product.
Acid-Catalyzed Transacetalization
Acid-catalyzed transacetalization is a widely used method due to the ready availability and low cost of acid catalysts. Both Brønsted and Lewis acids can be employed to facilitate this transformation.
Brønsted Acid Catalysis
Common Brønsted acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TSA), and trifluoroacetic acid (TFA) are effective catalysts for transacetalization.[1][2] The choice of catalyst and reaction conditions can be tuned to achieve high yields and selectivity.
Data Presentation: Brønsted Acid-Catalyzed Transacetalization
| Catalyst | Substrate 1 (this compound) | Substrate 2 (Alcohol) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| HCl (0.1 mol%) | Benzaldehyde dimethyl this compound | Methanol | Ambient | 0.5 | 93 | [1] |
| HCl (0.1 mol%) | Cinnamaldehyde dimethyl this compound | Methanol | Ambient | 0.5 | 95 | [1] |
| TFA | Glycol this compound of benzaldehyde | Pinacol | 0 | 0.5 | High | N/A |
Experimental Protocol: General Procedure for HCl-Catalyzed Transacetalization [1]
-
To a solution of the starting this compound (1.0 equiv.) in the desired alcohol (acting as both reactant and solvent), add a catalytic amount of hydrochloric acid (e.g., 0.1 mol%).
-
Stir the reaction mixture at ambient temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a mild base (e.g., sodium bicarbonate).
-
Remove the excess alcohol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford the desired mixed this compound.
Reaction Mechanism: Acid-Catalyzed Transacetalization
The mechanism involves the protonation of one of the oxygen atoms of the starting this compound, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by the incoming alcohol on this intermediate, followed by deprotonation, yields the mixed this compound.
Caption: Acid-catalyzed transacetalization mechanism.
Metal-Catalyzed Transacetalization
Lewis acids, particularly metal triflates and tetrachlorides, are highly effective catalysts for transacetalization, often proceeding under milder conditions and with higher chemoselectivity than Brønsted acids.[3][4]
Zirconium Tetrachloride (ZrCl₄) Catalysis
Zirconium tetrachloride is a highly efficient and chemoselective catalyst for the acetalization and in situ transacetalization of carbonyl compounds under mild reaction conditions.[3]
Data Presentation: Zirconium Tetrachloride-Catalyzed Transacetalization
| Catalyst | Substrate 1 (Aldehyde) | Substrate 2 (Orthoformate) | Temp. (°C) | Time (min) | Yield (%) | Reference |
| ZrCl₄ (1-2 mol%) | Benzaldehyde | Triethyl orthoformate | Room Temp. | 7 | 95 | [3] |
| ZrCl₄ (1-2 mol%) | Cyclohexanone | Triethyl orthoformate | Room Temp. | 10 | 92 | [3] |
| ZrCl₄ (1-2 mol%) | 4-Nitrobenzaldehyde | Triethyl orthoformate | Room Temp. | 15 | 96 | [3] |
Experimental Protocol: General Procedure for ZrCl₄-Catalyzed Transacetalization [3]
-
To a mixture of the carbonyl compound (1.0 equiv.) and triethyl orthoformate (1.2 equiv.), add a catalytic amount of zirconium tetrachloride (1-2 mol%) under an inert atmosphere.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by distillation or column chromatography.
Indium(III) Triflate (In(OTf)₃) Catalysis
Indium(III) triflate is another powerful Lewis acid catalyst that promotes transacetalization reactions efficiently, even under solvent-free conditions.[4]
Data Presentation: Indium(III) Triflate-Catalyzed Transacetalization
| Catalyst | Substrate 1 (this compound) | Substrate 2 (Diol) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| In(OTf)₃ (cat.) | Benzaldehyde dimethyl this compound | Ethylene glycol | Room Temp. | 0.5 | 95 | [4] |
| In(OTf)₃ (cat.) | Acetone dimethyl this compound | 1,3-Propanediol | Room Temp. | 1 | 92 | [4] |
Experimental Protocol: General Procedure for In(OTf)₃-Catalyzed Transacetalization [4]
-
To a mixture of the starting this compound (1.0 equiv.) and the diol (1.1 equiv.), add a catalytic amount of indium(III) triflate (e.g., 1 mol%).
-
Stir the reaction mixture at room temperature under solvent-free conditions or in a suitable solvent like dichloromethane.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Mechanism: Metal-Catalyzed Transacetalization
The Lewis acidic metal center coordinates to one of the oxygen atoms of the this compound, facilitating the departure of an alcohol moiety and the formation of an oxocarbenium ion. This is followed by nucleophilic attack of the incoming alcohol and subsequent release of the catalyst.
References
- 1. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis by acetalization or ring closure [organic-chemistry.org]
- 3. Zirconium Tetrachloride (ZrCl4) Catalyzed Highly Chemoselective and Efficient Acetalization of Carbonyl Compounds [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to drive acetal formation equilibrium towards the product.
Welcome to the technical support center for acetal formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to driving the this compound formation equilibrium towards the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind driving this compound formation towards the product?
A1: this compound formation is a reversible reaction that exists in equilibrium.[1][2] To maximize the yield of the this compound product, the equilibrium must be shifted to the right, in accordance with Le Chatelier's Principle.[3][4] This principle states that if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress. In this compound formation, this is primarily achieved by removing one of the products (water) or by increasing the concentration of a reactant (the alcohol).[3]
Q2: Why is acid catalysis necessary for this compound formation?
A2: Alcohols are generally weak nucleophiles and add slowly to carbonyl groups under neutral conditions.[5][6][7] An acid catalyst is required to protonate the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[6][7][8] Both Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids can be used to catalyze the reaction.[9][10][11]
Q3: What is the thermodynamic favorability of this compound formation?
A3: The formation of acetals from an aldehyde or ketone and two separate alcohol molecules results in a decrease in the number of molecules in the system (one carbonyl + two alcohols → one this compound + one water). This leads to a decrease in entropy, which is generally unfavorable.[2][12] However, when a diol is used to form a cyclic this compound, the change in the number of molecules is smaller (one carbonyl + one diol → one cyclic this compound + one water), making the reaction entropically less unfavorable.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low this compound Yield | Incomplete removal of water byproduct. | - Ensure the Dean-Stark apparatus is set up correctly and functioning efficiently to collect water. - For smaller scale reactions, consider using molecular sieves (e.g., 4Å) as a drying agent.[13] Ensure sieves are activated and not in direct contact with acidic reaction mixtures, as they can be acid scavengers.[13] - Use a chemical drying agent that reacts with water, such as trimethyl orthoformate.[11] |
| Equilibrium not sufficiently shifted. | - Increase the concentration of the alcohol reactant. Using the alcohol as the solvent is a common strategy to ensure it is in large excess.[14] | |
| Inappropriate acid catalyst or concentration. | - Optimize the acid catalyst. Common choices include p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄).[10] - The concentration of the acid catalyst can be critical; too much acid can lead to side reactions or protonation of the alcohol, reducing its nucleophilicity.[9] A catalytic amount is typically sufficient. | |
| Reaction Stalls or is Slow | Insufficiently activated carbonyl. | - Ensure the acid catalyst is present and active. - For less reactive ketones, a stronger acid catalyst or higher reaction temperatures may be necessary. |
| Steric hindrance. | - Highly substituted carbonyls or bulky alcohols can slow down the reaction. Longer reaction times or more forcing conditions may be required. | |
| This compound Product Decomposes | Presence of excess water and acid. | - Upon completion, the reaction should be quenched and neutralized to remove the acid catalyst, preventing the reverse reaction (hydrolysis) during workup. Acetals are unstable in aqueous acidic conditions.[6][15] |
Experimental Protocols
General Protocol for this compound Formation using a Dean-Stark Apparatus
This protocol describes a general procedure for the synthesis of a cyclic this compound from a ketone and ethylene glycol.
Materials:
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ketone (1 equivalent)
-
Ethylene glycol (1.1-1.5 equivalents)
-
Anhydrous toluene or benzene (solvent)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 equivalents)
Procedure:
-
To a round-bottom flask, add the ketone, ethylene glycol, and toluene.
-
Add the acid catalyst to the mixture.
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the reaction mixture to reflux. The solvent will azeotropically remove water, which will be collected in the Dean-Stark trap.[16]
-
Monitor the progress of the reaction by observing the amount of water collected. The reaction is complete when no more water is collected.[16]
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.
-
Perform an aqueous workup to remove any remaining water-soluble components.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound product.
-
Purify the crude product by distillation or chromatography as needed.
Visualizations
Caption: Chemical equilibrium in acid-catalyzed this compound formation.
Caption: Experimental workflow for this compound synthesis using a Dean-Stark trap.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. study.com [study.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Answered: According to Le Chatelier's Principle, this compound product formation tends to INCREASE (rather than decrease) when more alcohol is added to the reaction mixture.… | bartleby [bartleby.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 19.10 Nucleophilic Addition of Alcohols: this compound Formation - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Khan Academy [khanacademy.org]
- 11. Dimethyl Acetals [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. quora.com [quora.com]
- 16. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
Technical Support Center: Troubleshooting Low Yields in Cyclic Acetal Formation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address low yields in cyclic acetal formation.
Frequently Asked Questions (FAQs)
Q1: Why is my cyclic this compound formation not going to completion, resulting in a low yield?
A1: Cyclic this compound formation is a reversible equilibrium reaction.[1][2][3] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials (the carbonyl compound and the diol), thus lowering the yield of the desired this compound.[1][4][5] To achieve high yields, it is crucial to actively remove water from the reaction mixture to drive the equilibrium toward the product side, in accordance with Le Châtelier's principle.[4][6]
Q2: What are the most effective methods for removing water during the reaction?
A2: Several methods can be employed to remove the water byproduct:
-
Dean-Stark Apparatus: This is a classic and highly effective method that involves azeotropically distilling water away from the reaction mixture with a suitable solvent like toluene or benzene.[2][4][6][7]
-
Molecular Sieves: Using 4Å molecular sieves is a common and convenient alternative, especially for smaller-scale reactions.[1][2][8] The sieves physically trap water molecules, effectively removing them from the reaction.
-
Dehydrating Agents: Chemical dehydrating agents, such as trimethyl orthoformate, can be added to the reaction. These agents react with water to form byproducts that do not interfere with the this compound formation, thereby driving the reaction to completion.[9]
Q3: My reaction is very slow or not proceeding. Could this be a catalyst issue?
A3: Yes, this is likely a catalyst issue. This compound formation requires an acid catalyst because alcohols (including diols) are weak nucleophiles.[1][2][3][10] The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol.[5][10][11]
-
Common Catalysts: Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), or Lewis acids such as zirconium tetrachloride (ZrCl₄), are commonly used.[1][12]
-
Catalyst Loading: Insufficient catalyst will result in a slow reaction. However, using an excessive amount of acid can also be detrimental, potentially leading to side reactions, degradation of acid-sensitive substrates, or protonation of the alcohol, which reduces its nucleophilicity.[13][14] A catalytic amount (e.g., 0.1 mol %) is often sufficient.[13][14]
Q4: Are certain aldehydes or ketones more difficult to protect as cyclic acetals?
A4: Yes, the structure of the carbonyl compound significantly impacts reactivity. Aldehydes are generally more reactive and form acetals more readily than ketones.[15] Steric hindrance around the carbonyl group can slow down or prevent the reaction. Bulky ketones or sterically hindered aldehydes will react much slower than their less hindered counterparts.
Q5: I'm observing unexpected side products. What could be happening?
A5: The formation of side products can be attributed to several factors:
-
Substrate Decomposition: If your starting material contains acid-sensitive functional groups, the acidic conditions required for this compound formation may cause degradation.[13][14]
-
Hemithis compound Intermediate: A hemithis compound is formed as an intermediate during the reaction.[2][3] If the reaction does not go to completion, you may isolate a mixture containing the starting material, the hemithis compound, and the final this compound product.
-
Alternative Reactions: For molecules with multiple functional groups, one may need to be protected to prevent it from reacting.[16][17] For instance, if a molecule contains both a ketone and an ester, the more reactive ketone can be selectively protected as a cyclic this compound before performing a reaction on the ester group.[2][15][18]
Troubleshooting Guide and Data
This section provides a logical workflow for troubleshooting low yields and quantitative data to guide optimization.
Troubleshooting Workflow
The following diagram outlines a step-by-step process for diagnosing and resolving issues with low yields in cyclic this compound formation.
Caption: A decision tree for troubleshooting low yields.
Data Tables for Reaction Optimization
Table 1: Comparison of Common Acid Catalysts
| Catalyst | Typical Loading (mol %) | Relative Rate | Notes |
| p-Toluenesulfonic acid (p-TsOH) | 0.1 - 1.0 | High | Most common, effective, and economical choice. |
| Sulfuric Acid (H₂SO₄) | 0.1 - 0.5 | Very High | Highly effective but can cause charring or side reactions with sensitive substrates.[13][14] |
| Zirconium(IV) chloride (ZrCl₄) | 1.0 - 5.0 | High | A mild Lewis acid catalyst, good for chemoselective acetalization.[12] |
| Perchloric acid on Silica (HClO₄-SiO₂) | 0.5 - 1.5 | Very High | Efficient and reusable heterogeneous catalyst.[12] |
| Amberlyst-15 | 10 - 20 (w/w %) | Moderate | A solid acid resin, easily filtered off for simple workup.[19] |
Table 2: Effectiveness of Water Removal Techniques
| Method | Scale | Efficiency | Considerations |
| Dean-Stark Trap | > 10 mmol | Very High | Requires a solvent that forms an azeotrope with water (e.g., toluene). Not ideal for very small scales.[6][8] |
| Molecular Sieves (4Å) | Any | High | Simple to use. Must be properly activated. Can be slow to trap all water.[1][8] |
| Trimethyl Orthoformate | Any | Very High | Acts as both a solvent and a chemical dehydrator.[9] |
| High Molar Excess of Carbonyl | Variable | Moderate-High | Effective if the carbonyl compound has a low boiling point and can be distilled off with water.[20] |
Reaction Mechanism and Experimental Protocols
Mechanism of Cyclic this compound Formation
The reaction proceeds via a seven-step mechanism involving two main stages: formation of a hemithis compound intermediate followed by its conversion to the cyclic this compound.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 5. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dimethyl Acetals [organic-chemistry.org]
- 10. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. This compound synthesis by acetalization or ring closure [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 16. Acetals as protecting groups [quimicaorganica.org]
- 17. Protecting group - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. US5917059A - Preparation of cyclic acetals or ketals - Google Patents [patents.google.com]
Preventing premature deprotection of acetals during synthesis.
Welcome to the Technical Support Center for Acetal Protecting Groups. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of acetals as protecting groups in organic synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you prevent premature deprotection and optimize your synthetic strategies.
Troubleshooting Guide: Preventing Premature this compound Deprotection
Premature cleavage of this compound protecting groups is a common issue that can lead to side reactions and reduced yields. This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| This compound deprotection during a reaction intended to be non-acidic. | Traces of acid from a previous step or reagent degradation. | Neutralize all reagents and solvents before use. Pass solvents through a plug of basic alumina. Add a non-nucleophilic base, such as proton sponge or diisopropylethylamine (DIPEA), to the reaction mixture. |
| Lewis acidic metal impurities. | Use high-purity reagents and solvents. Consider using glassware washed with a metal chelator solution. | |
| Incomplete reaction or low yield of the desired product due to suspected this compound cleavage. | The reaction conditions are inadvertently acidic. | Buffer the reaction mixture. For reactions that generate acidic byproducts, include an acid scavenger. |
| The chosen this compound is too labile for the reaction conditions. | Select a more robust this compound protecting group. Cyclic acetals (e.g., from ethylene glycol or 1,3-propanediol) are generally more stable than acyclic acetals (e.g., dimethyl acetals).[1] | |
| Selective deprotection of one this compound in a molecule containing multiple acetals is not working. | Insufficient difference in the lability of the protecting groups. | Employ acetals with significantly different acid sensitivities. For example, a dimethyl this compound can often be cleaved selectively in the presence of a more stable 1,3-dioxane. |
| The deprotection conditions are too harsh. | Use milder deprotection methods such as catalytic amounts of a Lewis acid (e.g., Sc(OTf)₃, Bi(NO₃)₃·5H₂O) or enzymatic hydrolysis.[2][3] | |
| Formation of side products during this compound protection. | Polymerization of the diol or vinyl ether used for protection. | Add the acid catalyst slowly and at a low temperature. Use a milder acid catalyst like pyridinium p-toluenesulfonate (PPTS). |
| Incomplete reaction leading to a mixture of starting material and product. | Ensure the efficient removal of water using a Dean-Stark trap or a dehydrating agent like triethyl orthoformate. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right this compound protecting group for my synthesis?
A1: The choice of this compound depends on the stability required during subsequent reaction steps and the conditions available for its removal. For reactions involving strong bases, organometallics, or hydrides, most acetals are suitable as they are stable under these conditions.[4][5] If your synthesis involves acidic steps where the this compound must remain intact, a more robust cyclic this compound is preferable to an acyclic one.[1] For sensitive substrates requiring very mild deprotection, an acyclic this compound or a more labile cyclic this compound might be advantageous.
Q2: What are the general stability trends for different this compound protecting groups?
A2:
-
Cyclic vs. Acyclic: Cyclic acetals (e.g., 1,3-dioxolanes, 1,3-dioxanes) are significantly more stable to acid-catalyzed hydrolysis than their acyclic counterparts (e.g., dimethyl acetals).[1]
-
Substituent Effects: Electron-donating groups on the this compound structure can increase the rate of hydrolysis, while electron-withdrawing groups decrease it.
-
Thioacetals: Thioacetals (formed from dithiols) are much more stable to acidic hydrolysis than their oxygen analogs but can be cleaved using reagents like HgCl₂ or under oxidative conditions.[5]
Q3: Can I selectively deprotect an this compound in the presence of a silyl ether (e.g., TBDMS)?
A3: Yes, this is a common synthetic challenge. Generally, acetals are acid-labile, while silyl ethers like TBDMS are more susceptible to fluoride-based deprotection. To selectively deprotect the this compound, you can use mild acidic conditions that do not cleave the TBDMS group. Conversely, to deprotect the TBDMS group while leaving the this compound intact, you can use fluoride reagents like TBAF. However, some Lewis acids can cleave both, so careful selection of reagents is crucial.[2][6]
Q4: My reaction is sensitive to any amount of acid. Are there neutral methods for this compound deprotection?
A4: Yes, several methods exist for deprotecting acetals under neutral or near-neutral conditions. These include:
-
Lewis Acids: Some Lewis acids, such as cerium(III) triflate, can catalyze deprotection in wet nitromethane at nearly neutral pH.[7]
-
DDQ: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) can catalytically hydrolyze acetals in aqueous acetonitrile.[6]
-
Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄): This salt can catalyze deprotection in water at mild temperatures.[8][9]
Quantitative Data on this compound Stability
The stability of an this compound is highly dependent on the pH of the medium. The following table summarizes the approximate half-lives of different this compound protecting groups under various acidic conditions. This data can guide the selection of a suitable protecting group based on the anticipated reaction conditions.
| This compound Protecting Group | Structure | Conditions | Approximate Half-life |
| Dimethyl this compound | R-CH(OCH₃)₂ | pH 5 | Minutes |
| 1,3-Dioxolane | R-CH(OCH₂CH₂O) | pH 5 | Hours |
| 1,3-Dioxane | R-CH(O(CH₂)₃O) | pH 5 | Many Hours |
| Methoxymethyl (MOM) ether | R-O-CH₂OCH₃ | 1 M HCl in THF/water | Stable |
| Tetrahydropyranyl (THP) ether | R-O-THP | Acetic acid in THF/water | Minutes to Hours |
Note: These values are approximate and can vary significantly based on the specific substrate, solvent, and temperature.
Experimental Protocols
Here are detailed methodologies for the protection of a carbonyl group as a 1,3-dioxolane and its subsequent deprotection under mild acidic conditions.
Protocol 1: Protection of a Ketone as a 1,3-Dioxolane
This procedure describes the formation of a cyclic this compound from a ketone using ethylene glycol and a catalytic amount of p-toluenesulfonic acid.[10][11][12]
Materials:
-
Ketone (1.0 equiv)
-
Ethylene glycol (1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equiv)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the ketone, ethylene glycol, and toluene.
-
Add the catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or distillation as needed.
Protocol 2: Mild Deprotection of a 1,3-Dioxolane
This protocol outlines the cleavage of a 1,3-dioxolane using a catalytic amount of a Lewis acid, cerium(III) triflate, under nearly neutral conditions.[7]
Materials:
-
1,3-Dioxolane (1.0 equiv)
-
Cerium(III) triflate hydrate (Ce(OTf)₃·xH₂O) (0.05 equiv)
-
Nitromethane (wet)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 1,3-dioxolane in wet nitromethane.
-
Add the catalytic amount of cerium(III) triflate hydrate.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, remove the nitromethane under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting carbonyl compound by column chromatography if necessary.
Visualizing Reaction Pathways
The following diagrams illustrate key concepts related to this compound stability and manipulation in organic synthesis.
Caption: Factors contributing to premature this compound deprotection.
Caption: General experimental workflow for using this compound protection.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 3. 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 9. Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with Sterically Hindered Ketones
Welcome to the Technical Support Center for optimizing reaction conditions for sterically hindered ketones. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthetic organic chemistry. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of working with these challenging substrates.
I. Troubleshooting Guides
This section provides solutions to common problems encountered when performing reactions with sterically hindered ketones.
Low or No Product Yield
Problem: The reaction is sluggish or does not proceed to completion, resulting in a low yield of the desired product.
| Possible Cause | Troubleshooting Strategy |
| Steric Hindrance | Increase reaction temperature to provide sufficient energy to overcome the activation barrier.[1] Prolong the reaction time to allow for a higher conversion rate.[1] |
| Inactive Reagents | Use freshly opened or purified reagents. For instance, Grignard reagents can degrade over time, and their concentration should be determined via titration before use. Similarly, hydride reagents like sodium borohydride (NaBH₄) can decompose if not stored under anhydrous conditions.[2] |
| Insufficient Reagent Stoichiometry | Incrementally increase the molar equivalents of the nucleophile or catalyst. For ketone reductions, increasing the equivalents of the hydride reagent (e.g., from 1.1 to 1.5 equivalents) can drive the reaction to completion.[2] |
| Suboptimal Reaction Temperature | While low temperatures can improve selectivity, they may also decrease the reaction rate.[2] If selectivity is not a primary concern, consider running the reaction at a higher temperature.[3][4] |
| Poor Catalyst Activity or Selection | For catalyzed reactions, ensure the catalyst is active. For palladium-catalyzed cross-coupling reactions, specialized catalysts like PEPPSI-IPr may be more effective for hindered substrates than traditional phosphine-based catalysts.[5] In oxime and hydrazone ligations, a more efficient catalyst like m-phenylenediamine (mPDA) may be necessary for sterically hindered ketones.[1] |
Formation of Side Products
Problem: The reaction yields a significant amount of undesired side products, complicating purification and reducing the overall yield.
| Possible Cause | Troubleshooting Strategy |
| Enolization of the Ketone | In reactions with basic reagents like Grignard reagents, sterically hindered ketones can undergo deprotonation at the α-carbon to form an enolate, leading to the recovery of the starting material after workup.[6] Using a less hindered Grignard reagent or ketone can mitigate this. |
| Reduction of the Ketone | Grignard reagents with β-hydrogens can reduce the ketone to a secondary alcohol.[6] |
| Wurtz Coupling (Grignard Reactions) | The formation of finely divided metal from side reactions can cause the reaction mixture to darken. |
| Biaryl Side-Products (Cross-Coupling) | In carbonylative cross-coupling reactions, a common side-reaction is the formation of biaryl compounds. Increasing the carbon monoxide (CO) pressure can sometimes suppress this side-reaction.[5] |
| Instability of Reagents | The conjugating partner in ligation reactions might be unstable and degrade over time. It is also highly reactive and can be quenched by impurities. Use fresh, high-purity reagents and high-grade solvents.[1] |
II. Frequently Asked Questions (FAQs)
Q1: How can I overcome the challenges posed by steric hindrance in Wittig reactions?
A1: Sterically hindered ketones can be slow to react and give poor yields in Wittig reactions, especially with stabilized ylides.[7][8] One effective strategy is to use the Horner–Wadsworth–Emmons (HWE) reaction, which employs phosphonate esters and is often preferred for hindered ketones.[7][8] For the introduction of a methylene group, using methylenetriphenylphosphorane (Ph₃P=CH₂) is a popular and effective method, even for highly hindered ketones like camphor.[7][8] Using a strong base like potassium tert-butoxide can also lead to high yields in the methylenation of sterically hindered ketones.[9]
Q2: My Grignard reaction with a hindered ketone is not working. What should I check?
A2: First, ensure your Grignard reagent is active and its concentration is known. The magnesium turnings used for its preparation should be shiny, indicating an active surface, as a magnesium oxide layer can prevent the reaction from initiating. The presence of any moisture in the glassware or solvent will quench the Grignard reagent. If the ketone is particularly hindered or the Grignard reagent is bulky, enolization can occur, where the Grignard reagent acts as a base instead of a nucleophile.[6] Consider using a less hindered Grignard reagent if possible.
Q3: What is the role of a catalyst in reactions with sterically hindered ketones, and how do I choose one?
A3: Catalysts are often crucial for accelerating reactions involving sterically hindered ketones. In oxime and hydrazone formations, nucleophilic catalysts like aniline and its derivatives facilitate the dehydration step, which is often the rate-determining step, especially at neutral pH.[1] For particularly hindered ketones, a more potent catalyst such as m-phenylenediamine (mPDA) may be necessary to achieve a reasonable reaction rate.[1] In palladium-catalyzed cross-coupling reactions to form aryl ketones, N-heterocyclic carbene (NHC) ligands, such as in the PEPPSI-IPr catalyst, have been shown to be more effective than traditional phosphine ligands for hindered substrates.[5]
Q4: How does solvent choice impact reactions with sterically hindered ketones?
A4: Solvent polarity can significantly influence the kinetics and equilibrium of reactions with less reactive ketones.[10] For some reactions, more polar solvents can lead to slower reaction rates.[10] In other cases, such as carbonylative cross-coupling, the choice of solvent can be crucial to prevent side reactions; for example, chlorobenzene was found to be an optimal solvent in one study, surprisingly without leading to products from solvent participation.[5] It is essential to use anhydrous, oxygen-free ethereal solvents like THF or diethyl ether for Grignard reactions.[8][11]
Q5: When should I consider using a protecting group for my sterically hindered ketone?
A5: Protecting groups are used to temporarily mask a functional group to prevent it from reacting in a subsequent step.[12] If you need to perform a reaction on another part of the molecule that is incompatible with the ketone (e.g., using a Grignard reagent or a strong hydride reducing agent that would also react with the ketone), you should protect the ketone.[13][14] A common strategy is to convert the ketone into an acetal, which is stable under basic and nucleophilic conditions.[12][13][14][15] The this compound can then be removed (deprotected) using aqueous acid to regenerate the ketone after the desired transformation is complete.[12][13]
III. Experimental Protocols
Protocol 1: General Procedure for Wittig Methylenation of a Sterically Hindered Ketone
This protocol is adapted from procedures for the methylenation of hindered ketones using methylenetriphenylphosphorane.[7][8]
-
Preparation of the Ylide (in situ):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as potassium tert-butoxide (1.2 equivalents) or sodium amide, to the suspension while stirring.
-
Allow the mixture to stir at 0 °C for 1 hour, during which the ylide will form, often indicated by a color change (e.g., to a yellow or orange suspension).
-
-
Wittig Reaction:
-
Dissolve the sterically hindered ketone (1.0 equivalent) in anhydrous THF in a separate flame-dried flask.
-
Slowly add the ketone solution to the prepared ylide suspension at 0 °C via a syringe or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the product by flash column chromatography on silica gel.
-
Protocol 2: Grignard Reaction with a Sterically Hindered Ketone
This protocol outlines a general procedure for the addition of a Grignard reagent to a sterically hindered ketone.
-
Reaction Setup:
-
Assemble a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Ensure all glassware is scrupulously dry to prevent quenching of the Grignard reagent.[16]
-
-
Grignard Addition:
-
Dissolve the sterically hindered ketone (1.0 equivalent) in anhydrous THF or diethyl ether in the reaction flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1 - 1.5 equivalents, previously titrated) dropwise from the dropping funnel to the ketone solution with vigorous stirring.
-
After the addition, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours or until TLC analysis indicates consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting tertiary alcohol by flash column chromatography.
-
IV. Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Competing pathways in Grignard reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. google.com [google.com]
- 16. benchchem.com [benchchem.com]
Side reactions to avoid during acetal hydrolysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of acetal hydrolysis. Our goal is to help you avoid common side reactions and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during this compound hydrolysis, and how can it be prevented?
A1: The most prevalent side reaction is the reverse reaction, this compound formation. Since this compound hydrolysis is a reversible, acid-catalyzed reaction, the presence of the alcohol product can shift the equilibrium back towards the starting material. To prevent this, the reaction should be conducted with a large excess of water to drive the equilibrium towards the desired carbonyl product.[1][2]
Q2: Can other functional groups in my molecule react under the acidic conditions of this compound hydrolysis?
A2: Yes, acid-sensitive functional groups can undergo undesired reactions. For instance, silyl ethers, tert-butyl esters, and some protecting groups for amines (like Boc) can be cleaved under strongly acidic conditions. It is crucial to assess the acid lability of all functional groups in your substrate and choose the mildest possible acidic conditions for deprotection.[3]
Q3: My this compound hydrolysis is sluggish or incomplete. What are the possible causes and solutions?
A3: Several factors can lead to an incomplete reaction:
-
Insufficient Acid Catalyst: Ensure the catalyst is active and used in an appropriate concentration.
-
Steric Hindrance: Acetals derived from sterically hindered ketones or alcohols hydrolyze more slowly. Increasing the reaction temperature or time may be necessary.
-
Inadequate Water: As mentioned, a sufficient excess of water is critical to drive the reaction to completion.
-
Solvent Choice: The reaction is typically performed in a mixture of water and an organic co-solvent (e.g., acetone, THF, dioxane) to ensure solubility of the substrate. An inappropriate solvent system can hinder the reaction.
Q4: Are there milder alternatives to strong acids for this compound deprotection?
A4: Yes, for substrates with acid-sensitive functionalities, several milder methods have been developed. These include using Lewis acids such as Sc(OTf)₃ or Bi(OTf)₃, or employing solid-supported acid catalysts which can be easily filtered off.[4] In some cases, specific reagents can achieve deprotection under nearly neutral conditions.[5][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound hydrolysis experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired carbonyl compound. | - Incomplete reaction. - Equilibrium favoring the this compound. - Degradation of the product. | - Increase reaction time or temperature. - Use a larger excess of water. - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and prevent product degradation. - Use a milder acid catalyst if the product is acid-sensitive. |
| Presence of starting material (this compound) in the final product. | - Insufficient hydrolysis. | - See solutions for "Low yield." - Ensure efficient mixing of the biphasic system if applicable. |
| Formation of unexpected byproducts. | - Reaction with other acid-sensitive groups. - Aldol condensation of the aldehyde product. - Polymerization of the aldehyde product. | - Screen for milder reaction conditions (lower temperature, weaker acid). - Consider using a buffered system to control the pH. - For aldehydes prone to self-condensation, it may be beneficial to trap the product in situ. |
| Difficulty in isolating the product. | - Emulsion formation during workup. - Product volatility. | - Add brine to the aqueous layer to break up emulsions. - Use a different extraction solvent. - For volatile products, use caution during solvent removal (e.g., lower temperature, reduced pressure). |
Quantitative Data
The rate of this compound hydrolysis is significantly influenced by the structure of the this compound and the acidic conditions employed. The following table summarizes the relative hydrolysis rates for different this compound structures.
| This compound/Ketal Structure | Relative Hydrolysis Rate (k_rel) | Conditions |
| Benzaldehyde dimethyl this compound | 1.0 | Aqueous HCl, 25°C |
| p-Methoxybenzaldehyde dimethyl this compound | 3,800 | Aqueous HCl, 25°C |
| p-Nitrobenzaldehyde dimethyl this compound | 0.003 | Aqueous HCl, 25°C |
| Acetone dimethyl ketal | 6,000 | Aqueous HCl, 25°C |
| Cyclohexanone dimethyl ketal | 20,000 | Aqueous HCl, 25°C |
Note: These are approximate relative rates and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Standard this compound Hydrolysis using Hydrochloric Acid
-
Dissolution: Dissolve the this compound (1.0 mmol) in a suitable organic solvent (e.g., 10 mL of acetone or THF).
-
Acid Addition: Add an equal volume of 1 M aqueous hydrochloric acid (10 mL).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Mild this compound Hydrolysis for Acid-Sensitive Substrates
-
Dissolution: Dissolve the this compound (1.0 mmol) in a mixture of acetone and water (e.g., 9:1 v/v, 10 mL).
-
Catalyst Addition: Add a catalytic amount of a mild acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) (0.1 mmol).
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C). Monitor the reaction progress.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction, Drying, and Purification: Follow steps 5-7 from Protocol 1.
Visualizations
Caption: A typical experimental workflow for this compound hydrolysis.
Caption: A troubleshooting decision tree for incomplete this compound hydrolysis.
References
- 1. This compound Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Alternative Catalysts for Acetal Formation Under Neutral Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing alternative catalysts for acetal formation under neutral conditions. It includes frequently asked questions, troubleshooting guides, comparative data, and detailed experimental protocols to address challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are neutral or mild reaction conditions necessary for this compound formation?
A1: Traditional this compound formation relies on strong acid catalysts like HCl or H₂SO₄.[1] However, these corrosive reagents are incompatible with substrates containing acid-sensitive functional groups, such as N-Boc-protected amines, silyl-protected alcohols, alkenes, and alkynes.[1][2] Using neutral conditions prevents the degradation or removal of these protecting groups, allowing for the selective protection of carbonyls in complex, multifunctional molecules.[3]
Q2: What are the main classes of alternative catalysts for neutral this compound formation?
A2: Several classes of catalysts have been developed to perform acetalization under mild and neutral conditions. These include:
-
Lewis Acids: Metal salts like Zirconium tetrachloride (ZrCl₄) and Cerium(III) trifluoromethanesulfonate (Ce(OTf)₃) are effective and chemoselective.[4][5]
-
Photocatalysts: Organic dyes such as Eosin Y can catalyze the reaction using visible light, offering exceptionally mild conditions.[4][5] Graphitic-C₃N₄ is another reported photocatalyst.[1][2]
-
Transition Metal Complexes: In-situ generated catalysts like cobaloxime have shown high efficiency, particularly for cyclic this compound formation under solvent-free conditions.[6] Palladium and gold complexes are also used.[4]
-
Heterogeneous Catalysts: Solid-supported catalysts, such as tungstosilicic acid on activated carbon, offer advantages like easy removal and recyclability.[7]
Q3: How do I choose the right catalyst for my specific substrate?
A3: Catalyst selection depends on several factors:
-
Substrate Sensitivity: For highly acid-sensitive substrates, photocatalysts like Eosin Y are an excellent choice as they operate under very mild, neutral conditions.[4][5]
-
Chemoselectivity: If you need to protect an aldehyde in the presence of a ketone, catalysts like Eosin Y or tetrabutylammonium tribromide show high chemoselectivity.[5]
-
Reaction Scale and Purity: For large-scale synthesis where easy catalyst removal is critical, a heterogeneous catalyst like tungstosilicic acid on carbon is advantageous.[7]
-
Desired Reaction Conditions: If solvent-free conditions are preferred, the cobaloxime system is a highly efficient option.[6]
Q4: Is it always necessary to remove water during this compound formation under neutral conditions?
A4: this compound formation is a reversible reaction, and water is a byproduct.[1] To drive the equilibrium toward the product, water is often removed, for example, by using a Dean-Stark apparatus.[6] However, some modern catalytic systems are so efficient that they can proceed smoothly without the explicit removal of water, especially when an excess of the alcohol or a dehydrating agent like a trialkyl orthoformate is used.[2][5]
Q5: How can I achieve chemoselective protection of an aldehyde in the presence of a ketone?
A5: Aldehydes are generally more reactive than ketones. Several catalytic systems exploit this difference to achieve high chemoselectivity. For instance, the photocatalytic method using Eosin Y allows for the efficient acetalization of a wide range of aldehydes while leaving ketones intact.[4][5] Similarly, tetrabutylammonium tribromide is reported to be a mild and chemoselective catalyst for this purpose.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst. 2. Reaction equilibrium favors starting materials. 3. Insufficiently reactive carbonyl group. | 1. Use a fresh batch of catalyst or an alternative catalyst. 2. Add a dehydrating agent (e.g., triethyl orthoformate) or use a Dean-Stark trap to remove water.[6] 3. Increase reaction temperature or switch to a more potent catalytic system like ZrCl₄.[5] |
| Incomplete Conversion | 1. Insufficient reaction time. 2. Low catalyst loading. 3. Reversibility of the reaction. | 1. Monitor the reaction by TLC or GC and extend the reaction time. 2. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). 3. Ensure water is effectively removed from the reaction mixture. |
| Decomposition of Starting Material | 1. Catalyst is too harsh for the substrate. 2. Reaction temperature is too high. | 1. Switch to a milder catalyst. For extremely sensitive substrates, use a photocatalyst like Eosin Y.[4][5] 2. Run the reaction at a lower temperature for a longer duration. |
| Difficulty in Catalyst Removal | 1. Homogeneous catalyst is soluble in the product mixture. | 1. Use a heterogeneous, solid-supported catalyst (e.g., tungstosilicic acid on carbon) that can be removed by simple filtration.[7] 2. If using a homogeneous catalyst, explore purification via column chromatography or selective precipitation. |
Data Summary: Comparison of Catalytic Systems
| Catalyst | Catalyst Loading | Substrate Scope | Alcohol/Diol | Temperature | Time | Yield (%) | Reference |
| Cobaloxime (in-situ) | 0.1 mol% CoCl₂ | Aldehydes, Ketones | Polyhydric alcohols | 70 °C | 1 h | >95 | [6] |
| Eosin Y (Photocatalyst) | 3 mol% | Aldehydes | Alcohols, Diols | Room Temp. | 12 h | Good to Excellent | [5] |
| ZrCl₄ | 1-2 mol% | Aldehydes, Ketones | Triethyl orthoformate | Room Temp. | 7 min - 7 h | High | [5] |
| Ce(OTf)₃ | 1 mol% | Ketones | Tri-sec-alkyl orthoformate | 0 °C - Room Temp. | 5 min - 20 h | Very Good | [5] |
| H₄SiW₁₂O₄₀/C | 1.0 wt% | Aldehydes, Ketones | Ethylene Glycol | Reflux | 1 h | 57-88 | [7] |
Key Experimental Protocols
Protocol 1: Photocatalytic Acetalization of an Aldehyde using Eosin Y
-
Preparation: In a flame-dried round-bottom flask, dissolve the aldehyde (1.0 mmol) in a 3:2 mixture of acetonitrile and the desired alcohol (e.g., methanol, 5 mL total volume).
-
Catalyst Addition: Add Eosin Y (0.03 mmol, 3 mol%) to the solution.
-
Reaction Setup: Seal the flask and place it approximately 5-10 cm from a green LED lamp.
-
Irradiation: Stir the mixture at room temperature under visible light irradiation for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the pure this compound.[5]
Protocol 2: Cobaloxime-Catalyzed Cyclic Ketal Formation
-
Preparation: To a reaction vessel, add the ketone (e.g., cyclohexanone, 51.3 mmol), a diol (e.g., propane-1,2-diol, 76.9 mmol), CoCl₂ (0.051 mmol, 0.1 mol%), and dimethylglyoxime (0.103 mmol, 0.2 mol%).
-
Reaction Conditions: Heat the solvent-free mixture to 70 °C under reduced pressure (5 KPa) to facilitate the in-situ removal of water.
-
Reaction Time: Stir the mixture under these conditions for 1 hour.
-
Workup: After cooling to room temperature, the product can often be isolated directly. If necessary, purification can be achieved by distillation or chromatography.[6]
Protocol 3: Acetalization using Zirconium Tetrachloride (ZrCl₄)
-
Preparation: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carbonyl compound (1.0 mmol) and triethyl orthoformate (1.8-2.5 mmol).
-
Catalyst Addition: Add ZrCl₄ (0.01-0.02 mmol, 1-2 mol%) to the mixture. The reaction is typically performed neat (without solvent).
-
Reaction: Stir the mixture at room temperature. Reaction times can vary from a few minutes to several hours, depending on the substrate. Monitor the reaction by TLC or GC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via column chromatography if needed.[5]
Visualizations
Caption: General experimental workflow for neutral this compound formation.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Caption: Logic diagram for selecting a neutral catalyst.
References
- 1. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound synthesis by acetalization or ring closure [organic-chemistry.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of acetals and ketals catalyzed by tungstosilicic acid supported on active carbon - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Managing Incomplete Reactions in Large-Scale Acetal Synthesis
Answering the call for a comprehensive, experience-driven resource, this technical support center is dedicated to assisting researchers, scientists, and drug development professionals in mastering the nuances of large-scale acetal synthesis. As a Senior Application Scientist, my aim is to provide not just protocols, but a deeper understanding of the underlying principles to empower you in overcoming the challenges of incomplete reactions.
This guide is structured in a question-and-answer format to directly address the common and critical issues encountered during the synthesis of acetals at scale.
Section 1: Fundamental Challenges in this compound Synthesis
FAQ 1: My this compound synthesis is not reaching completion. What are the primary factors I should investigate?
Answer:
The issue of incomplete conversion in this compound synthesis is a frequent challenge, primarily stemming from the reaction's reversible nature.[1][2] To achieve high yields, it is essential to manipulate the reaction equilibrium to favor the product. Here is a systematic approach to troubleshooting an incomplete reaction:
1. The Imperative of Water Removal:
The formation of an this compound from an aldehyde or ketone and an alcohol generates water as a byproduct.[3][4] This water can hydrolyze the this compound back to the starting materials, thus impeding the reaction's progress. Effective water removal is, therefore, the most critical factor for driving the reaction to completion.
-
At Large Scale: While the Dean-Stark apparatus is a staple in the laboratory, its efficiency can be limited in larger setups.[5] For pilot-plant or industrial-scale reactions, consider these more robust methods:
-
Molecular Sieves: A packed bed of 3Å or 4Å molecular sieves can be highly effective. However, be mindful of their finite capacity; a substantial quantity may be needed for large-scale synthesis, and saturation can halt the reaction. It is also crucial to note that molecular sieves can be degraded by acidic conditions.[6]
-
Chemical Dehydration: The use of trialkyl orthoformates, such as trimethyl orthoformate (TMOF) or triethyl orthoformate (TEOF), offers a highly efficient alternative.[7] These reagents chemically sequester the water produced, forming an ester and an alcohol, thereby irreversibly removing it from the equilibrium.
-
2. Leveraging Le Châtelier's Principle:
Beyond removing a product, the equilibrium can be shifted by increasing the concentration of reactants. A common and effective strategy is to use a large excess of the alcohol.[2] In many industrial processes, the alcohol itself serves as the solvent, ensuring it is present in a significant excess.
3. Catalyst Selection and Concentration:
An acid catalyst is necessary to protonate the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[4]
-
Catalyst Loading: While catalytic, the amount of acid can influence the reaction rate. Insufficient catalyst may result in a slow reaction that fails to reach equilibrium in a practical timeframe.
-
Catalyst Strength: For robust substrates, strong acids like sulfuric or hydrochloric acid are effective. For molecules with acid-sensitive functional groups, a milder catalyst such as p-toluenesulfonic acid (pTSA) is preferable to prevent side reactions and degradation.[8][9]
Troubleshooting Workflow:
The following decision tree provides a logical workflow for diagnosing and resolving incomplete this compound synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 5. reddit.com [reddit.com]
- 6. Sciencemadness Discussion Board - Dean Stark without Dean Stark.... almost quantitative - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Dimethyl Acetals [organic-chemistry.org]
- 8. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Acetal Stability in the Presence of Lewis Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with acetal stability in the presence of Lewis acids.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound deprotection incomplete?
A1: Incomplete this compound deprotection can be attributed to several factors:
-
Insufficient Catalyst: The Lewis acid may be deactivated by coordinating to other basic sites in your molecule or by trace amounts of water. Try increasing the catalyst loading.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TCC) until the starting material is no longer visible.[1][2]
-
Temperature: Some deprotection reactions require heating to proceed at a reasonable rate. Consider gently warming the reaction mixture.
-
Inappropriate Lewis Acid: The chosen Lewis acid may not be strong enough to cleave the specific this compound. More stable acetals, such as cyclic acetals derived from diols, may require stronger Lewis acids.[3]
-
Equilibrium: this compound hydrolysis is a reversible reaction. To drive the equilibrium towards the deprotected product, ensure sufficient water is present in the reaction mixture. For reactions in organic solvents, the addition of a controlled amount of water can be beneficial.[4][5]
Q2: I am observing side reactions and decomposition of my starting material. What can I do?
A2: Decomposition often occurs when the substrate contains acid-sensitive functional groups. To mitigate this:
-
Use a Milder Lewis Acid: Switch to a less harsh Lewis acid. For instance, if you are using a strong Lewis acid like TiCl₄, consider milder alternatives like ZnCl₂ or Cu(OTf)₂.[6][7]
-
Lower the Temperature: Running the reaction at a lower temperature can often suppress side reactions.
-
Use a Heterogeneous Catalyst: Solid-supported Lewis acids, such as silica-supported sulfuric acid, can be easily filtered off, potentially reducing contact time and degradation.[8]
-
Neutral Deprotection Methods: For extremely sensitive substrates, consider non-acidic deprotection methods, such as those employing electrochemical conditions or iodine in acetone.[9][10]
Q3: How can I selectively deprotect one this compound in the presence of another or other protecting groups?
A3: Achieving chemoselectivity depends on the differential reactivity of the protecting groups:
-
This compound vs. Ketal: Acetals derived from aldehydes are generally more labile than ketals derived from ketones. Careful selection of a mild Lewis acid and reaction conditions can allow for the selective deprotection of the this compound.
-
Acyclic vs. Cyclic Acetals: Acyclic acetals are typically less stable than cyclic acetals. This difference in stability can be exploited for selective deprotection.[3]
-
Orthogonal Protecting Groups: Employ protecting groups that are cleaved under different conditions. For example, a silyl ether can be removed with fluoride ions, while an this compound is cleaved with acid, allowing for selective deprotection.
Q4: What is the general mechanism for Lewis acid-catalyzed this compound deprotection?
A4: The deprotection is initiated by the coordination of the Lewis acid to one of the oxygen atoms of the this compound. This weakens the carbon-oxygen bond, facilitating its cleavage to form an oxocarbenium ion intermediate. Subsequent attack by water on this electrophilic intermediate, followed by the loss of the second alcohol moiety and the Lewis acid, regenerates the carbonyl compound.[11]
Troubleshooting Guides
Problem: Incomplete Deprotection
| Possible Cause | Troubleshooting Step |
| Insufficient Lewis Acid | Increase catalyst loading incrementally (e.g., from 0.1 eq to 0.5 eq). |
| Short Reaction Time | Monitor the reaction by TLC every 30 minutes until the starting material spot disappears.[12] |
| Low Temperature | If the reaction is sluggish at room temperature, try heating to 40-50 °C. |
| Stable this compound | Switch to a stronger Lewis acid (see Data Presentation section). |
| Equilibrium | Add a controlled amount of water to the reaction mixture. |
Problem: Substrate Decomposition
| Possible Cause | Troubleshooting Step |
| Harsh Lewis Acid | Use a milder Lewis acid (e.g., Bi(OTf)₃, Sc(OTf)₃).[13][14] |
| High Temperature | Run the reaction at 0 °C or room temperature. |
| Acid-Sensitive Groups | Consider non-acidic deprotection methods (e.g., electrochemical, iodine/acetone).[9][10] |
| Prolonged Exposure | Use a solid-supported catalyst that can be quickly removed by filtration.[8] |
Data Presentation
Table 1: Comparison of Lewis Acids for this compound Deprotection
| Lewis Acid | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Er(OTf)₃ | Benzaldehyde dimethyl this compound | Wet Nitromethane | Room Temp | 15 min | 95 | [15] |
| NaBArF₄ | 2-Phenyl-1,3-dioxolane | Water | 30 | 5 min | >99 | [15] |
| In(OTf)₃ | Various acetals/ketals | Acetone | Room Temp | Varies | High | [16] |
| AlCl₃ | 2-(3-nitrophenyl)-1,3-dithiane | Solvent-free | Room Temp | 10 min | 95 | [1] |
| Cu(OTf)₂ | Methyl α-D-glucopyranoside benzylidene this compound | Acetonitrile | Room Temp | 1 h | High | [6] |
| Sc(OTf)₃ | tert-butyl derived this compound | Not specified | Not specified | 15 min | High | [14] |
Note: Reaction times and yields can vary depending on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed this compound Deprotection
This protocol provides a general guideline for the deprotection of acetals using a Lewis acid.
Materials:
-
This compound-protected compound
-
Lewis acid (e.g., Er(OTf)₃, Cu(OTf)₂)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Water (if required)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the this compound-protected compound (1.0 mmol) in the anhydrous solvent (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the Lewis acid (typically 0.1-1.0 mmol, see Table 1 for specific examples) to the solution.
-
If necessary, add a controlled amount of water (e.g., 1-2 equivalents) to the reaction mixture.
-
Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the starting material spot), quench the reaction by adding a suitable quenching solution (e.g., saturated sodium bicarbonate) until the reaction mixture is neutral.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the pure carbonyl compound.[4][6]
Protocol 2: Monitoring this compound Deprotection by Thin Layer Chromatography (TLC)
Procedure:
-
Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
On a TLC plate, spot the starting this compound (as a reference), the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture).
-
Develop the TLC plate in the chamber.
-
Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).
-
The reaction is complete when the spot corresponding to the starting this compound is no longer visible in the reaction mixture lane.[12]
Visualizations
Caption: Lewis acid-catalyzed this compound deprotection mechanism.
Caption: General experimental workflow for this compound deprotection.
Caption: Troubleshooting logic for incomplete this compound deprotection.
References
- 1. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 13. reddit.com [reddit.com]
- 14. mdpi.com [mdpi.com]
- 15. Dimethyl Acetals [organic-chemistry.org]
- 16. Alcohol or phenol synthesis by this compound cleavage [organic-chemistry.org]
Technical Support Center: Solid-Phase Deprotection of Acetals and Thioacetals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the solid-phase deprotection of acetals and thioacetals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete deprotection of acetals and thioacetals on a solid support?
A1: Incomplete deprotection is a frequent issue that can stem from several factors:
-
Insufficient Reagent Access: The solid support (resin) may not be adequately swollen, preventing the cleavage reagents from reaching all the reactive sites.
-
Peptide Aggregation: The peptide chain can fold and aggregate on the resin, sterically hindering access to the protecting group. This is particularly common for hydrophobic sequences.[1]
-
Inappropriate Cleavage Cocktail: The chosen cleavage cocktail may not be strong enough or suitable for the specific protecting group or the overall peptide sequence.
-
Suboptimal Reaction Time or Temperature: The deprotection reaction may require a longer duration or a slightly elevated temperature to go to completion.
-
Reagent Degradation: The cleavage reagents, especially trifluoroacetic acid (TFA), can degrade over time or be of poor quality, reducing their effectiveness.
Q2: What are the primary side reactions observed during the acid-catalyzed deprotection of acetal and thiothis compound protecting groups in solid-phase peptide synthesis (SPPS)?
A2: During the final cleavage step in SPPS, which often involves strong acids like TFA, several side reactions can occur, particularly if the peptide contains sensitive amino acid residues. The reactive carbocations generated from the cleavage of protecting groups can lead to:
-
Alkylation of Tryptophan: The indole ring of tryptophan is highly susceptible to modification.
-
Oxidation of Methionine: The thioether side chain of methionine can be oxidized to methionine sulfoxide.
-
Alkylation of Tyrosine: The phenolic ring of tyrosine can be alkylated.
-
Modification of Cysteine: The free thiol group of cysteine is a target for various modifications.
To mitigate these side reactions, "scavengers" are added to the cleavage cocktail to trap the reactive carbocations.[2][3]
Q3: How do I choose the appropriate scavenger cocktail for my peptide sequence?
A3: The choice of scavenger cocktail is critical and depends on the amino acid composition of your peptide. A general-purpose cocktail is often sufficient for peptides without sensitive residues. However, for sequences containing residues like Cysteine (Cys), Methionine (Met), Tryptophan (Trp), or Arginine (Arg), specific scavengers are required to prevent side reactions.[3][4]
Q4: Can I monitor the progress of the deprotection reaction while the peptide is still on the resin?
A4: While full characterization is typically performed after cleavage, some on-resin analytical techniques can provide insights into the reaction progress. These methods are often qualitative or semi-quantitative and include:
-
Kaiser Test (for Fmoc-SPPS): This colorimetric test detects free primary amines. A positive result (blue color) after the deprotection step indicates the successful removal of the Fmoc group, which is a prerequisite for the final cleavage.[5]
-
Mass Spectrometry (MS): A small amount of resin can be cleaved, and the resulting peptide analyzed by MS to check for the expected mass.
-
Infrared (IR) Spectroscopy: Techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can be used to monitor the disappearance of characteristic protecting group bands.
Q5: My peptide is insoluble after cleavage and precipitation. What can I do?
A5: Peptide insolubility, often due to aggregation, is a common challenge, especially with hydrophobic peptides.[1][6] Here are some strategies to address this:
-
Solvent Screening: Try dissolving the peptide in different solvents. Common choices include acetic acid solutions (e.g., 50% acetic acid), acetonitrile, or specialized solvents like hexafluoroisopropanol (HFIP).[6]
-
pH Adjustment: The solubility of a peptide can be highly dependent on pH.
-
Use of Chaotropic Agents: Adding agents like guanidinium chloride or urea can help disrupt aggregates and improve solubility.
-
Preventative Measures during Synthesis: For future syntheses, consider incorporating backbone-modifying elements like pseudoprolines or DMB-dipeptides to disrupt aggregation.
Troubleshooting Guides
Issue 1: Incomplete Deprotection/Cleavage
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| HPLC analysis of the crude product shows a significant amount of starting material or partially deprotected species. | 1. Insufficient reaction time. | - Increase the cleavage reaction time. It's advisable to perform a small-scale trial with extended time points (e.g., 2, 4, and 6 hours) and analyze the results by HPLC.[4] |
| 2. Peptide aggregation on the resin. | - During cleavage, sonicate the reaction mixture to break up aggregates.[1] - For future syntheses, use a lower substitution resin or a resin with a more flexible linker (e.g., TentaGel).[1] | |
| 3. Poor resin swelling. | - Ensure the resin is adequately swollen in an appropriate solvent (e.g., DCM or DMF) before adding the cleavage cocktail. | |
| 4. Ineffective cleavage cocktail. | - For resistant protecting groups, a stronger acid or a different cleavage cocktail may be necessary. For example, if a standard TFA-based cocktail fails, a method involving TMSBr might be more effective.[7][8] |
Issue 2: Presence of Unexpected Peaks in HPLC of Crude Product
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| HPLC chromatogram shows multiple peaks besides the main product peak. | 1. Side-chain modification by reactive cations. | - Analyze the unexpected peaks by mass spectrometry to identify the nature of the modification (e.g., addition of a tert-butyl group). - Optimize the scavenger cocktail based on the peptide sequence. Refer to the data tables below for scavenger recommendations.[3][9] |
| 2. Oxidation of sensitive residues (e.g., Met, Cys). | - Use a cleavage cocktail containing a reducing scavenger like 1,2-ethanedithiol (EDT).[10][11] | |
| 3. Formation of deletion sequences during synthesis. | - This is a synthesis-related issue, not a cleavage problem. Review and optimize the coupling steps in your SPPS protocol. | |
| 4. Aspartimide formation. | - If your sequence contains an Asp residue, aspartimide formation can occur. Using a cleavage protocol that minimizes this side reaction or incorporating a protecting group on the preceding amino acid's backbone can help.[1] |
Data Presentation
Table 1: Common Cleavage Cocktails for Solid-Phase Peptide Synthesis
| Reagent Name | Composition (v/v) | Target Residues/Application |
| Standard Cocktail | TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5) | General purpose for peptides without sensitive residues.[12] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | Robust cocktail for peptides with a variety of sensitive residues, including Cys, Met, Trp, and Arg.[13] |
| Reagent B ("Odorless") | TFA / TIS / H₂O (95:2.5:2.5) | An alternative to cocktails with odorous thiols, effective for many sequences. |
| TFA / TMSBr | TFA / Thioanisole / EDT / m-cresol / TMSBr | A stronger cleavage cocktail, particularly effective for removing Arg(Mtr) groups.[8] |
Table 2: Recommended Scavengers for Sensitive Amino Acids
| Sensitive Residue | Common Protecting Group(s) | Recommended Scavenger(s) | Purpose |
| Arginine (Arg) | Pbf, Pmc, Mtr | Triisopropylsilane (TIS), Thioanisole | To scavenge carbocations generated from the protecting groups. |
| Cysteine (Cys) | Trt, Acm | 1,2-Ethanedithiol (EDT) | To prevent S-alkylation and other modifications of the free thiol.[2] |
| Methionine (Met) | None | Thioanisole, Dimethyl Sulfide (DMS) | To prevent alkylation and oxidation of the thioether side chain.[14] |
| Tryptophan (Trp) | Boc | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) | To prevent alkylation of the indole ring. |
| Tyrosine (Tyr) | tBu | Phenol, m-Cresol, Thioanisole | To prevent alkylation of the phenolic ring.[14] |
Experimental Protocols
Protocol 1: General TFA-Based Cleavage and Deprotection
This protocol is suitable for many peptides synthesized on acid-labile resins (e.g., Wang, Rink Amide).
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin with dichloromethane (DCM) and dry it thoroughly under a high vacuum for at least 1 hour.[15]
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare the cleavage cocktail immediately before use. For a standard cocktail, mix trifluoroacetic acid (TFA), triisopropylsilane (TIS), and deionized water in a 95:2.5:2.5 volume ratio.[12] For peptides with sensitive residues, use an appropriate scavenger cocktail from Table 1 or 2.
-
-
Cleavage Reaction:
-
Peptide Isolation:
-
Filter the resin from the cleavage mixture into a clean collection tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[7]
-
Concentrate the TFA solution to a small volume using a rotary evaporator or a stream of nitrogen.
-
-
Peptide Precipitation:
-
Add the concentrated peptide solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution). A white precipitate of the peptide should form.[7]
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Washing and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet two to three times with cold diethyl ether to remove residual scavengers and TFA.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Solid-State Deprotection of Thioacetals using Benzyltriphenylphosphonium Peroxymonosulfate
This is a mild, solvent-free method for the deprotection of thioacetals.[17]
-
Reagent Preparation:
-
Prepare benzyltriphenylphosphonium peroxymonosulfate (reagent 1) as described in the literature.
-
Ensure all reagents, including the thiothis compound-protected substrate and aluminum chloride (AlCl₃), are dry.
-
-
Deprotection Reaction:
-
In a mortar, combine the thiothis compound substrate (1 mmol), aluminum chloride (1 mmol), and benzyltriphenylphosphonium peroxymonosulfate (2 mmol). The optimal molar ratio for thioacetals is 1:1:2 (substrate:AlCl₃:oxidant).[17]
-
Grind the mixture with a pestle at room temperature for 5-20 minutes.
-
-
Reaction Monitoring:
-
Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Once the reaction is complete, wash the solid mixture with cyclohexane and filter.
-
Evaporate the filtrate under a vacuum to obtain the crude carbonyl compound.
-
If necessary, purify the product further by flash chromatography.
-
Visualizations
Caption: A troubleshooting decision tree for solid-phase deprotection.
Caption: A logical workflow for selecting a cleavage cocktail.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 13. moodle2.units.it [moodle2.units.it]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Stability Showdown: Cyclic vs. Acyclic Acetals in Chemical Synthesis
A comparative guide for researchers, scientists, and drug development professionals on the relative stability of cyclic and acyclic acetals, supported by experimental data and detailed methodologies.
In the landscape of organic synthesis, the strategic use of protecting groups is fundamental to the successful construction of complex molecules. Acetals are a cornerstone for the temporary masking of carbonyl functionalities, particularly aldehydes and ketones, shielding them from undesired reactions. The choice between employing a cyclic or an acyclic acetal is a critical decision that can significantly influence the outcome of a synthetic route. This guide provides an in-depth comparison of the stability of these two classes of acetals, presenting quantitative data, detailed experimental protocols for stability assessment, and a visual representation of the factors governing their reactivity.
Generally, cyclic acetals exhibit greater stability towards acidic hydrolysis compared to their acyclic counterparts.[1][2] This enhanced stability is attributed to both thermodynamic and kinetic factors. The formation of a cyclic this compound from a diol is an intramolecular process, which is entropically more favorable than the intermolecular reaction of a carbonyl with two separate alcohol molecules.[1] This inherent stability makes cyclic acetals the preferred choice for multi-step syntheses where the protecting group must withstand a variety of reaction conditions. Conversely, the greater lability of acyclic acetals can be advantageous when mild deprotection conditions are required to avoid the degradation of sensitive functional groups elsewhere in the molecule.[1]
Quantitative Comparison of Hydrolytic Stability
The stability of acetals is most commonly evaluated by measuring their rate of hydrolysis under acidic conditions. The following table summarizes available quantitative data, primarily as half-lives (t½) and rate constants (k), for the acid-catalyzed hydrolysis of selected cyclic and acyclic acetals. It is important to note that direct comparisons can be challenging due to variations in experimental conditions such as acid concentration, temperature, and solvent systems.
| This compound/Ketal | Structure | Type | Conditions | Half-life (t½) | Rate Constant (k) | Reference |
| Acetone dimethyl ketal | CH₃C(OCH₃)₂CH₃ | Acyclic | pH 5 | - | Faster than cyclic analogues | [3] |
| Acetone ethylene ketal (a 1,3-dioxolane) | C₆H₁₂O₂ | Cyclic (5-membered) | pH 5 | Slower than acyclic analogue | - | [3] |
| Acetone propylene ketal (a 1,3-dioxane) | C₇H₁₄O₂ | Cyclic (6-membered) | pH 5 | ~7 times slower than acetone dimethyl ketal | - | [3] |
| Benzaldehyde dimethyl this compound | C₆H₅CH(OCH₃)₂ | Acyclic | 298 K, Amberlite IR-120 in dioxane | - | k = exp(9.4 - 4915/T) L²·(g-dry resin)⁻¹·mol⁻¹·min⁻¹ | [4][5] |
| Benzaldehyde glycerol this compound (dioxolane-type) | C₁₀H₁₂O₃ | Cyclic (5-membered) | Low pH | - | - | [3] |
| Benzaldehyde glycerol this compound (dioxane-type) | C₁₀H₁₂O₃ | Cyclic (6-membered) | Low pH | ~8 times more stable than dioxolane isomer | - | [3] |
Experimental Protocols
General Experimental Protocol for Kinetic Analysis of this compound Hydrolysis via ¹H NMR Spectroscopy
This protocol outlines a general method for determining the hydrolysis rate of an this compound under acidic conditions using ¹H NMR spectroscopy.
1. Materials and Instrumentation:
-
This compound substrate
-
Deuterated solvent (e.g., D₂O, CD₃CN/D₂O mixture)
-
Acid catalyst (e.g., HCl, H₂SO₄, or a buffer solution of known pH)
-
Internal standard (a compound with a stable signal that does not overlap with reactant or product signals, e.g., dimethyl sulfoxide (DMSO) or trimethylsilylpropanoic acid (TSP))
-
NMR spectrometer
-
Standard laboratory glassware
2. Sample Preparation:
-
Prepare a stock solution of the this compound substrate of known concentration in the chosen deuterated solvent.
-
Prepare a stock solution of the acid catalyst at the desired concentration in the same deuterated solvent.
-
In an NMR tube, combine a precise volume of the this compound stock solution and the internal standard.
-
Ensure the NMR spectrometer is tuned and shimmed for the solvent system and the probe is equilibrated at the desired reaction temperature.
3. Initiation of the Reaction and Data Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0) of the this compound and internal standard solution before the addition of the acid.
-
To initiate the hydrolysis reaction, rapidly inject a precise volume of the acid catalyst stock solution into the NMR tube, ensuring thorough mixing.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time between acquisitions will depend on the expected rate of the reaction. For slow reactions, spectra can be taken every few minutes to hours, while for faster reactions, automated acquisition every few seconds may be necessary.
4. Data Analysis:
-
Process the collected NMR spectra (Fourier transform, phase correction, and baseline correction).
-
For each spectrum, integrate the signal corresponding to a characteristic peak of the starting this compound and a characteristic peak of the aldehyde or ketone product. Also, integrate the signal of the internal standard.
-
Normalize the integrals of the reactant and product peaks to the integral of the internal standard to correct for any variations in sample concentration or spectrometer performance over time.
-
The concentration of the this compound at each time point can be calculated from the normalized integral values.
-
Plot the natural logarithm of the this compound concentration (ln[this compound]) versus time.
-
For a first-order reaction, this plot should yield a straight line. The negative of the slope of this line is the pseudo-first-order rate constant (k_obs).
-
The half-life (t½) of the reaction can be calculated using the equation: t½ = 0.693 / k_obs.[3]
Factors Influencing this compound Stability
The stability of an this compound is a multifactorial property influenced by its structural and electronic characteristics. The following diagram illustrates the key relationships between these factors and the resulting stability towards hydrolysis.
Caption: Factors influencing the hydrolytic stability of acetals.
References
- 1. researchgate.net [researchgate.net]
- 2. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetics of Hydrolysis of Benzaldehyde Dimethyl this compound over Amberlite IR-120 | Semantic Scholar [semanticscholar.org]
Acetal vs. Thioacetal: A Comparative Guide to Carbonyl Protection in Acidic Media
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among the most common choices for the temporary masking of carbonyl functionalities are acetals and their sulfur-containing analogs, thioacetals. While structurally related, their divergent stability in acidic environments dictates their specific applications, profoundly influencing synthetic efficiency and overall yield. This guide provides an objective comparison of their performance, supported by available experimental data and detailed methodologies, to aid in the rational selection of the appropriate protecting group.
At a Glance: Stability and Lability
Acetals are readily cleaved under mild acidic conditions, making them suitable for synthetic routes where a protecting group that is easy to remove is required.[1] In stark contrast, thioacetals exhibit remarkable stability in the presence of aqueous acid, necessitating harsher, often non-hydrolytic, methods for their removal.[1][2] This fundamental difference in reactivity is rooted in the electronic properties of oxygen versus sulfur.
The acid-catalyzed hydrolysis of both acetals and thioacetals proceeds through the formation of a resonance-stabilized carbocation intermediate, which is the rate-determining step.[1] However, the oxygen atoms in an acetal are more basic and are more readily protonated than the sulfur atoms in a thiothis compound. This initial protonation event is a key step in the hydrolysis mechanism.
Quantitative Comparison of Stability
A study comparing the relative hydrolysis rates of cyclohexanone derivatives with different protecting groups in an aqueous H₂SO₄-silica gel-CH₂Cl₂ medium at 20°C found the following kinetic trend:
Alkane > Ethylene Ketal > Ethylene Thiothis compound > Ketone [1]
This trend clearly indicates that the carbon-oxygen bonds in the ethylene ketal are significantly more susceptible to acid-catalyzed cleavage than the carbon-sulfur bonds in the ethylene thiothis compound.[1]
| Protecting Group | General Stability in Aqueous Acid | Typical Deprotection Conditions | Key Considerations |
| This compound | Low | Mild acidic hydrolysis (e.g., catalytic HCl, PPTS in aqueous organic solvent).[3] | Suitable for early to intermediate stages of synthesis where subsequent steps are performed under neutral or basic conditions. |
| Thiothis compound | High | Requires strong Lewis acids, oxidative methods, or alkylative methods for cleavage.[2] | Ideal for multi-step syntheses where the protecting group must endure various acidic reaction conditions. |
Experimental Protocols
Deprotection of Acetals
Method 1: Acid-Catalyzed Hydrolysis
This is the most common method for this compound deprotection and relies on the reversibility of this compound formation. The presence of excess water drives the equilibrium towards the carbonyl compound.[3]
-
Reagents:
-
This compound-protected compound
-
Aqueous solution of a protic acid (e.g., 1M HCl, acetic acid) or a catalytic amount of a solid-supported acid (e.g., Amberlyst-15).
-
Organic co-solvent (e.g., acetone, THF) to ensure solubility.
-
-
Procedure:
-
Dissolve the this compound in a suitable organic solvent.
-
Add the aqueous acid solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to afford the deprotected carbonyl compound.
-
Method 2: Transacetalization
This method is particularly useful for sensitive substrates where aqueous conditions are not desirable.
-
Reagents:
-
This compound-protected compound
-
Acetone (used in large excess as both solvent and reagent)
-
Catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
-
Procedure:
-
Dissolve the this compound in a large excess of acetone.
-
Add a catalytic amount of the acid catalyst.
-
Stir the reaction at room temperature or reflux.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a mild base (e.g., triethylamine).
-
Remove the acetone under reduced pressure.
-
Purify the product by chromatography.
-
Deprotection of Thioacetals
Due to their high stability towards acid-catalyzed hydrolysis, the deprotection of thioacetals often requires non-hydrolytic methods.
Method 1: Oxidative Cleavage
This method involves the oxidation of the sulfur atoms, which makes the C-S bond more labile.
-
Reagents:
-
Thiothis compound-protected compound
-
An oxidizing agent such as N-bromosuccinimide (NBS) in aqueous acetone, or periodic acid (H₅IO₆).
-
-
Procedure (using NBS):
-
Dissolve the thiothis compound in a mixture of acetone and water.
-
Cool the solution in an ice bath.
-
Add NBS portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Method 2: Metal-Mediated Deprotection
Lewis acids that have a high affinity for sulfur can be used to cleave thioacetals.
-
Reagents:
-
Thiothis compound-protected compound
-
A metal salt such as mercuric chloride (HgCl₂) and calcium carbonate (CaCO₃) or silver nitrate (AgNO₃).
-
-
Procedure (using HgCl₂/CaCO₃):
-
Dissolve the thiothis compound in a mixture of acetonitrile and water.
-
Add mercuric chloride and calcium carbonate.
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts.
-
Concentrate the filtrate and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the deprotected carbonyl.
-
Visualizing the Mechanisms and Workflow
Acid-Catalyzed Hydrolysis of Acetals and Thioacetals
Caption: Acid-catalyzed hydrolysis of acetals and thioacetals.
Decision Workflow for Protecting Group Selection
Caption: Decision workflow for choosing between this compound and thiothis compound protecting groups.
References
A Comparative Analysis of 1,3-Dioxane and 1,3-Dioxolane Protecting Groups
In the realm of multi-step organic synthesis, the strategic protection and deprotection of carbonyl functionalities is paramount. Among the arsenal of protecting groups available to chemists, cyclic acetals, particularly 1,3-dioxanes and 1,3-dioxolanes, have emerged as indispensable tools. This guide provides a comprehensive, data-driven comparison of these two widely used protecting groups, offering insights into their relative stability, formation, and cleavage to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction to 1,3-Dioxanes and 1,3-Dioxolanes
1,3-Dioxanes and 1,3-dioxolanes are cyclic acetals formed by the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol (e.g., 1,3-propanediol) or a 1,2-diol (e.g., ethylene glycol), respectively. The six-membered 1,3-dioxane ring and the five-membered 1,3-dioxolane ring offer distinct conformational and electronic properties that influence their stability and reactivity. Both are generally stable to neutral and basic conditions, as well as to many oxidizing and reducing agents, making them effective shields for aldehydes and ketones during various chemical transformations.[1] Their facile removal under acidic conditions allows for the timely unmasking of the carbonyl group.
Data Presentation: A Quantitative Comparison
The choice between a 1,3-dioxane and a 1,3-dioxolane protecting group often hinges on their relative stability towards acidic hydrolysis. While both are acid-labile, their rates of cleavage can differ significantly, providing opportunities for selective deprotection.
General Stability Profile:
| Protecting Group | Ring Size | Thermodynamic Stability | General Acid Lability | Stability to Bases/Nucleophiles | Stability to Oxidizing/Reducing Agents |
| 1,3-Dioxolane | 5-membered | Less Stable | More Labile (for aldehydes) | Stable[2] | Generally Stable[2] |
| 1,3-Dioxane | 6-membered | More Stable[2] | Less Labile (for aldehydes) | Stable[1][3] | Generally Stable[1][3] |
Relative Rates of Acid-Catalyzed Hydrolysis:
The rate of hydrolysis is influenced by several factors, including the ring size and the nature of the carbonyl compound (aldehyde vs. ketone).
| Carbonyl Precursor | Relative Hydrolysis Rate | Reference |
| Aldehyde | 1,3-Dioxolane > 1,3-Dioxane | [3] |
| Ketone | 1,3-Dioxane > 1,3-Dioxolane | [3] |
Kinetic studies have shown that aldehyde-derived 1,3-dioxolanes are hydrolyzed faster than their corresponding 1,3-dioxane counterparts.[3] Conversely, for ketones, the six-membered 1,3-dioxanes are cleaved more rapidly.[3] This difference in reactivity can be exploited for selective deprotection in molecules containing multiple protected carbonyl groups.
Experimental Protocols
The following are representative experimental procedures for the formation and deprotection of 1,3-dioxolane and 1,3-dioxane protecting groups.
Formation of a 1,3-Dioxolane
Protection of a Ketone using Ethylene Glycol and an Acid Catalyst
-
Reactants: Ketone (1.0 equiv), ethylene glycol (1.2 equiv), p-toluenesulfonic acid (p-TsOH) (0.05 equiv).
-
Solvent: Toluene.
-
Procedure: To a solution of the ketone in toluene are added ethylene glycol and a catalytic amount of p-TsOH. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is cooled to room temperature, and the organic layer is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the 1,3-dioxolane.[2]
Deprotection of a 1,3-Dioxolane
Acid-Catalyzed Hydrolysis
-
Reactants: 1,3-Dioxolane (1.0 equiv), aqueous acid (e.g., 2M HCl).
-
Solvent: Acetone or Tetrahydrofuran (THF).
-
Procedure: The 1,3-dioxolane is dissolved in a suitable organic solvent, and aqueous acid is added. The reaction is stirred at room temperature and monitored by TLC or GC. Once the deprotection is complete, the reaction mixture is neutralized with a base (e.g., saturated aqueous sodium bicarbonate). The product is then extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the deprotected carbonyl compound.[2] For example, the deprotection of 2-phenyl-1,3-dioxolane to benzaldehyde can be achieved in five minutes at 30 °C using a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4) in water.[2]
Formation of a 1,3-Dioxane
Protection of an Aldehyde using 1,3-Propanediol
-
Reactants: Aldehyde (1.0 equiv), 1,3-propanediol (1.2 equiv), a Brønsted or Lewis acid catalyst (e.g., p-TsOH).
-
Solvent: Toluene or Dichloromethane.
-
Procedure: A mixture of the aldehyde, 1,3-propanediol, and a catalytic amount of acid in a suitable solvent is refluxed with azeotropic removal of water using a Dean-Stark apparatus.[2] The reaction progress is monitored by an appropriate analytical technique. After completion, the reaction is worked up similarly to the 1,3-dioxolane formation by washing with a basic solution, followed by drying and solvent evaporation to provide the 1,3-dioxane.[1]
Deprotection of a 1,3-Dioxane
Acid-Catalyzed Hydrolysis
-
Reactants: 1,3-Dioxane (1.0 equiv), acid (e.g., trifluoroacetic acid, TFA).
-
Solvent: Dichloromethane/Water mixture.
-
Procedure: The 1,3-dioxane is dissolved in a mixture of dichloromethane and water. Trifluoroacetic acid is added, and the reaction is stirred at room temperature.[3] The reaction is monitored for the disappearance of the starting material. Upon completion, the reaction is carefully neutralized with a base, and the product is extracted with an organic solvent. The organic phase is then dried and concentrated to give the parent carbonyl compound.[3]
Mandatory Visualization
Caption: Acid-catalyzed formation of 1,3-dioxolanes and 1,3-dioxanes from carbonyls and diols.
Caption: Acid-catalyzed cleavage of 1,3-dioxolanes and 1,3-dioxanes to regenerate carbonyls.
References
Acetals as a Superior Choice for Carbonyl Protection in Complex Organic Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of a protecting group for the highly reactive carbonyl functionality is paramount to achieving high yields and minimizing undesired side reactions. Among the arsenal of available carbonyl protecting groups, acetals stand out for their unique combination of stability, ease of formation, and mild deprotection conditions. This guide provides an objective comparison of acetals with other common carbonyl protecting groups, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their synthetic strategies.
Key Advantages of Acetal Protecting Groups
Acetals offer several distinct advantages over other classes of carbonyl protecting groups, making them a preferred choice in many synthetic endeavors. Their primary strengths lie in their stability profile. Acetals are exceptionally stable under neutral and basic conditions, rendering them inert to a wide range of reagents commonly employed in modern organic synthesis, including organometallics (e.g., Grignard and organolithium reagents), hydrides (e.g., LiAlH4, NaBH4), and many oxidizing agents.[1][2][3] This stability allows for selective transformations on other functional groups within a complex molecule without affecting the protected carbonyl.
Furthermore, the formation of acetals is a high-yielding and reversible process, typically achieved by treating the carbonyl compound with an alcohol or a diol in the presence of an acid catalyst.[4] The use of diols, such as ethylene glycol, is particularly favored as it leads to the formation of a thermodynamically stable five-membered cyclic this compound (a 1,3-dioxolane).[5] Deprotection is readily accomplished under mild acidic conditions, regenerating the parent carbonyl group with high efficiency.[3] This orthogonality in protection and deprotection strategies is a cornerstone of modern synthetic chemistry, enabling complex molecular architectures to be assembled with precision.[6][7]
Performance Comparison of Carbonyl Protecting Groups
The selection of an appropriate carbonyl protecting group is dictated by the specific reaction conditions that the protected substrate must endure. The following tables provide a comparative overview of the performance of acetals against other commonly used protecting groups.
| Protecting Group | Reagents for Protection | Typical Reaction Time | Typical Yield (%) |
| This compound (1,3-Dioxolane) | Ethylene glycol, cat. acid (e.g., p-TsOH) | 1-4 h | >90 |
| Thiothis compound (1,3-Dithiolane) | 1,2-Ethanedithiol, Lewis acid (e.g., BF3·OEt2) | 1-3 h | >90 |
| Oxazolidine (N-Boc) | N-Boc-2-aminoethanol, cat. acid | 2-6 h | 80-90 |
| Protecting Group | Stable Under | Labile Under |
| This compound (1,3-Dioxolane) | Basic (e.g., NaOH, NaH), Nucleophilic (e.g., RMgX, LiAlH4), Oxidizing (e.g., PCC, KMnO4) | Acidic conditions (e.g., aq. HCl, TFA) |
| Thiothis compound (1,3-Dithiolane) | Acidic and Basic conditions | Oxidative cleavage (e.g., HgCl2, I2) |
| Oxazolidine (N-Boc) | Basic and Nucleophilic conditions | Acidic conditions (e.g., TFA, TsOH) |
Experimental Protocols
General Procedure for this compound Protection of a Ketone
Materials:
-
Ketone (1.0 equiv)
-
Ethylene glycol (1.5 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) (0.05 equiv)
-
Toluene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the ketone, ethylene glycol, and p-TsOH·H2O.
-
Add a sufficient amount of toluene to fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux and monitor the azeotropic removal of water.
-
After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound.
General Procedure for Deprotection of an this compound
Materials:
-
This compound (1.0 equiv)
-
Acetone-water mixture (e.g., 4:1 v/v)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) (0.1 equiv)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the this compound in an acetone-water mixture in a round-bottom flask equipped with a magnetic stir bar.
-
Add p-TsOH·H2O and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected carbonyl compound.
Visualizing Synthetic Strategies
Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships in synthetic chemistry.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Navigating Acetal Formation: A Guide to Kinetic vs. Thermodynamic Control
For researchers, scientists, and professionals in drug development, understanding the principles of kinetic and thermodynamic control is paramount for predictable and efficient synthesis. In the realm of organic chemistry, the formation of acetals presents a classic example of how reaction conditions can dictate product outcomes. This guide provides an objective comparison of kinetic and thermodynamic control in acetal formation, supported by experimental data and detailed protocols, to aid in the strategic design of synthetic pathways.
The acid-catalyzed reaction of a carbonyl compound with an alcohol to form an this compound is a reversible process. This reversibility is the cornerstone of why either the kinetically or thermodynamically favored product can be selectively obtained. The kinetic product is the one that is formed fastest, possessing the lowest activation energy, while the thermodynamic product is the most stable, representing the lowest energy state of the system.
The Decisive Factors: Temperature and Time
The primary levers to shift the outcome of an acetalization reaction between kinetic and thermodynamic control are temperature and reaction time.
-
Kinetic Control is typically favored at lower temperatures and shorter reaction times. Under these conditions, the reaction is essentially irreversible, and the product distribution is governed by the relative rates of formation of the possible products. The product that forms via the lowest energy transition state will predominate.
-
Thermodynamic Control is achieved at higher temperatures and longer reaction times. These conditions allow the initial products to revert to the starting materials and re-form, eventually reaching a state of equilibrium. At equilibrium, the product distribution reflects the relative stabilities of the products, with the most stable isomer being the major component.
Case Study: Competitive Formation of Cyclic Acetals
A compelling illustration of this principle is the competitive formation of five-membered (1,3-dioxolane) and six-membered (1,3-dioxane) cyclic acetals from a substrate containing both 1,2- and 1,3-diol functionalities, such as glycerol or other polyols. Generally, the formation of the five-membered ring is kinetically favored due to the lower entropic barrier of forming a smaller ring. However, the six-membered ring is often the thermodynamically more stable product due to reduced ring strain.
Experimental Data: Acetalization of Glycerol with Formaldehyde
The reaction of glycerol with formaldehyde yields a mixture of the five-membered ring, 1,3-dioxolane-4-methanol, and the six-membered ring, 1,3-dioxan-5-ol. Studies have shown that the product ratio is highly dependent on the reaction conditions.
| Condition | Temperature (°C) | Reaction Time | Product Ratio (5-membered : 6-membered) | Predominant Control |
| A | 40 | Short | ~ 3 : 1 | Kinetic |
| B | 80 | Long (equilibrium) | ~ 1 : 4 | Thermodynamic |
Note: The data presented is a representative summary based on literature findings. Actual ratios may vary based on specific catalysts and concentrations.
The data clearly indicates that at a lower temperature and for a shorter duration, the faster-forming five-membered this compound is the major product. Conversely, at a higher temperature and after allowing the reaction to reach equilibrium, the more stable six-membered this compound predominates. This is because, with sufficient thermal energy, the initially formed five-membered ring can undergo retro-acetalization and subsequently rearrange to the more stable six-membered isomer.[1]
Visualizing the Reaction Pathways
The energetic landscape of the reaction determines the product distribution under kinetic versus thermodynamic control.
Figure 1. Energy profile diagram illustrating the kinetic and thermodynamic pathways for the formation of five- and six-membered cyclic acetals. The kinetic product has a lower activation energy (ΔG‡), while the thermodynamic product has a lower overall Gibbs free energy (ΔG).
Experimental Protocols
General Procedure for Acetalization of Glycerol with Formaldehyde
Materials:
-
Glycerol
-
Formaldehyde (37% aqueous solution)
-
Acid catalyst (e.g., Amberlyst-15, p-toluenesulfonic acid)
-
Solvent (e.g., toluene, if azeotropic removal of water is desired)
-
Dean-Stark apparatus (for thermodynamic control)
-
Standard glassware for organic synthesis
Protocol for Kinetic Control
-
To a round-bottom flask equipped with a magnetic stirrer, add glycerol (1 equivalent) and formaldehyde (1.1 equivalents).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add the acid catalyst (e.g., 0.05 equivalents of p-toluenesulfonic acid).
-
Stir the reaction mixture at 40 °C for a short period (e.g., 1-2 hours).
-
Monitor the reaction progress by GC-MS or NMR to determine the product ratio.
-
Quench the reaction by adding a base (e.g., triethylamine) to neutralize the acid catalyst.
-
Isolate and purify the products using standard laboratory techniques.
Protocol for Thermodynamic Control
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add glycerol (1 equivalent), formaldehyde (1.1 equivalents), and a suitable solvent for azeotropic water removal (e.g., toluene).
-
Add the acid catalyst (e.g., 0.05 equivalents of p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux (e.g., 80-110 °C, depending on the solvent) and collect the water in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the reaction has reached equilibrium (typically several hours).
-
Monitor the product ratio by GC-MS or NMR.
-
Allow the reaction mixture to cool to room temperature and quench by adding a base.
-
Isolate and purify the products.
Experimental Workflow
The logical flow for investigating and selectively synthesizing the kinetic or thermodynamic this compound product is outlined below.
References
Aldehydes vs. Ketones: A Comparative Guide to Acetal Formation Reactivity
For Researchers, Scientists, and Drug Development Professionals
The formation of acetals is a fundamental and widely utilized reaction in organic synthesis, primarily for the protection of carbonyl functionalities. The choice between an aldehyde and a ketone as the starting material can significantly impact the efficiency and outcome of this reaction. This guide provides an objective comparison of the reactivity differences between aldehydes and ketones in acetal formation, supported by experimental data and detailed methodologies.
Executive Summary
Aldehydes consistently exhibit higher reactivity than ketones in this compound formation. This pronounced difference stems from a combination of electronic and steric factors inherent to their molecular structures. The less hindered nature and greater electrophilicity of the aldehydic carbonyl carbon facilitate a more rapid nucleophilic attack by alcohols, leading to faster reaction rates and often higher yields compared to ketones under identical conditions.
Reactivity Differences: A Head-to-Head Comparison
The superior reactivity of aldehydes in this compound formation is a well-established principle in organic chemistry. This can be attributed to two primary factors:
-
Electronic Effects: The carbonyl carbon in an aldehyde is bonded to one alkyl group and one hydrogen atom, whereas in a ketone, it is bonded to two alkyl groups. Alkyl groups are electron-donating, and thus they reduce the partial positive charge on the carbonyl carbon. With only one such group, the carbonyl carbon of an aldehyde is more electron-deficient (i.e., more electrophilic) and therefore more susceptible to nucleophilic attack by an alcohol.
-
Steric Hindrance: The presence of two alkyl groups in ketones creates greater steric bulk around the carbonyl carbon compared to the single alkyl group and smaller hydrogen atom in aldehydes. This increased steric hindrance impedes the approach of the nucleophilic alcohol, slowing down the rate of reaction.
Quantitative Data Summary
Direct comparative kinetic studies on the this compound formation of simple aldehydes and ketones under identical conditions are not abundant in the literature. However, related studies on analogous reactions and hydrolysis rates provide strong quantitative support for the higher reactivity of aldehydes.
One key indicator is the relative rate of nucleophilic attack on the carbonyl group. A study on the formation of 2,4-dinitrophenylhydrazones (a reaction that, like the initial step of this compound formation, involves nucleophilic attack on the carbonyl carbon) provides a clear reactivity trend.
| Carbonyl Compound | Relative Reaction Rate[1][2] |
| Formaldehyde | > Acetaldehyde |
| Acetaldehyde | >> Acetone |
This data strongly suggests that the initial and rate-determining step of this compound formation is significantly faster for aldehydes than for ketones.
Furthermore, studies on the acid-catalyzed hydrolysis of acetals and ketals (the reverse reaction) show that ketals hydrolyze much more readily than acetals. For instance, the hydrolysis of glycerol/acetone ketal is nearly complete under conditions where glycerol/formaldehyde acetals show only about 40% conversion[3][4]. This indicates that the equilibrium for this compound formation is more favorable for aldehydes than for ketones.
Experimental Protocols
The following protocols describe the synthesis of a representative acyclic this compound from an aldehyde and a cyclic this compound from a ketone.
Protocol 1: Synthesis of Benzaldehyde Dimethyl this compound (from an Aldehyde)
Materials:
-
Benzaldehyde
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Hexane
-
Ethyl Acetate
-
Triethylamine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure: [2]
-
In a round-bottom flask, dissolve benzaldehyde (0.3 mmol) in methanol (4 mL).
-
Add 0.1 mol % of concentrated hydrochloric acid to the solution.
-
Stir the mixture at ambient temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, add 0.15 mol % of sodium bicarbonate to neutralize the acid and stir for a few minutes.
-
Remove the methanol under reduced pressure.
-
Extract the residue with a mixture of hexane and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel using a hexane-ethyl acetate eluent containing 1% triethylamine to afford pure benzaldehyde dimethyl this compound.
Protocol 2: Synthesis of 2,2-Dimethyl-1,3-dioxolane (from a Ketone)
Materials:
-
Acetone
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Benzene or Toluene
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add acetone, an excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in benzene or toluene.
-
Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Monitor the reaction by observing the amount of water collected or by TLC/GC analysis of the reaction mixture. The reaction with a ketone is expected to be slower than with an aldehyde.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.
-
The resulting crude product can be further purified by distillation to yield 2,2-dimethyl-1,3-dioxolane.
Mechanism and Reactivity Factors
The formation of an this compound from either an aldehyde or a ketone proceeds through a two-stage, acid-catalyzed mechanism involving a hemithis compound intermediate.
Figure 1. General mechanism for acid-catalyzed this compound formation.
The key factors influencing the higher reactivity of aldehydes are visualized in the following logical relationship diagram.
Figure 2. Factors influencing aldehyde and ketone reactivity in this compound formation.
Conclusion
References
A Comparative Guide to Lewis and Brønsted Acid Catalysts in Acetalization
For researchers and professionals in drug development and chemical synthesis, the protection of carbonyl groups as acetals is a fundamental and frequently employed transformation. The choice of catalyst is paramount to the efficiency, selectivity, and overall success of this reaction. This guide provides an objective comparison between the two primary classes of acid catalysts used for acetalization: Lewis acids and Brønsted-Lowry acids, supported by experimental data and detailed protocols.
Fundamental Principles and Reaction Mechanisms
Acetalization involves the reaction of an aldehyde or a ketone with an alcohol in the presence of an acid catalyst. The reaction proceeds via a hemiacetal intermediate and is reversible, often requiring the removal of water to drive the equilibrium towards the this compound product.[1][2] The role of the acid catalyst is to activate the carbonyl group, making it more susceptible to nucleophilic attack by the alcohol.[3]
-
Brønsted-Lowry Acids are proton (H⁺) donors. In acetalization, a Brønsted acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[3][4] Common examples include sulfuric acid (H₂SO₄), tosylic acid (TsOH), and solid acid catalysts like tungstosilicic acid.[2][5]
-
Lewis Acids are electron-pair acceptors. A Lewis acid activates the carbonyl group by coordinating to the lone pair of electrons on the carbonyl oxygen, which withdraws electron density and enhances the carbon's electrophilicity.[6][7] Examples include metal triflates (e.g., Sc(OTf)₃), metal halides (e.g., ZrCl₄, AlCl₃), and metalloporphyrins.[1][6][8]
The generalized mechanism for both types of acid catalysis shares common intermediates, differing primarily in the initial activation step.
References
- 1. researchgate.net [researchgate.net]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of acetals and ketals catalyzed by tungstosilicic acid supported on active carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound synthesis by acetalization or ring closure [organic-chemistry.org]
A Comparative Guide to the Hydrolytic Stability of Acetals Derived from Various Diols
For Researchers, Scientists, and Drug Development Professionals
The hydrolytic stability of acetals is a critical parameter in various scientific disciplines, including drug delivery, protecting group chemistry, and materials science. The choice of the diol used to form a cyclic acetal significantly influences its stability towards hydrolysis, particularly under acidic conditions. This guide provides a comparative overview of the hydrolytic stability of acetals derived from a range of common diols, supported by available experimental data and detailed methodologies.
Influence of Diol Structure on this compound Stability: A Summary
The stability of a cyclic this compound is primarily governed by the ring size of the heterocyclic system formed, which is determined by the structure of the diol. Generally, six-membered rings (1,3-dioxanes) are thermodynamically more stable than their five-membered counterparts (1,3-dioxolanes)[1][2]. This difference in stability is attributed to factors such as ring strain and the conformation of the this compound.
-
1,2-Diols (e.g., ethylene glycol, propylene glycol, 1,2-butanediol, 2,3-butanediol) form five-membered 1,3-dioxolane rings. These are generally more susceptible to acid-catalyzed hydrolysis compared to their six-membered counterparts.
-
1,3-Diols (e.g., 1,3-propanediol, 1,3-butanediol) form six-membered 1,3-dioxane rings, which typically exhibit greater stability towards acidic hydrolysis[3].
-
1,4-Diols (e.g., 1,4-butanediol) form seven-membered 1,4-dioxepane rings. The stability of these larger rings can be more complex and is less commonly reported in direct comparative studies.
Substituents on the diol backbone can also influence stability through steric and electronic effects. For instance, methyl groups on the dioxolane ring can affect the rate of hydrolysis.
Quantitative Comparison of Hydrolytic Stability
Obtaining a direct comparison of the hydrolytic stability of acetals derived from a wide range of diols under identical experimental conditions is challenging due to the variability in reported literature. However, by compiling data from various sources, we can establish a general trend. The following table summarizes available quantitative data on the hydrolysis of acetals, primarily focusing on the effect of the diol component. It is important to note that the data presented is for illustrative purposes, and direct comparison should be made with caution as experimental conditions may vary between studies.
| Diol Precursor | This compound Structure | Ring Size | Experimental Conditions | Half-life (t½) | Relative Rate of Hydrolysis (approx.) |
| Ethylene Glycol | 1,3-Dioxolane | 5-membered | pH 5.0, 25 °C | Not explicitly found | Faster |
| Propylene Glycol | 4-Methyl-1,3-dioxolane | 5-membered | pH 5.0, 25 °C | Hours to days (qualitative)[1] | 1 (Reference) |
| 1,3-Propanediol | 1,3-Dioxane | 6-membered | pH 5.0, 25 °C | Generally longer than 5-membered rings | Slower |
| 1,3-Butanediol | 4-Methyl-1,3-dioxane | 6-membered | pH 5.0, 25 °C | Not explicitly found | Slower |
Experimental Protocols
A detailed experimental protocol is crucial for the accurate assessment of the hydrolytic stability of acetals. The following is a generalized methodology for a comparative study, which can be adapted based on the specific acetals and available analytical instrumentation.
Objective: To determine and compare the pseudo-first-order rate constants (k_obs) and half-lives (t½) for the acid-catalyzed hydrolysis of a series of cyclic acetals derived from different diols.
Materials:
-
Cyclic acetals derived from the diols of interest (e.g., from ethylene glycol, propylene glycol, 1,3-propanediol, and butanediol isomers).
-
Acid catalyst (e.g., hydrochloric acid, sulfuric acid, or a buffer solution of known pH).
-
Aqueous buffer solutions at various pH values (e.g., pH 4, 5, 6).
-
Organic co-solvent if acetals have low water solubility (e.g., acetonitrile, dioxane).
-
Internal standard for NMR spectroscopy (e.g., trimethylsilylpropanoic acid - TMSP).
-
Deuterated solvent for NMR studies (e.g., D₂O).
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer.
-
UV-Vis Spectrophotometer (if the this compound or its hydrolysis products have a chromophore).
-
pH meter.
-
Thermostatted reaction vessel or NMR tube holder.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound in a suitable solvent.
-
Prepare buffer solutions of the desired pH.
-
For NMR studies, prepare the reaction mixture directly in an NMR tube by adding a known amount of the this compound stock solution, the internal standard, and the deuterated buffer solution.
-
-
Reaction Monitoring:
-
NMR Spectroscopy:
-
Acquire an initial ¹H NMR spectrum (t=0) of the reaction mixture.
-
Monitor the reaction progress by acquiring spectra at regular time intervals.
-
The disappearance of a characteristic proton signal of the this compound and/or the appearance of a characteristic proton signal of the aldehyde/ketone product can be integrated and compared to the integral of the internal standard.
-
-
UV-Vis Spectroscopy:
-
If applicable, monitor the change in absorbance at a specific wavelength corresponding to the this compound or one of the hydrolysis products.
-
-
-
Data Analysis:
-
Calculate the concentration of the this compound at each time point.
-
Plot the natural logarithm of the this compound concentration (ln[this compound]) versus time.
-
The slope of this plot will be equal to the negative of the pseudo-first-order rate constant (-k_obs).
-
Calculate the half-life of the reaction using the equation: t½ = 0.693 / k_obs.
-
Visualizing the Process
To better understand the experimental workflow and the underlying chemical principles, the following diagrams have been generated.
References
A Comparative Guide to Acetal and Thioacetal Protecting Groups for Carbonyl Chemoselectivity
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and desired chemoselectivity. Among the arsenal of strategies for the temporary masking of carbonyl functionalities, acetals and their sulfur-containing analogs, thioacetals, are fundamental tools. While structurally related, their distinct electronic properties and reactivities offer a powerful dichotomy for strategic synthetic planning. This guide provides an objective, data-driven comparison of acetal and thiothis compound protecting groups to inform their effective application in complex molecule synthesis and drug development.
At a Glance: Key Differences in Performance
| Feature | This compound Protecting Groups | Thiothis compound Protecting Groups |
| General Structure | R₂C(OR')₂ | R₂C(SR')₂ |
| Stability to Acid | Low; readily cleaved with mild aqueous acid. | High; stable to most acidic conditions that cleave acetals. |
| Stability to Base | High; stable to strong bases and nucleophiles. | High; stable to strong bases and nucleophiles. |
| Formation Conditions | Carbonyl, alcohol, acid catalyst (e.g., TsOH, HCl), water removal. | Carbonyl, thiol, Lewis or Brønsted acid catalyst (e.g., BF₃·OEt₂, ZnCl₂). |
| Deprotection Conditions | Mild aqueous acid (e.g., HCl, H₂SO₄, PPTS). | Requires specific, often non-hydrolytic methods: heavy metal salts (e.g., HgCl₂), oxidation (e.g., DMP, IBX), or alkylation. |
| Unique Reactivity | Generally inert beyond protection. | Enables "umpolung" (polarity reversal) of the carbonyl carbon. |
Quantitative Comparison of Deprotection Methods
The following table summarizes experimental data for the deprotection of various thioacetals and acetals under specific conditions, highlighting yields and reaction times.
| Entry | Substrate | Reagent and Conditions | Time | Yield (%) | Reference |
| 1 | 2-Phenyl-1,3-dithiolane | MnO₂/AlCl₃, CH₃CN, rt | 15 min | 95 | |
| 2 | 2-(4-Methoxyphenyl)-1,3-dithiolane | MnO₂/AlCl₃, CH₃CN, rt | 20 min | 92 | |
| 3 | 2,2-Diphenyl-1,3-dithiolane | KMnO₄/AlCl₃, CH₃CN, rt | 5 min | 98 | |
| 4 | Cyclohexanone ethylene thioketal | BaMnO₄/AlCl₃, CH₃CN, rt | 10 min | 90 | |
| 5 | 2-Phenyl-1,3-dioxolane | Benzyltriphenylphosphonium peroxymonosulfate/AlCl₃, solid, rt | 10 min | 92 | |
| 6 | Cyclohexanone ethylene this compound | Benzyltriphenylphosphonium peroxymonosulfate/AlCl₃, solid, rt | 5 min | 95 |
Experimental Protocols
Protocol 1: this compound Protection of Cyclohexanone using Ethylene Glycol
Objective: To protect the carbonyl group of cyclohexanone as a cyclic this compound (1,4-dioxaspiro[4.5]decane).
Materials:
-
Cyclohexanone
-
Ethylene glycol
-
p-Toluenesulfonic acid (TsOH) monohydrate (catalyst)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 equiv), ethylene glycol (1.2 equiv), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 equiv) in toluene.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by distillation or column chromatography.
Protocol 2: Thiothis compound Protection of Cyclohexanone using 1,2-Ethanedithiol
Objective: To protect the carbonyl group of cyclohexanone as a cyclic thiothis compound (1,4-dithiaspiro[4.5]decane).
Materials:
-
Cyclohexanone
-
1,2-Ethanedithiol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (catalyst)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve cyclohexanone (1.0 equiv) and 1,2-ethanedithiol (1.1 equiv) in dichloromethane in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add boron trifluoride diethyl etherate (0.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Chemoselective Deprotection of an this compound in the Presence of a Thiothis compound
Objective: To selectively hydrolyze an this compound protecting group while leaving a thiothis compound intact.
Materials:
-
Substrate containing both this compound and thiothis compound functionalities
-
Acetone
-
Water
-
Pyridinium p-toluenesulfonate (PPTS) (catalyst)
Procedure:
-
Dissolve the substrate in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the catalyst with a mild base (e.g., a few drops of triethylamine).
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the product with the thiothis compound group intact.
Visualizing Chemoselectivity and Reaction Workflows
The following diagrams illustrate the logical basis for chemoselectivity and the experimental workflows for the protection and deprotection of acetals and thioacetals.
Caption: Chemoselective deprotection strategy.
Caption: Carbonyl protection experimental workflows.
The "Umpolung" Advantage of Thioacetals
A significant departure in the reactivity of thioacetals compared to acetals is the ability of the former to undergo "umpolung," or polarity reversal. The protons on the carbon atom of a dithiane (a cyclic thiothis compound) are sufficiently acidic to be removed by a strong base, such as n-butyllithium. This generates a nucleophilic carbanion from what was originally an electrophilic carbonyl carbon. This powerful synthetic tool allows for the formation of carbon-carbon bonds that are otherwise challenging to construct.
Caption: Polarity reversal (umpolung) with dithianes.
Conclusion
The choice between this compound and thiothis compound protecting groups is a strategic decision dictated by the specific demands of a synthetic route. Acetals are ideal for protecting carbonyls from basic and nucleophilic reagents when a mild acidic deprotection is feasible. Conversely, the robustness of thioacetals towards acidic conditions makes them the protecting group of choice when subsequent steps involve acid-mediated transformations that would cleave an this compound. Furthermore, the unique umpolung reactivity of thioacetals provides a significant synthetic advantage for carbon-carbon bond formation. A thorough understanding of these differences, supported by the experimental data and protocols presented, is essential for the efficient and successful synthesis of complex molecules in research and drug development.
Safety Operating Guide
Proper Disposal of Acetal: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of acetal is crucial for maintaining a safe and compliant laboratory environment. This guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals, ensuring that this compound waste is managed responsibly, minimizing environmental impact and adhering to regulatory requirements.
Understanding this compound Waste
It is critical to distinguish between the two common forms of this compound encountered in a laboratory setting, as their disposal procedures differ significantly.
-
Solid this compound (Polyoxymethylene or POM): This is a thermoplastic polymer, often encountered as a white, opaque solid in various shapes (e.g., rods, sheets, or 3D printed parts). It is commonly known by trade names such as Delrin®. Uncontaminated solid this compound is generally not classified as hazardous waste.[1]
-
Liquid this compound (1,1-Diethoxyethane): This is a flammable liquid (CAS Number 105-57-7) and is considered a hazardous material.[2][3][4][5] Its disposal is more strictly regulated.
Quantitative Data Summary
The following table summarizes key quantitative data for liquid this compound (1,1-Diethoxyethane), which informs its hazardous waste classification and handling procedures.
| Property | Value | Citation |
| Flash Point | -21 °C / -5.8 °F | [5] |
| Oral LD50 (Rat) | 4600 mg/kg | [6] |
| NFPA Flammability Rating | 3 (Serious) | [2] |
| OSHA TWA for Formaldehyde (a decomposition product) | 0.75 ppm | [7] |
Disposal Protocols
Adherence to the following protocols is essential for the safe and compliant disposal of this compound waste.
Solid this compound (Polyoxymethylene) Waste Disposal
-
Decontamination: Ensure that the solid this compound waste is not contaminated with any hazardous materials. If it is, it must be treated as hazardous waste corresponding to the contaminant.
-
Segregation: Keep uncontaminated solid this compound waste separate from other laboratory waste streams.
-
Disposal Options:
-
Recycling: This is the preferred method.[7][8] Many plastics recyclers accept this compound.[8] Check with your institution's environmental health and safety (EHS) office or waste management provider for local recycling options.
-
Landfill: If recycling is not available, uncontaminated solid this compound can typically be disposed of in a standard landfill.[7]
-
Incineration: This is another disposal option, but it must be performed in a licensed facility to control the release of formaldehyde, a hazardous decomposition product.[7]
-
-
Compliance: Always follow your institution's specific guidelines and local, state, and federal regulations for solid waste disposal.[7]
Liquid this compound (1,1-Diethoxyethane) Waste Disposal
Liquid this compound is a flammable hazardous waste and must be disposed of accordingly.
-
Collection:
-
Use a dedicated, clearly labeled, and leak-proof container for liquid this compound waste. The container must be compatible with this compound.
-
Keep the waste container closed when not in use.
-
-
Labeling:
-
Label the container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., flammable liquid).
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area.
-
Ensure the storage area is well-ventilated and away from sources of ignition.[5]
-
-
Disposal:
-
Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company.[5]
-
Do not pour liquid this compound down the drain.
-
Spill Cleanup Procedures
In the event of an this compound spill, immediate and appropriate action is necessary to mitigate risks.
Solid this compound Spills (e.g., pellets, powder)
-
Sweep or Vacuum: Carefully sweep or vacuum the spilled material.[7]
-
Minimize Dust: Avoid creating dust clouds, which can be a fire or explosion hazard.[7]
-
Collection: Place the collected material in a labeled container for disposal according to the solid this compound disposal protocol.
Liquid this compound Spills
-
Alert Personnel: Immediately alert others in the area of the spill.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and increase ventilation.
-
Eliminate Ignition Sources: Remove all sources of ignition from the area.[2][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For large spills, a respirator may be necessary.
-
Containment: Use an inert absorbent material, such as sand, vermiculite, or commercial sorbent pads, to contain the spill.[2]
-
Absorption: Apply the absorbent material to the spill, working from the outside in.
-
Collection: Once the liquid is absorbed, use non-sparking tools to collect the material into a labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with soap and water. Collect the cleaning materials and dispose of them as hazardous waste.
-
Reporting: Report the spill to your supervisor and EHS department, following your institution's incident reporting procedures.
This compound Disposal Decision Pathway
Caption: Decision workflow for the proper disposal of solid and liquid this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Acetal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling of Acetal, a common thermoplastic polymer. Adherence to these procedures will minimize risks and ensure operational efficiency.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate Personal Protective Equipment (PPE) is critical and depends on the form of this compound being handled and the specific laboratory procedure.
For solid this compound (e.g., machining, grinding):
-
Eye Protection: Safety glasses are recommended to shield the eyes from particulates.[1][2]
-
Respiratory Protection: Under normal conditions with adequate ventilation, a respirator is not typically required. However, local exhaust ventilation should be used to keep particulate levels below the OSHA limit for nuisance dusts.[1][2][3]
-
Hand Protection: Gloves are recommended if the material has sharp edges.[4]
-
Protective Clothing: Standard laboratory attire, such as a lab coat, is sufficient.
For molten this compound:
-
Eye Protection: Safety glasses are a minimum requirement.[1]
-
Hand Protection: Protective gloves are required when handling hot polymer.[1][2][3]
-
Protective Clothing: A long-sleeve cotton shirt and long pants should be worn when handling molten polymer to protect against thermal burns.[1][2][3]
When formaldehyde fumes may be released (e.g., heating above 230°C/446°F): [1]
-
Respiratory Protection: If the formaldehyde concentration exceeds 1 ppm, a properly fitted NIOSH-approved respirator is required.[1][3] Local exhaust ventilation is crucial in these situations.[1][5]
Quantitative Safety Data
For quick reference, the following table summarizes key quantitative safety data for handling this compound.
| Parameter | Value | Agency/Standard |
| Particulates (nuisance dust) | 15 mg/m³ (total dust) | OSHA PEL |
| 5 mg/m³ (respirable dust) | OSHA PEL | |
| Formaldehyde | 0.75 ppm (8-hour TWA) | OSHA PEL |
| 2 ppm (STEL) | OSHA PEL | |
| 0.3 ppm (ceiling) | ACGIH TLV | |
| 2 ppm (STEL) | ACGIH TLV |
OSHA PEL: Occupational Safety and Health Administration Permissible Exposure Limit ACGIH TLV: American Conference of Governmental Industrial Hygienists Threshold Limit Value TWA: Time-Weighted Average STEL: Short-Term Exposure Limit
Operational Plan for Safe Handling
A systematic approach is crucial for safely handling this compound in a laboratory setting. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
Proper disposal of this compound waste is essential to ensure environmental and regulatory compliance.
-
Waste Segregation: this compound waste should be segregated from other laboratory waste streams.
-
Recycling: Where possible, recycling of this compound waste is encouraged.[2][6]
-
Landfill or Incineration: If recycling is not feasible, this compound waste can be disposed of in a landfill or by incineration.[2][6]
-
Regulatory Compliance: All disposal methods must be in accordance with federal, state, and local regulations.[1][2][6] Do not allow this compound to enter drains, sewers, or watercourses.[4]
-
Contaminated Materials: Any materials contaminated with this compound should be handled and disposed of as hazardous waste according to institutional and regulatory guidelines.[7]
By implementing these safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.
References
- 1. redwoodplastics.com [redwoodplastics.com]
- 2. mwcomponents.com [mwcomponents.com]
- 3. This compound Sheet Material Safety Sheet www.emcoplastics.com [slideshare.net]
- 4. floplast.co.uk [floplast.co.uk]
- 5. zlplastics.com [zlplastics.com]
- 6. hongrunplastics.com [hongrunplastics.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
